Product packaging for Taxifolin(Cat. No.:CAS No. 17654-26-1)

Taxifolin

Número de catálogo: B1144240
Número CAS: 17654-26-1
Peso molecular: 304.25
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Taxifolin, also known as dihydroquercetin, is a flavonoid compound of the flavanonol subclass, naturally found in Siberian larch ( Larix sibirica ), milk thistle ( Silybum marianum ), Douglas fir bark, and onions . This high-purity reagent is presented for research applications and is strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. This compound is recognized for its multifaceted pharmacological activities, underpinned by its potent antioxidant and anti-inflammatory properties. Its strong antioxidant capacity, which in some models has been reported to be greater than that of quercetin, stems from its ability to directly scavenge reactive oxygen species (ROS), chelate metal ions like Fe²⁺, and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) . Research into this compound reveals a broad and promising spectrum of bioactivities. In cardiovascular research, it shows significant cardioprotective potential in preclinical models of atherosclerosis, myocardial ischemia/reperfusion injury, and diabetic cardiomyopathy. Its mechanisms appear to involve the modulation of key signaling pathways, including PI3K/AKT and JAK2/STAT3, inhibition of NADPH oxidase, and regulation of nitric oxide production . Neuroprotective research indicates that this compound can inhibit amyloid-beta (Aβ) oligomer formation and reduce cerebrovascular amyloid accumulation, suggesting relevance for studying Alzheimer's Disease and cerebral amyloid angiopathy (CAA) . Furthermore, it demonstrates hepatoprotective effects by activating the Nrf2/ARE pathway to reduce oxidative stress and apoptosis in liver injury models . Recent studies also highlight its emerging potential in metabolic research. A 2025 retrospective longitudinal study suggested an association between this compound intake and weight management, with observed effects potentially linked to the preservation of HDL-C ("good" cholesterol) levels . Other active areas of investigation include its anti-angiogenic properties, evidenced by inhibition of tube formation in human umbilical vein endothelial cells (HUVECs), and its antimicrobial effects . Researchers can utilize this high-purity this compound to explore these and other mechanistic pathways in various in vitro and in vivo models, advancing the development of novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O7 B1144240 Taxifolin CAS No. 17654-26-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWRCVTCMQVQX-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022450, DTXSID301017215
Record name (+)-Taxifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-18-2, 24198-97-8
Record name Taxifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24198-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Taxifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAXIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAXIFOLIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

taxifolin biosynthesis pathway in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Taxifolin Biosynthesis Pathway in Plants

Introduction

This compound, also known as dihydroquercetin, is a dihydroflavonol, a type of flavonoid, widely distributed throughout the plant kingdom.[1][2] It is found in various plant sources, including conifers like the Siberian Larch (Larix sibirica), onions, milk thistle, and French maritime pine.[1][2] As a potent antioxidant and bioactive molecule, this compound exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-tumor effects, making it a compound of significant interest for researchers in plant science, medicine, and drug development.[3][4]

This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants. It details the enzymatic steps, intermediate compounds, and relevant experimental protocols for its study. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular machinery underlying the production of this valuable flavonoid.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is responsible for the production of a vast array of plant secondary metabolites.[1][5] The pathway begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps to produce the flavanone naringenin, a critical precursor. From naringenin, the pathway branches to form various flavonoids, including this compound.

The synthesis from L-phenylalanine to this compound involves a series of enzymatic reactions catalyzed by distinct enzyme classes, including lyases, hydroxylases, ligases, synthases, isomerases, and reductases.

General Phenylpropanoid Pathway

The initial phase converts L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid synthesis.[5]

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[5]

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[5]

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

Flavonoid-Specific Pathway to Naringenin

This stage marks the entry into the flavonoid-specific pathway.

  • Chalcone synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5][6]

  • Chalcone isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.[6][7]

Bifurcated Pathway from Naringenin to this compound

From the central intermediate naringenin, there are two recognized routes to synthesize this compound (dihydroquercetin).[8]

  • Route 1: Hydroxylation followed by 3-hydroxylation.

    • Flavonoid 3'-hydroxylase (F3'H): This cytochrome P450 enzyme hydroxylates naringenin at the 3' position of the B-ring to produce eriodictyol.[8]

    • Flavanone 3-hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase then hydroxylates eriodictyol at the 3-position of the C-ring to yield this compound.[5][9][10]

  • Route 2: 3-hydroxylation followed by 3'-hydroxylation.

    • Flavanone 3-hydroxylase (F3H): First, F3H hydroxylates naringenin to produce aromadendrin (dihydrokaempferol).[8]

    • Flavonoid 3'-hydroxylase (F3'H): Subsequently, F3'H acts on aromadendrin to produce this compound.[8]

The following diagram illustrates the complete biosynthetic pathway from L-phenylalanine to this compound and its subsequent conversion.

Taxifolin_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid_precursor Flavonoid Precursor Synthesis cluster_taxifolin_synthesis This compound Synthesis cluster_downstream Downstream Products Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL4 4CL Cou->CL4 pCouCoA p-Coumaroyl-CoA CHS CHS pCouCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NarChalcone Naringenin Chalcone CHI CHI NarChalcone->CHI Naringenin (2S)-Naringenin F3H_2 F3H Naringenin->F3H_2 F3primeH_1 F3'H Naringenin->F3primeH_1 Eriodictyol Eriodictyol Aromadendrin Aromadendrin (Dihydrokaempferol) F3H_1 F3H Eriodictyol->F3H_1 F3primeH_2 F3'H Aromadendrin->F3primeH_2 This compound This compound (Dihydroquercetin) DFR DFR This compound->DFR Leucocyanidin Leucocyanidin PAL->Cin C4H->Cou CL4->pCouCoA CHS->NarChalcone CHI->Naringenin F3H_1->this compound F3H_2->Aromadendrin F3primeH_1->Eriodictyol F3primeH_2->this compound DFR->Leucocyanidin

Figure 1. The complete biosynthesis pathway of this compound in plants.

Quantitative Data on this compound Biosynthesis

While kinetic data for every enzyme in the pathway is highly species-specific and often not fully elucidated, significant quantitative data has been generated through metabolic engineering efforts to produce this compound and its precursors in heterologous systems like yeast. These studies provide valuable insights into pathway efficiency and bottlenecks.

Table 1: Heterologous Production of this compound and Precursors in Engineered Yarrowia lipolytica

Strain / ConditionPrecursor FedKey Genes IntroducedProductTiter (mg/L)Reference
Engineered Y. lipolyticaNaringenin (1 g/L)F3H, F3'HThis compound26.4[4]
Cre-loxP integrated strainNaringenin (1 g/L)F3H, F3'H (genomically integrated)This compound34.9[4]
Cre-loxP integrated strainNaringenin (1 g/L)F3H, F3'H (genomically integrated)Eriodictyol89.2[4]
Cre-loxP integrated strainNaringenin (1 g/L)F3H, F3'H (genomically integrated)Aromadendrin (DHK)21.7[4]
Engineered S. cerevisiaeMinimal MediumFull pathway (de novo)This compound120.3 ± 2.4[11][12]
Engineered Y. lipolyticaGlucoseFull pathway + YlACC1 overexpressionNaringenin131.7[13]

Experimental Protocols

The study of the this compound biosynthesis pathway involves two primary types of experiments: the extraction and quantification of flavonoids from plant tissues, and assays to determine the activity of the biosynthetic enzymes.

Flavonoid Extraction and Quantification Workflow

The following diagram outlines a standard workflow for preparing plant samples for flavonoid analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

Flavonoid_Extraction_Workflow General Workflow for Flavonoid Analysis Start 1. Sample Collection (Plant Tissue) Homogenize 2. Homogenization (e.g., Lyophilize & Grind) Start->Homogenize Extract 3. Solvent Extraction (e.g., 80% Methanol) Homogenize->Extract Sonicate 4. Sonication (10-20 min in water bath) Extract->Sonicate Centrifuge1 5. Centrifugation (e.g., 14,000 rpm, 10 min) Sonicate->Centrifuge1 CollectSupernatant 6. Collect Supernatant Centrifuge1->CollectSupernatant Dry 7. Dry Extract (e.g., under Nitrogen gas) CollectSupernatant->Dry Resuspend 8. Resuspend in Buffer (e.g., MS Sample Buffer) Dry->Resuspend Centrifuge2 9. Final Centrifugation (to remove particulates) Resuspend->Centrifuge2 Analyze 10. Analysis (HPLC / UPLC-MS) Centrifuge2->Analyze End Data Interpretation Analyze->End

Figure 2. A typical experimental workflow for flavonoid extraction and analysis.
Protocol for Flavonoid Extraction from Plant Tissue

This protocol is adapted from methodologies used for flavonoid profiling in plant leaves and flowers.[14]

  • Sample Preparation:

    • Collect fresh plant tissue and immediately freeze in liquid nitrogen.

    • Lyophilize (freeze-dry) the tissue to remove water.

    • Grind the dried tissue into a fine powder using a mortar and pestle or a bead beater.

  • Extraction:

    • Weigh 10-20 mg of dried tissue powder into a 2 mL microcentrifuge tube.

    • Add an appropriate volume of extraction buffer (e.g., 18 µL per mg of tissue). A common buffer is 80% methanol with 0.1% formic acid.

    • Vortex thoroughly to mix.

  • Cell Lysis and Clarification:

    • Sonicate the tubes in a water bath for 10-15 minutes to aid in cell wall disruption.[14] Keep the bath cool with ice to prevent degradation of compounds.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet cell debris.[14]

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the pellet.

    • Dry the extract completely using a nitrogen evaporator or a vacuum concentrator.

    • Resuspend the dried pellet in a known volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[14]

    • Perform a final centrifugation step (14,000 rpm for 10 minutes) to remove any remaining particulate matter.

    • Transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled with UPLC.

    • Separate compounds on a C18 column using a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Identify this compound and related compounds based on accurate mass, fragmentation patterns (MS/MS), and retention time compared to authentic standards.[15]

Protocol for Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

This protocol describes a method to measure the activity of DFR, the enzyme that converts this compound to leucocyanidin.[16]

  • Enzyme Source:

    • Recombinant DFR protein expressed in a heterologous system (e.g., E. coli) and purified.

    • Alternatively, a total protein extract from plant tissue known to express DFR.

  • Reaction Mixture (Total Volume: 500 µL):

    • 100 mM Potassium Phosphate Buffer (pH 7.0).

    • 10 mM NADPH (cofactor).

    • 10 µg (±)-taxifolin (substrate), dissolved in a small amount of methanol or DMSO.

    • Purified enzyme or protein extract.

  • Assay Procedure:

    • Combine the buffer, NADPH, and substrate in a microcentrifuge tube and pre-incubate at the desired reaction temperature (e.g., 25°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate for a set period (e.g., 1-3 hours) at 25°C.[16]

    • Terminate the reaction by adding an equal volume of ethyl acetate to extract the products.

  • Product Detection:

    • The direct product, leucocyanidin (a flavan-3,4-diol), is unstable. It is typically converted to the corresponding colored anthocyanidin (cyanidin) for easier detection.

    • To do this, acidify the reaction mixture (e.g., with HCl) and heat it to convert the leucoanthocyanidin to cyanidin.

    • Analyze the resulting product by HPLC, monitoring at a wavelength suitable for anthocyanidins (e.g., ~520 nm). Quantify the product by comparing its peak area to a standard curve.

Conclusion

The biosynthesis of this compound is a well-defined yet complex pathway branching from the core flavonoid synthesis route. The key enzymes, particularly CHS, CHI, F3H, and F3'H, represent critical control points and are primary targets for metabolic engineering efforts. While the general pathway is conserved, species-specific variations in enzyme kinetics and regulation contribute to the diverse flavonoid profiles observed in nature. The protocols and data presented here provide a robust framework for researchers aiming to investigate, quantify, and manipulate the production of this compound in plants and microbial systems, paving the way for advancements in agriculture, nutrition, and pharmaceutical development.

References

A Technical Guide to the Chemical Synthesis of Taxifolin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid with a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Its structure features two stereocenters, giving rise to four stereoisomers. The distinct pharmacological profiles of each enantiomer necessitate stereoselective synthetic methods to access optically pure forms for drug development and clinical research. This technical guide provides a comprehensive overview of the chemical synthesis of this compound enantiomers, focusing on detailed experimental protocols, quantitative data, and logical workflows.

This compound possesses two chiral centers at the C2 and C3 positions of the C-ring, resulting in four possible stereoisomers: (2R,3R)-taxifolin, (2S,3S)-taxifolin, (2R,3S)-taxifolin, and (2S,3R)-taxifolin. The (2R,3R) and (2S,3S) enantiomers are trans isomers, while the (2R,3S) and (2S,3R) enantiomers are cis isomers. This guide will focus on the synthesis of the trans-enantiomers, which are of significant biological interest.

Synthetic Strategies

The synthesis of this compound enantiomers can be broadly categorized into two main approaches:

  • Racemic Synthesis followed by Chiral Resolution: This classic approach involves the non-stereoselective synthesis of a racemic mixture of this compound, followed by the separation of the enantiomers.

  • Enantioselective Synthesis: This more advanced strategy employs chiral reagents or catalysts to directly produce a single, desired enantiomer.

This guide will detail a reliable method for racemic synthesis and subsequent chiral resolution, and discuss potential enantioselective strategies.

Racemic Synthesis of (±)-Taxifolin

A common and effective method for the synthesis of racemic this compound involves the preparation of a chalcone intermediate, followed by epoxidation and subsequent acid-catalyzed cyclization.[1]

Overall Workflow for Racemic Synthesis

G cluster_0 Chalcone Synthesis cluster_1 This compound Synthesis Phloroglucinol Phloroglucinol Protected Phloroglucinol Protected Phloroglucinol Phloroglucinol->Protected Phloroglucinol MOMCl, NaH, DMF Chalcone Intermediate Chalcone Intermediate Protected Phloroglucinol->Chalcone Intermediate Acylation with Protected Caffeic Acid derivative Caffeic Acid Caffeic Acid Protected Caffeic Acid Ester Protected Caffeic Acid Ester Caffeic Acid->Protected Caffeic Acid Ester 1. H2SO4, MeOH 2. MOMCl, NaH, DMF Protected Caffeic Acid Ester->Chalcone Intermediate Racemic Epoxide Racemic Epoxide Chalcone Intermediate->Racemic Epoxide H2O2, NaOH Racemic this compound Racemic this compound Racemic Epoxide->Racemic this compound conc. HCl, MeOH, THF Separation of Enantiomers Separation of Enantiomers Racemic this compound->Separation of Enantiomers Chiral HPLC (+)-Taxifolin (+)-Taxifolin Separation of Enantiomers->(+)-Taxifolin (-)-Taxifolin (-)-Taxifolin Separation of Enantiomers->(-)-Taxifolin G Chalcone Precursor Chalcone Precursor Chiral Epoxide Chiral Epoxide Chalcone Precursor->Chiral Epoxide Sharpless Catalyst (Ti(OiPr)4, (+)- or (-)-DET, TBHP) (+)- or (-)-Taxifolin (+)- or (-)-Taxifolin Chiral Epoxide->(+)- or (-)-Taxifolin Acid-catalyzed Cyclization

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of taxifolin, also known as dihydroquercetin. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this potent flavonoid for their research and development endeavors. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from cited literature, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Physicochemical Properties of this compound

This compound (IUPAC name: (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one) is a flavonoid belonging to the flavanonol subclass.[1] It is a naturally occurring compound found in various plants, including the Siberian larch and milk thistle.[1] The following tables summarize its key physical and chemical properties.

Table 1: General Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₁₅H₁₂O₇[1][2]
Molar Mass 304.254 g·mol⁻¹[1][2]
Appearance Brown powder; White to White with Yellow Cast Powder[1][3]
Melting Point 230-233°C (decomposes); 237 °C (459 °F; 510 K)[1][4][5]
Boiling Point 365.09°C (rough estimate)[4]
Density 1.3326 (rough estimate)[4]
Flash Point 264.2 °C[4]
Vapor Pressure 7.51E-20 mmHg at 25°C[4]
Refractive Index 1.4790 (estimate)[4]
LogP 0.95[2]

Table 2: Solubility of this compound

SolventSolubilityReferences
Water 0.87 - 1.2 mg/mL[6][7]
Ethanol Approximately 3 mg/mL[8]
Dimethyl Sulfoxide (DMSO) Approximately 30 mg/mL[8]
Dimethylformamide (DMF) Approximately 30 mg/mL[8]
DMSO:PBS (pH 7.2) (1:1) Approximately 0.5 mg/mL[8]

Table 3: Spectroscopic Data of this compound

Spectroscopic TechniqueWavelength (λmax) / DetailsReferences
UV-Vis 290 nm[8][9]
In DMSO-phosphate buffer: 287 nm and 321 nm[10]
In complex with Fe²⁺: 433 nm and 721 nm[11][12]
¹H NMR and ¹³C NMR Spectral data are available and have been used for structural confirmation.[13][14][15][16][17]

Key Experimental Protocols

This section details the methodologies for several key experiments frequently cited in the characterization of this compound.

2.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[6]

  • Procedure: An excess amount of this compound is added to a specific volume of the solvent of interest (e.g., phosphate buffer at a specific pH).

  • The resulting suspension is agitated in a shaker bath at a controlled temperature (e.g., 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After reaching equilibrium, the suspension is filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

2.2. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound.[6]

  • DSC Protocol: A small, accurately weighed sample of this compound is placed in an aluminum pan and sealed. The sample is then heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen). The difference in heat flow between the sample and an empty reference pan is measured as a function of temperature, revealing thermal events such as melting and crystallization.[6]

  • TGA Protocol: A sample of this compound is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere. The mass of the sample is continuously monitored as the temperature increases. This allows for the determination of thermal stability and the presence of any solvates.[6]

2.3. High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a common method for the quantification and purity assessment of this compound.[7][17]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A reversed-phase column, such as a C18 column, is typically employed.[18]

  • Mobile Phase: The mobile phase is usually a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with 0.1% acetic acid).[7][18]

  • Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, typically around 290 nm.[18]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[17]

2.4. Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[19]

  • Cell Culture: The cell line of interest (e.g., HepG2) is seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation and Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan.[19]

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The cell viability is then calculated as a percentage relative to the untreated control cells.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.

Taxifolin_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Taxifolin_PI3K This compound Taxifolin_PI3K->PI3K inhibits MAPK_upstream MAPK_upstream p38 p38 MAPK_upstream->p38 activates JNK JNK MAPK_upstream->JNK activates ERK ERK MAPK_upstream->ERK activates Taxifolin_MAPK This compound Taxifolin_MAPK->MAPK_upstream inhibits various points Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B GSK3B Dishevelled->GSK3B inhibits beta_catenin beta_catenin GSK3B->beta_catenin phosphorylates for degradation Gene_Expression Gene_Expression beta_catenin->Gene_Expression activates transcription Taxifolin_Wnt This compound Taxifolin_Wnt->beta_catenin modulates

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_extraction Source and Purity cluster_physchem Physicochemical Characterization cluster_bioactivity Biological Activity Evaluation A1 Isolation from Natural Source (e.g., Siberian Larch) A2 Purification A1->A2 A3 Purity Assessment (HPLC) A2->A3 B1 Structural Elucidation (NMR, MS) A3->B1 B2 Physical Properties (Melting Point, Appearance) A3->B2 B3 Solubility Studies (Shake-Flask Method) A3->B3 B4 Thermal Analysis (DSC, TGA) A3->B4 C1 In Vitro Antioxidant Assays (DPPH, ABTS) B1->C1 C2 Cell-based Assays (e.g., MTT for cytotoxicity) B3->C2 C3 Mechanism of Action Studies (Western Blot, qPCR) C2->C3

Caption: Experimental workflow for this compound characterization.

Chemical Properties and Reactivity

4.1. Antioxidant Activity

This compound exhibits potent antioxidant activity, which is attributed to its molecular structure.[20] The presence of multiple hydroxyl groups on its A and B rings, along with a carbonyl group on the C ring, enables it to act as a powerful free radical scavenger.[20][21] Its antioxidant mechanism involves several pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

  • Single Electron Transfer (SET): this compound can donate an electron to reduce reactive oxygen species.

  • Metal Chelation: The dihydroxyl group on the B ring and the carbonyl group on the C ring can chelate metal ions such as Fe²⁺ and Cu²⁺.[21][22] This prevents the generation of highly reactive hydroxyl radicals through the Fenton reaction.

4.2. Signaling Pathway Modulation

This compound has been shown to modulate a variety of intracellular signaling pathways, which underlies its diverse pharmacological effects.[21][23]

  • PI3K/Akt/mTOR Pathway: this compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[23]

  • MAPK Pathways: It can also inhibit the activation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in cellular responses to stress, inflammation, and apoptosis.[23][24]

  • Wnt/β-catenin Pathway: this compound has been reported to modulate the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and carcinogenesis.[23][25]

  • Nrf2-Dependent Signaling: this compound can activate the Nrf2-dependent signaling pathway, leading to the upregulation of antioxidant enzymes and cytoprotective genes.[23]

This guide provides a foundational understanding of the physical and chemical properties of this compound, supported by experimental protocols and visual aids to enhance comprehension. For further detailed information, the cited references should be consulted.

References

Taxifolin's Anti-Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, a naturally occurring flavonoid found in various plants such as onions, grapes, and citrus fruits, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] Its therapeutic potential is being explored in a wide range of inflammatory conditions. This technical guide provides an in-depth overview of the core anti-inflammatory signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular mechanisms.

Core Anti-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively inhibit this pathway.[3][4]

Mechanism of Action:

In inflammatory conditions, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This compound intervenes by suppressing the phosphorylation of both IκBα and the p65 subunit, thereby preventing nuclear translocation and subsequent gene transcription.[4][5] This inhibitory effect has been observed in various models, including dextran sulfate sodium (DSS)-induced colitis in mice and lipopolysaccharide (LPS)-induced inflammation in Caco-2 cells.[3][5]

Signaling Pathway Diagram:

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p65_p50 p65/p50 IkBa_p65->p65_p50 IkBa_p p-IκBα IkBa_p65->IkBa_p Nucleus Nucleus p65_p50->Nucleus Translocation Proteasome Proteasome Degradation IkBa_p->Proteasome Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Transcription This compound This compound This compound->IKK Inhibition

Figure 1. This compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. This compound has demonstrated the ability to suppress the phosphorylation of key proteins in this pathway, including p38, JNK, and ERK.[1]

Mechanism of Action:

Upon stimulation by inflammatory signals like LPS, the MAPK cascade is activated, leading to the production of pro-inflammatory mediators. This compound treatment has been shown to down-regulate the phosphorylation of MAPK pathway components, which in turn reduces the expression of iNOS, VEGF, COX-2, and TNF-α.[1][2] This suggests that this compound's anti-inflammatory effects are, at least in part, mediated through the MAPK pathway.[2]

Signaling Pathway Diagram:

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activation Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->MAPK Inhibition of Phosphorylation

Figure 2. This compound's modulation of the MAPK signaling pathway.
Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. This compound is known to activate this pathway, which contributes to its anti-inflammatory and antioxidant effects.

Mechanism of Action:

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[6] this compound has been shown to induce the AMPK/Nrf2/HO-1 signaling axis, enhancing Nrf2 expression and phosphorylation.[7] This activation of Nrf2 by this compound also provides a protective effect against inflammation in conditions like lupus and antiphospholipid syndrome by inhibiting NETosis.[8][9]

Signaling Pathway Diagram:

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 This compound->Keap1_Nrf2 Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binding AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->AntioxidantGenes Transcription

Figure 3. This compound's activation of the Nrf2 signaling pathway.
NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.

Mechanism of Action:

In high-glucose environments, which can trigger inflammatory responses in microglia, this compound has been demonstrated to suppress the TXNIP-NLRP3 axis.[10][11] Thioredoxin-interacting protein (TXNIP) is a positive regulator of NLRP3 inflammasome activation. By inhibiting the high-glucose-induced elevation of TXNIP, this compound reduces NLRP3 levels and subsequently suppresses the production of IL-1β.[10]

Signaling Pathway Diagram:

NLRP3_Inflammasome_Pathway HighGlucose High Glucose ROS ROS HighGlucose->ROS TXNIP TXNIP ROS->TXNIP Activation NLRP3 NLRP3 TXNIP->NLRP3 Activation ASC ASC NLRP3->ASC Assembly ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β ProIL1b->IL1b This compound This compound This compound->TXNIP Inhibition

Figure 4. This compound's inhibition of the NLRP3 inflammasome pathway.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers from in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Effects of this compound in LPS-stimulated RAW264.7 Macrophages

Inflammatory MarkerThis compound Concentration% Reduction / EffectReference
IL-1β25, 50, 100 μMDose-dependent decrease (up to 26% reduction at 24h)[1]
IL-625, 50, 100 μMDose-dependent decrease[1]
iNOS mRNA25, 50, 100 μMDose-dependent decrease[1]
VEGF mRNA25, 50, 100 μMDose-dependent decrease[1]
COX-2 mRNA25, 50, 100 μMDose-dependent decrease[1]
TNF-α mRNA25, 50, 100 μMDose-dependent decrease[1]
NO Production25, 50, 100, 200 μMDose-dependent inhibition[12]
IL-1β mRNA25, 50, 100, 200 μMPotent suppression[12]
IL-6 mRNA25, 50, 100, 200 μMPotent suppression[12]

Table 2: In Vivo Anti-Inflammatory Effects of this compound

ModelThis compound DosageEffect on Inflammatory MarkersReference
DSS-induced colitis in miceNot specifiedSignificantly inhibited secretions of TNF-α, IL-1β, and IL-6. Significantly increased IL-10.[4][13]
Acute alcohol-induced liver injury in miceNot specifiedReduced IL-6 to 2.49 ± 0.25 pg/mL and TNF-α to 1.79 ± 0.20 pg/mL.[14]
Thrombo-inflammatory models of lupus and APS in mice20 mg/kg/dayReduced in vivo NETosis, autoantibody formation, and inflammatory cytokine production.[9]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the anti-inflammatory effects of this compound.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, typically at a concentration of 0.1 to 1 µg/mL.[12]

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100, 200 μM) for a specified period (e.g., 1-2 hours) before LPS stimulation.[1][12]

  • Analysis:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using ELISA kits.[1]

    • mRNA Expression: The expression levels of inflammatory genes (iNOS, COX-2, etc.) are quantified using real-time quantitative PCR (RT-qPCR).[1]

    • Protein Expression and Phosphorylation: The protein levels and phosphorylation status of key signaling molecules (p65, IκBα, p38, JNK, ERK) are determined by Western blotting.[1]

    • Nitric Oxide (NO) Production: NO levels in the culture medium are measured using the Griess reagent.[12]

Experimental Workflow Diagram:

Experimental_Workflow_LPS Start Start SeedCells Seed RAW264.7 cells Start->SeedCells Pretreat Pre-treat with this compound (various concentrations) SeedCells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for a specified time Stimulate->Incubate Collect Collect supernatant and cell lysates Incubate->Collect Analysis ELISA (Cytokines) RT-qPCR (mRNA) Western Blot (Proteins) Griess Assay (NO) Collect->Analysis End End Analysis->End

Figure 5. General experimental workflow for LPS-induced inflammation in RAW264.7 cells.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used in vivo model for inflammatory bowel disease (IBD).

  • Animal Model: Typically, C57BL/6 mice are used.

  • Induction of Colitis: Mice are administered DSS (e.g., 3-5% w/v) in their drinking water for a period of 5-7 days to induce acute colitis.

  • This compound Administration: this compound is administered to the mice, often by oral gavage, either before (pre-treatment) or during the DSS challenge.[4]

  • Assessment of Colitis:

    • Clinical Signs: Disease activity index (DAI) is monitored daily, which includes body weight loss, stool consistency, and rectal bleeding.

    • Histological Analysis: Colon tissues are collected, fixed, and stained (e.g., with H&E) to assess tissue damage, inflammatory cell infiltration, and mucosal ulceration.[4]

    • Myeloperoxidase (MPO) Activity: MPO activity in the colon is measured as an indicator of neutrophil infiltration.

    • Cytokine Levels: Pro-inflammatory cytokine levels in the colon tissue or serum are measured by ELISA or RT-qPCR.[4]

    • Western Blotting: Expression of key signaling proteins in the colon tissue is analyzed.[4]

Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation.[15]

  • Animal Model: Rats or mice are commonly used.[16]

  • Induction of Edema: A sub-plantar injection of carrageenan (typically 1% solution) is administered into the hind paw of the animal.[15]

  • This compound Administration: The test compound, this compound, is usually administered orally or intraperitoneally prior to the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema by the test compound is then calculated.

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rodents

This model is used to induce a chronic, systemic inflammatory response resembling rheumatoid arthritis.[17]

  • Animal Model: Rats are more commonly used, but mouse models also exist.[17][18]

  • Induction of Arthritis: A single injection of FCA, an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, is administered, usually into the sub-plantar region of a hind paw or at the base of the tail.[19]

  • This compound Administration: Treatment with this compound would typically begin before or at the time of FCA injection and continue for a set period.

  • Assessment of Arthritis:

    • Paw Volume: Measurement of both the injected and contralateral paw volumes.

    • Arthritic Score: Visual scoring of joint inflammation.

    • Histopathology: Examination of joint tissues for signs of inflammation, cartilage degradation, and bone erosion.[17]

    • Biochemical Markers: Measurement of inflammatory markers in the serum.

Conclusion

This compound demonstrates significant anti-inflammatory activity through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, Nrf2, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies provide strong evidence for its potential as a therapeutic agent for a variety of inflammatory diseases. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the mechanisms of action and therapeutic applications of this promising natural compound. Further research, including well-designed clinical trials, is warranted to fully elucidate the clinical efficacy and safety of this compound in human inflammatory conditions.

References

A Technical Guide to the Natural Sources and Extraction of Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid of the flavanonol subclass that has garnered significant scientific interest for its wide-ranging pharmacological activities.[1][2] This bioactive compound, found in various botanicals, exhibits potent antioxidant, anti-inflammatory, and cardioprotective properties.[1] Its therapeutic potential is a subject of ongoing research, particularly in the context of cardiovascular diseases and cancer. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an examination of its molecular interactions with key signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and experimental protocols are detailed to facilitate replication.

Natural Sources of this compound

This compound is distributed across a variety of plant species, with particularly high concentrations found in conifers. The tables below summarize the this compound content in several notable natural sources.

Table 1: this compound Content in Various Plant Sources
Plant SpeciesPart of PlantThis compound Content (mg/g dry weight unless otherwise specified)Reference(s)
Larix olgensisRoots-[1]
Larix gmeliniiWood18.63[3]
Abies nephrolepisLeaves31.03 ± 1.51[4]
Abies nephrolepisBark1.44 ± 0.05[4]
Pinus nigraBark0.94[1]
Vitis davidiiFruit Peel3.63 ± 0.18 (mg/kg)[5]
Vitis davidiiSeed1.74 ± 0.13 (mg/kg)[5]
Vitis davidiiPulp0.35 ± 0.02 (mg/kg)[5]
Silybum marianum (Milk Thistle)SeedsComprises a portion of the silymarin complex[2]

Extraction Methodologies

The extraction of this compound from its natural sources can be achieved through various methods, ranging from conventional solvent-based techniques to more advanced, assisted-extraction technologies. The choice of method often depends on the desired yield, purity, and environmental considerations.

Conventional Extraction Methods

Maceration involves soaking the plant material in a solvent at room temperature for an extended period.

  • Experimental Protocol (Ethanol Maceration of Larch Wood):

    • Submerge powdered larch wood in a 60% ethanol solution.

    • Maintain the mixture at room temperature for 24 hours with occasional agitation.[1]

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the extract under reduced pressure to remove the solvent.

This method utilizes heat to increase the efficiency of solvent extraction.

  • Experimental Protocol (Ethanol Reflux of Larix olgensis Roots):

    • Combine 200 g of crushed and sieved (30-mesh) Larix olgensis root chips with 2000 mL of 90% ethanol (1:10 solid-to-liquid ratio).

    • Heat the mixture at 90°C for 3 hours under reflux.

    • Repeat the extraction process three times, combining the filtered extracts.

    • Concentrate the combined extracts under reduced pressure.

    • Dissolve the concentrate in hot water (80°C) and induce rapid crystallization at 4°C.

    • Perform multiple recrystallizations to obtain a light-yellow powder rich in this compound.

Advanced Extraction Methods

UAE employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

  • Experimental Protocol (UAE from Abies nephrolepis):

    • Mix dried and powdered Abies nephrolepis leaves or bark with a 50% ethanol solution at a liquid-to-solid ratio of 20 mL/g.

    • Subject the mixture to ultrasound irradiation at a frequency of 45 kHz and a power of 160 W.

    • Maintain the extraction for approximately 39 minutes at a temperature of 332.19 K.[4]

    • Filter the extract and analyze for this compound content.

  • Experimental Protocol (UAE from Larix gmelinii):

    • Combine Larix gmelinii wood with 60% ethanol at a 1:12 solid-to-liquid ratio.

    • After a 3-hour soaking period, apply ultrasound at 250 W for 40 minutes.[6]

    • Filter and concentrate the resulting extract.

MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

  • Experimental Protocol (Ionic Liquid-Based MAE from Larix gmelinii):

    • Soak the plant material in a 1.00 M solution of 1-butyl-3-methylimidazolium bromide ([C4mim]Br) for 2 hours.

    • Set the liquid-to-solid ratio to 15:1 (mL/g).

    • Apply microwave irradiation at a power of 406 W for 14 minutes.[3]

    • Separate the extract for analysis.

  • Experimental Protocol (MAE from Larch Wood):

    • Utilize a 60% ethanol solution as the solvent.

    • Set the liquid-to-solid ratio at 15 mL/g.

    • Apply microwave power of 406 W for 14 minutes.[1]

    • Cool and filter the extract for subsequent analysis.

Table 2: Comparison of this compound Extraction Yields
Plant SourceExtraction MethodKey ParametersYield (mg/g)Reference(s)
Larix gmeliniiIonic Liquid-Based MAE1.00 M [C4mim]Br, 15:1 ratio, 406 W, 14 min18.63[3]
Larix gmeliniiUltrasound-Microwave Assisted Alternant Extraction60% ethanol, 1:12 ratio, 3h soak, US 40min, MW 20min119.6 ± 2.9[6]
Abies nephrolepis (leaves)UAE50% ethanol, 20:1 ratio, 45 kHz, 160 W, 39 min, 332.19 K31.03 ± 1.51[4]
Pinus nigraSupercritical CO2 with ethanolOptimized with RSM-[1]

Purification of this compound

Following extraction, the crude extract typically undergoes purification to isolate this compound. Column chromatography is a widely used technique for this purpose.

  • Experimental Protocol (Column Chromatography):

    • Enrichment: Load the crude extract onto a macroporous resin (e.g., AB-8) column. Elute with a stepwise gradient of ethanol in water (e.g., 10% and 20% ethanol solutions).

    • Silica Gel Chromatography: Concentrate the this compound-rich fractions from the resin column and apply to a normal-phase silica gel column.

    • Elution: Elute the silica gel column with a solvent gradient, such as chloroform-methanol mixtures (e.g., 30:1, 25:1, 20:1).

    • Crystallization: Collect the fractions containing this compound and allow for crystallization. Filter and dry the crystals. This method has been reported to yield this compound with a purity of 94.35%.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. This compound has been shown to inhibit this pathway.[7][8][9]

  • Mechanism of Action:

    • This compound can directly bind to the catalytic site of PI3K (p110α) and the rapamycin-binding site of mTOR, inhibiting their kinase activities.[7][8][9]

    • Inhibition of this pathway by this compound leads to decreased phosphorylation of downstream effectors such as Akt and ribosomal protein S6 (rpS6).[8][10]

    • This ultimately results in the suppression of cell proliferation and the promotion of autophagy.[7][10]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates rpS6 p-rpS6 mTORC1->rpS6 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Proliferation Cell Proliferation & Survival rpS6->Proliferation This compound This compound This compound->PI3K This compound->mTORC1

This compound's inhibition of the PI3K/Akt/mTOR signaling pathway.
TGF-β/Smad Pathway

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway plays a pivotal role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer.

  • Mechanism of Action:

    • TGF-β ligands bind to type II receptors (TβRII), which then recruit and phosphorylate type I receptors (TβRI).

    • The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

    • Phosphorylated R-Smads form a complex with the common-partner Smad (Co-Smad), Smad4.

    • This complex translocates to the nucleus and regulates the transcription of target genes involved in fibrosis and cell proliferation.

    • This compound has been shown to inhibit this pathway, though the precise mechanism of inhibition is still under investigation.

TGF_beta_Smad_Pathway TGFb TGF-β TBRII TβRII TGFb->TBRII TBRI TβRI TBRII->TBRI pTBRI p-TβRI TBRI->pTBRI phosphorylates pSmad23 p-Smad2/3 pTBRI->pSmad23 phosphorylates Smad23 Smad2/3 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Fibrosis, Proliferation) Nucleus->Transcription regulates This compound This compound This compound->TBRI inhibits?

Proposed inhibition of the TGF-β/Smad signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its abundance in readily available botanical sources, coupled with the development of efficient extraction and purification methodologies, makes it an attractive candidate for further research and development in the pharmaceutical and nutraceutical industries. The elucidation of its mechanisms of action, particularly its inhibitory effects on key signaling pathways like PI3K/Akt/mTOR, provides a solid foundation for its exploration as a targeted therapy for a range of diseases. This guide offers a comprehensive resource for scientists and researchers dedicated to unlocking the full potential of this remarkable flavonoid.

References

Taxifolin (Dihydroquercetin): A Technical Guide to Basic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a bioactive flavanonol, a subclass of flavonoids found in various plants, including the Siberian larch (Larix sibirica), milk thistle (Silybum marianum), and onions.[1][2] As a polyphenol, it has garnered significant interest from medicinal chemists and nutritionists for its extensive health-promoting effects.[3][4][5] this compound is a potent antioxidant and exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties.[2][6] Its molecular structure, particularly the presence of multiple hydroxyl groups, underpins its robust biological actions.[7][8] This technical guide provides an in-depth overview of the basic research on this compound, focusing on its core activities, mechanisms of action, and the experimental methodologies used to elucidate them.

Chemical and Physical Properties

This compound (Chemical Formula: C₁₅H₁₂O₇) belongs to the flavanonol subclass of flavonoids.[1] Its structure features the characteristic flavonoid backbone of two phenyl rings (A and B) connected by a three-carbon heterocyclic C-ring.[9] Specifically, it is a pentahydroxyflavone with five hydroxyl groups at the 3, 3', 4', 5, and 7 positions, which are crucial for its antioxidant and metal-chelating activities.[8][9]

Unlike its close analogue quercetin, this compound lacks a double bond between C2 and C3 in the C-ring.[4] This structural difference results in two stereocenters at these positions, leading to four possible stereoisomers.[1][9] The most common natural form is (+)-(2R,3R)-taxifolin.[10] this compound's multiple hydroxyl groups contribute to its higher water solubility compared to quercetin, potentially enhancing its bioavailability.[7][11]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight 304.25 g/mol [10]
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[10]
CAS Number 480-18-2[10]
Solubility Slightly soluble in DMSO and Methanol[9]
Physical State Solid[10]

Core Pharmacological Activities

Antioxidant Activity

This compound's antioxidant capacity is considered superior to that of many common flavonoids.[3] This activity is attributed to its molecular structure, which allows for potent free radical scavenging and metal ion chelation.[4][8] The 3',4'-dihydroxyl groups on the B-ring and the 5- and 7-hydroxyl groups on the A-ring are key to its ability to neutralize reactive oxygen species (ROS).[4][8]

Mechanisms of Antioxidant Action:

  • Free Radical Scavenging: this compound effectively scavenges a variety of free radicals, including hydroxyl (•OH), DPPH•, and ABTS•+.[4]

  • Metal Ion Chelation: The carbonyl group at C-4 and hydroxyl groups on the B-ring enable this compound to chelate transition metal ions like Fe²⁺, which prevents them from catalyzing the formation of ROS.[4][8]

  • Upregulation of Endogenous Antioxidants: this compound can activate the Nrf2 signaling pathway, leading to the increased expression of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[3][4][12]

Table 2: Quantitative Antioxidant Activity of this compound

AssayMetricResultConditions / NotesReference
DPPH Radical ScavengingIC₅₀63.83 ± 3.11 µg/mLCompared to Trolox (IC₅₀ of 117.02 µg/mL)[13]
ABTS Radical ScavengingIC₅₀99.96 ± 4.59 µg/mLAt concentrations >40 µg/mL[13]
ABTS Radical ScavengingIC₅₀0.83 µg/mL-[8]
DMPD•⁺ Radical ScavengingEC₅₀231.04 µg/mLCompared to Trolox (EC₅₀ of 173.25 µg/mL)[14]
Linoleic Acid PeroxidationInhibition81.02%At 30 µg/mL concentration[14][15]
Anti-HIV-1 ActivityIC₅₀49.04 µMExtracted from Cassia abbreviata[3]
Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[7][16] It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory molecules.[3][17]

Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells show that this compound significantly decreases the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][16][18] This activity is primarily mediated through the suppression of the NF-κB and MAPK signaling pathways.[3][16]

Anticancer Activity

This compound exhibits anti-proliferative effects against various cancer cell types, including breast, gastric, ovarian, and colorectal cancer.[1][3][13][19] Its anticancer mechanisms are multifaceted and involve the regulation of multiple signaling pathways.[19]

Mechanisms of Anticancer Action:

  • Inhibition of Cell Proliferation and Invasion: this compound can inhibit the survival, proliferation, migration, and invasion of cancer cells.[3]

  • Cell Cycle Arrest: It has been shown to cause cell cycle arrest, preventing cancer cells from dividing.[19][20]

  • Induction of Apoptosis: this compound can trigger programmed cell death in malignant cells.[21]

  • Inhibition of Lipogenesis: By inhibiting fatty acid synthase in cancer cells, this compound can halt their growth and spread.[1]

  • Modulation of Signaling Pathways: It regulates key cancer-related pathways, including Wnt/β-catenin and PI3K/Akt, to suppress tumor progression.[19][20]

Modulation of Key Signaling Pathways

This compound exerts its pharmacological effects by interacting with a complex network of intracellular signaling pathways.

Nrf2/ARE Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant defenses.[3][4] Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of protective enzymes like HO-1.[3][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Oxidative Stress nrf2_keap1 Nrf2-Keap1 Complex stimulus->nrf2_keap1 destabilizes This compound This compound This compound->nrf2_keap1 promotes dissociation nrf2 Nrf2 nrf2_keap1->nrf2 releases keap1 Keap1 (Degradation) nrf2_keap1->keap1 nucleus Nucleus nrf2->nucleus Translocation are ARE genes Antioxidant Genes (e.g., HO-1, SOD) are->genes activates

This compound activates the Nrf2 antioxidant pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is central to the inflammatory response. This compound inhibits this pathway at multiple points. It can suppress the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By keeping the NF-κB/IκBα complex intact, this compound blocks NF-κB's translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][7]

NFkB_Pathway lps LPS tlr4 TLR4 lps->tlr4 my_adaptors MyD88/ Adaptors tlr4->my_adaptors ikk IKK my_adaptors->ikk nfkb_ikb NF-κB-IκBα Complex ikk->nfkb_ikb phosphorylates IκBα ikb IκBα nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb_ikb->ikb (degraded) nfkb_ikb->nfkb releases This compound This compound This compound->ikk inhibits

This compound inhibits the NF-κB inflammatory pathway.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling, which includes the p38, ERK, and JNK pathways, is crucial for cellular responses to external stressors and plays a key role in inflammation. This compound has been shown to down-regulate the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like LPS.[16][22] By inhibiting MAPK activation, this compound reduces the expression of inflammatory mediators such as iNOS, COX-2, and TNF-α.[16]

MAPK_Pathway stimulus Stimulus (e.g., LPS) receptor Receptor stimulus->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk P mapk MAPK (p38, ERK, JNK) mapkk->mapk P transcription_factors Transcription Factors mapk->transcription_factors response Inflammatory Response transcription_factors->response This compound This compound This compound->mapk inhibits phosphorylation

This compound suppresses MAPK-mediated inflammation.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis. This compound's effect on this pathway is context-dependent. In some settings, such as protecting against ischemia-reperfusion injury, this compound activates the PI3K/Akt pathway to promote cell survival.[3][21] Conversely, in certain cancer models and in platelet activation, this compound inhibits the phosphorylation of Akt to suppress proliferation and induce apoptosis.[20][22]

PI3K_Akt_Pathway stimulus Growth Factor/ Stimulus receptor Receptor stimulus->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Targets akt->downstream response Cell Survival, Proliferation, Inhibition of Apoptosis downstream->response This compound This compound This compound->akt modulates phosphorylation (Context-Dependent)

This compound has context-dependent effects on PI3K/Akt.

Experimental Protocols & Workflows

This section details common methodologies used in this compound research.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Principle: In its radical form, DPPH absorbs light at ~517 nm and has a deep violet color. When reduced by an antioxidant, it loses its color. The change in absorbance is proportional to the radical-scavenging activity.

  • Materials: this compound, DPPH solution (in methanol), methanol, microplate reader, positive controls (e.g., Trolox, Vitamin C).

  • Methodology:

    • Prepare a stock solution of this compound in methanol or DMSO. Create a series of dilutions to test different concentrations.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the this compound dilutions (or positive controls/blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with the blank solvent and A_sample is the absorbance with the this compound solution.

    • Plot the inhibition percentage against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Effects in Cell Culture: LPS-Stimulated RAW264.7 Macrophages

This model is widely used to assess the anti-inflammatory potential of compounds.[16]

  • Principle: LPS, a component of Gram-negative bacteria, stimulates macrophages to produce inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6). The ability of this compound to reduce these mediators is measured.

  • Methodology:

    • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

    • Cell Viability (MTT Assay): First, determine the non-toxic concentration range of this compound on RAW264.7 cells using an MTT or similar viability assay.

    • Treatment: Seed cells in plates. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and co-incubate for a specified period (e.g., 24 hours).

    • Sample Collection:

      • Supernatant: Collect the cell culture medium to measure secreted mediators.

      • Cell Lysate: Wash and lyse the cells to extract total protein or RNA.

    • Analysis:

      • Nitric Oxide (NO): Measure nitrite (a stable product of NO) in the supernatant using the Griess reagent.

      • Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

      • Protein Expression (Western Blot): Analyze cell lysates to measure the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p-p38, IκBα).

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Downstream Analysis start_node Start: RAW264.7 Cell Culture step1 Seed cells in 96-well and 6-well plates start_node->step1 process_node process_node analysis_node analysis_node data_node data_node step2 Pre-treat with this compound (various concentrations) for 1h step1->step2 step3 Stimulate with LPS (1 µg/mL) for 24h step2->step3 step4 Collect Supernatant & Lyse Cells step3->step4 analysis1 Griess Assay (Supernatant) step4->analysis1 analysis2 ELISA (Supernatant) step4->analysis2 analysis3 Western Blot (Cell Lysate) step4->analysis3 data1 NO Levels analysis1->data1 data2 TNF-α, IL-6 Levels analysis2->data2 data3 p-MAPK, IκBα Levels analysis3->data3

Workflow for assessing this compound's anti-inflammatory effects.

Conclusion

This compound (dihydroquercetin) is a flavonoid with a compelling profile of pharmacological activities, underpinned by its potent antioxidant and anti-inflammatory properties. Basic research has established its ability to modulate a host of critical cellular signaling pathways, including Nrf2/ARE, NF-κB, MAPK, and PI3K/Akt. These mechanisms form the basis for its observed therapeutic potential in preclinical models of inflammation, cancer, and neurodegenerative diseases.[3][6][23] The detailed experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future research, including well-designed clinical trials, is necessary to translate these preclinical findings into effective human therapies.[5][6]

References

An In-depth Technical Guide to Taxifolin Metabolism and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a bioactive flavanonol found in various plants, including onions, grapes, citrus fruits, and the bark of trees like the Siberian larch and Douglas fir.[1][2][3] It is recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[4][5] Despite its therapeutic potential, the bioavailability of this compound is relatively low, suggesting that its metabolites may be the primary forms responsible for its systemic effects.[1] A comprehensive understanding of its metabolism and degradation is crucial for the development of this compound-based therapeutics and functional foods. This guide provides a detailed overview of the metabolic pathways and degradation products of this compound, supported by experimental methodologies and quantitative data.

Metabolism of this compound

The metabolism of this compound, like other flavonoids, primarily occurs through Phase II conjugation reactions, which increase its water solubility and facilitate its excretion.[1][3][6] The main metabolic transformations include glucuronidation, sulfation, and methylation.[1][3] Additionally, this compound can undergo hydrogenation, dehydration, and ring-cleavage, leading to a diverse array of metabolites.[1]

Major Metabolic Pathways

Glucuronidation: This is a common metabolic pathway for flavonoids where glucuronic acid is attached to the hydroxyl groups of the this compound molecule.[1][3] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[6] this compound glucuronides and their isomers are major metabolites found in vivo.[1]

Sulfation: Sulfation involves the addition of a sulfonate group to this compound, a reaction mediated by sulfotransferases (SULTs).[6][7][8] this compound sulfates, such as 3'-O-sulfate and 4'-O-sulfate, have been identified as significant metabolites.[1]

Methylation: The hydroxyl groups of this compound can be methylated by catechol-O-methyltransferase (COMT), leading to the formation of O-methylated derivatives.[1][9] 3'-O-methyl-taxifolin is a prominent methylated metabolite.[1]

Other Transformations: this compound can also be metabolized through hydrogenation, dehydration to form luteolin, and degradation by gut microbiota to produce phenolic acids like 3,4-dihydroxyphenylacetic acid.[1][10][11]

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of this compound.

Taxifolin_Metabolism cluster_phase_ii Phase II Metabolism cluster_other Other Transformations cluster_microbiota Gut Microbiota Degradation This compound This compound Glucuronides This compound Glucuronides This compound->Glucuronides Glucuronidation (UGTs) Sulfates This compound Sulfates This compound->Sulfates Sulfation (SULTs) Methylated Methylated this compound This compound->Methylated Methylation (COMT) Hydrogenated Hydrogenated this compound This compound->Hydrogenated Hydrogenation Luteolin Luteolin This compound->Luteolin Dehydration Phenolic_Acids Phenolic Acids (e.g., 3,4-dihydroxyphenylacetic acid) This compound->Phenolic_Acids Ring Fission Methyl_Glucuronides Methylated this compound Glucuronides Methylated->Methyl_Glucuronides Glucuronidation Methyl_Sulfates Methylated this compound Sulfates Methylated->Methyl_Sulfates Sulfation

Caption: Metabolic pathways of this compound.
Quantitative Data on this compound Metabolites

A comprehensive study in rats identified 191 metabolites of this compound, highlighting the complexity of its biotransformation.[1] The distribution of these metabolites varies across different biological matrices. The following table summarizes the number of metabolites identified in different samples.

Biological MatrixNumber of Identified MetabolitesReference
Urine127[1]
Plasma83[1]
Feces43[1]
Organs46[1]

Degradation of this compound

In addition to enzymatic metabolism, this compound can undergo non-enzymatic degradation, particularly under specific environmental conditions such as alkaline pH and heat.[12][13] Understanding the degradation pathways is crucial for the formulation and storage of this compound-containing products.

Major Degradation Pathways

Alkaline Hydrolysis: this compound is highly unstable in alkaline conditions, leading to the formation of various degradation products, including dimers.[12][13]

Thermal Degradation: Elevated temperatures, especially in the presence of humidity, can accelerate the degradation of this compound.[12]

Oxidation: Oxidative conditions can lead to the formation of several open-ring structures and other degradation products.[13]

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

Taxifolin_Degradation This compound This compound Dimers This compound Dimers This compound->Dimers Alkaline Hydrolysis Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Thermal Degradation Oxidation_Products Oxidation Products (Open-ring structures) This compound->Oxidation_Products Oxidation Alkaline Alkaline Conditions Heat Heat & Humidity Oxidation Oxidative Stress

Caption: Degradation pathways of this compound.
Quantitative Data on this compound Degradation

Forced degradation studies have provided quantitative insights into the stability of this compound under various stress conditions.

Stress ConditionDegradation (%)TimeReference
1 M HClNot specified24 h[14]
1 mM NaOHSignificant24 h[14]
30% H₂O₂Significant24 h[14]
Dry Heat (40°C)Minor30 days[14]
Humid Heat (40°C, 75% RH)More than dry heat30 days[14]
Daylight & UVAStableNot specified[14]

Experimental Protocols

The identification and quantification of this compound and its metabolites rely on sophisticated analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

In Vitro Metabolism Study

Objective: To investigate the metabolism of this compound using human liver microsomes (HLMs).

Methodology:

  • Incubation: this compound is incubated with pooled HLMs in the presence of necessary cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation) in a buffered solution.

  • Reaction Termination: The metabolic reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system for the separation and identification of metabolites.

LC-MS/MS Analysis of this compound and its Metabolites

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).[1][15]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for separation.[15][16]

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic or acetic acid) and an organic solvent like acetonitrile or methanol.[16]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[15]

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for flavonoids.[15]

  • Detection: Multiple reaction monitoring (MRM) mode is employed for quantitative analysis, using specific precursor-to-product ion transitions for this compound and its metabolites.[15] For example, a common transition for this compound is m/z 303.0 → 285.0.[15]

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for studying this compound metabolism.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Incubation In Vitro Incubation (e.g., Liver Microsomes) Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

Caption: Experimental workflow for this compound metabolism studies.

Conclusion

The metabolism of this compound is a complex process involving extensive Phase II conjugation and other biotransformations, leading to a large number of metabolites. These metabolites are likely the predominant forms of this compound in vivo and may contribute significantly to its biological activities. Furthermore, the inherent instability of this compound under certain conditions, such as alkaline pH and heat, necessitates careful consideration in the development of stable formulations. The detailed understanding of its metabolic and degradation pathways, facilitated by advanced analytical techniques, is essential for harnessing the full therapeutic potential of this promising natural compound.

References

Methodological & Application

Application Notes: Taxifolin In Vitro Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Taxifolin, also known as dihydroquercetin, is a flavonoid commonly found in plants like the Siberian larch. It is recognized for its potent antioxidant properties, which contribute to its various pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1] The antioxidant capacity of this compound is largely attributed to its molecular structure, particularly the phenolic hydroxyl groups which allow it to scavenge free radicals effectively.[1] Its unique arrangement of hydroxyl and carbonyl groups also enables it to chelate metal ions, inhibiting the generation of reactive oxygen species (ROS).[2] This document provides a summary of quantitative data from several in vitro antioxidant assays, detailed protocols for performing these assays, and visual diagrams to illustrate the mechanisms and workflows involved.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through multiple pathways. These include direct scavenging of free radicals via hydrogen atom transfer (HAT) or electron transfer (ET) mechanisms, and indirect action by chelating pro-oxidant metal ions like iron (Fe²⁺), which inhibits the Fenton reaction and subsequent hydroxyl radical formation.[3]

Caption: Antioxidant mechanisms of this compound.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been quantified using various assays. The results, often expressed as IC₅₀ (the concentration required to inhibit 50% of the radical) or percentage inhibition, are summarized below. Lower IC₅₀ values indicate higher antioxidant activity.

Assay TypeThis compoundTroloxα-TocopherolBHABHTReference
DPPH Radical Scavenging (IC₅₀) 77.00 µg/mL6.93 µg/mL13.86 µg/mL86.63 µg/mL86.64 µg/mL[4]
DPPH Radical Scavenging (EC₅₀) 1.50 µg/mL---5.05 µg/mL[5]
ABTS Radical Scavenging (EC₅₀) 7.49 µg/mL---12.38 µg/mL[5]
DMPD•⁺ Radical Scavenging (EC₅₀) 231.04 µg/mL173.25 µg/mLN/A231.01 µg/mLN/A[4]
Fe²⁺ Chelating Activity (IC₅₀) 0.83 mg/mL93.01 mg/mL0.09 mg/mL0.53 mg/mL34.61 mg/mL[6]
Linoleic Acid Peroxidation Inhibition (%) 81.02% (at 30 µg/mL)88.57%73.88%90.12%94.29%[4][6][7]
Cupric Ion (Cu²⁺) Reducing Power (Absorbance) 0.750 (at 30 µg/mL)0.6180.5250.6980.717[6]
Ferric Ion (Fe³⁺) Reducing Power (Absorbance) 2.847 (at 30 µg/mL)1.7871.2043.0063.080[6]
FRAP (Ferric Reducing Antioxidant Power) (Absorbance) 2.507 (at 30 µg/mL)2.2631.7452.8112.826[6]

N/A: Not Active or Not Assessed.

Experimental Protocols

A general workflow for spectrophotometric antioxidant assays is outlined below. It involves preparing the sample and necessary reagents, initiating the reaction, allowing it to incubate, and finally measuring the change in absorbance to determine antioxidant activity.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Measurement cluster_analysis 3. Data Analysis A Sample Preparation (this compound dilutions, standards) C Mix Sample and Reagent (In 96-well plate or cuvette) A->C B Reagent Preparation (e.g., DPPH, ABTS•+, FRAP reagent) B->C D Incubation (Specified time, dark, room temp/37°C) C->D E Spectrophotometric Reading (Measure absorbance at specific λ) D->E F Calculate % Inhibition E->F G Determine IC₅₀ Value or Trolox Equivalents (TEAC) F->G

Caption: General workflow for in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[8] The reduction of the purple DPPH radical to the yellow-colored non-radical form (DPPH-H) is monitored by the decrease in absorbance at approximately 517 nm.[9][10][11]

Protocol:

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[8] This solution should be freshly prepared and kept in the dark to avoid degradation.[9][12] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[9]

    • This compound and Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent. Perform serial dilutions to obtain a range of concentrations (e.g., 10-100 µg/mL). Prepare solutions of a positive control, such as Trolox or Ascorbic Acid, in the same manner.[12]

  • Assay Procedure (96-well plate format):

    • Blank: Add 200 µL of the solvent (methanol/ethanol) to a well.[12]

    • Negative Control: Add 100 µL of solvent and 100 µL of the DPPH working solution.[12]

    • Sample/Standard: Add 100 µL of each this compound or standard dilution to separate wells. Add 100 µL of the DPPH working solution to each of these wells.[12] A 1:3 ratio of sample to DPPH solution can also be used (e.g., 0.5 mL sample to 3 mL DPPH).[9]

  • Incubation and Measurement:

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][12]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9][11]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample/standard.

    • Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant leads to the decolorization of the solution, which is measured by the decrease in absorbance, typically at 734 nm.[8][13]

Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate (K₂S₂O₈).[14][15][16] Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[8][15]

    • ABTS•⁺ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.[8][14][17]

    • This compound and Standard Solutions: Prepare stock and serial dilutions of this compound and a standard (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the this compound/standard solution (e.g., 20 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 3 mL).[17]

    • Alternatively, in a 96-well plate, mix a small volume of the sample with the ABTS•⁺ working solution.

  • Incubation and Measurement:

    • Mix and incubate the reaction at room temperature for a defined period (e.g., 6-7 minutes).[8][16]

    • Measure the absorbance at 734 nm.[13][16]

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity using the formula:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at a low pH.[18] The reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored spectrophotometrically at 593 nm.[8][17]

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare the reagent fresh by mixing the following solutions in a 10:1:1 (v/v/v) ratio:[8]

      • 300 mM Acetate Buffer (pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.[16][19]

      • 10 mM TPTZ Solution: Dissolve TPTZ in 40 mM HCl.[8][16]

      • 20 mM Ferric Chloride (FeCl₃·6H₂O) Solution: Dissolve in distilled water.[8][16]

    • Warm the freshly prepared FRAP reagent to 37°C before use.[8][16]

    • This compound and Standard Solutions: Prepare stock and serial dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Add a small volume of the sample/standard (e.g., 0.15 mL) to a larger volume of the FRAP reagent (e.g., 2.8 mL).[16]

    • Mix thoroughly.

  • Incubation and Measurement:

    • Incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C in the dark.[16][20]

    • Measure the absorbance at 593 nm.[17]

  • Data Analysis:

    • Create a standard curve using a known antioxidant (e.g., FeSO₄).

    • The antioxidant capacity of this compound is determined by comparing its absorbance change to the standard curve and is expressed as µM of Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[21][22] The antioxidant's presence preserves the fluorescence signal over time. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[21]

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in a 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.[22]

    • This compound and Standard Solutions: Prepare stock and serial dilutions of this compound and Trolox (standard) in the buffer.[23]

  • Assay Procedure (96-well black opaque plate):

    • Add 25 µL of the sample, standard, or blank (buffer) to the wells.[24]

    • Add 150 µL of the fluorescein working solution to all wells.[24]

    • Mix and incubate the plate at 37°C for at least 10-30 minutes.[24][25]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.[24]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Record the fluorescence intensity kinetically every 1-2 minutes for 60-120 minutes.[21] Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[21][24]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of this compound is expressed as Trolox Equivalents (TE) by comparing its Net AUC to the standard curve.

References

Application Note: Quantification of Taxifolin using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide range of documented therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Its potential applications in pharmaceuticals and functional foods necessitate accurate and reliable quantitative methods for quality control, stability testing, and pharmacokinetic studies.[1][3] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and cost-effective technique for the quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations.[4][5] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.

Experimental Protocols

This section details the methodology for quantifying this compound, from sample preparation to HPLC-UV analysis.

Sample Preparation: Extraction from Plant Material

A generalized method for extracting this compound from a solid plant matrix (e.g., bark, seeds) is presented below. The optimal solvent and conditions may vary depending on the specific plant material.

  • Grinding: Mill the dried plant material into a fine powder (e.g., passing through a 30-mesh sieve) to increase the surface area for extraction.[6]

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 200 g).[6]

    • Add a suitable extraction solvent. Methanol or ethanol solutions (e.g., 80-90% in water) are commonly used.[2][6] A typical solid-to-solvent ratio is 1:10 (w/v).[6]

    • Employ an efficient extraction technique. Options include:

      • Ultrasonication: Sonicate the mixture for a defined period (e.g., 30 minutes).[5][6]

      • Reflux Extraction: Heat the mixture at a specific temperature (e.g., 90°C) for a set duration (e.g., 3 hours), often repeated multiple times.[6]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure.[6]

  • Purification and Reconstitution:

    • The concentrated extract can be further purified using techniques like column chromatography (e.g., Sephadex LH-20 or polyamide resin) if high purity is required.[6]

    • For direct analysis, dissolve the dried extract in the mobile phase or a suitable solvent like methanol.[2][6]

  • Final Preparation: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system to prevent column blockage.[2]

HPLC-UV Analysis Protocol

This protocol is a composite of several validated methods and provides a robust starting point for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

    • Mobile Phase: A mixture of an acidified aqueous solution and an organic solvent is typical. A common combination is:

      • Solvent A: 0.3% acetic acid in water.[5]

      • Solvent B: Methanol or Acetonitrile.[2][5]

      • The elution can be isocratic (e.g., 40:60 v/v of methanol and 0.3% acetic acid solution) or a gradient elution.[2][5]

    • Flow Rate: 1.0 mL/min.[2][5]

    • Injection Volume: 20 µL.[4]

    • Column Temperature: 40 °C.[4]

    • UV Detection Wavelength: 290 nm (or 288 nm).[4][5]

  • Standard Preparation:

    • Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.[2]

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).[5]

  • Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the peak area of this compound at its specific retention time.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The performance of a typical HPLC-UV method for this compound quantification is summarized in the tables below. These values are compiled from various published methods and represent a standard for a well-validated protocol.

Table 1: Chromatographic Parameters

ParameterValueReference
ColumnC18 (250 mm x 4.6 mm, 5 µm)[4][5]
Mobile PhaseMethanol: 0.3% Acetic Acid (40:60 v/v)[5]
Flow Rate1.0 mL/min[2][5]
Detection Wavelength290 nm[5]
Retention Time (approx.)3.9 min[2]

Table 2: Method Validation Data

ParameterTypical ValueReference
Linearity Range1.04 - 100 µg/mL[5]
Correlation Coefficient (R²)> 0.999[5]
Limit of Detection (LOD)0.077 - 6.52 µg/mL[2][4]
Limit of Quantification (LOQ)0.234 - 21.70 µg/mL[2][4]
Accuracy (Recovery)98.1 - 105.9 %[5]
Precision (%RSD)< 2%[2][7]

Visualizations

The following diagrams illustrate the experimental workflow for this compound quantification.

Taxifolin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., Ultrasonication) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration reconstitution Reconstitution concentration->reconstitution final_filtration 0.45 µm Filtration reconstitution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection Prepared Sample separation C18 Column Separation hplc_injection->separation detection UV Detection (290 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification taxifolin_std This compound Standard std_prep Serial Dilution taxifolin_std->std_prep std_prep->hplc_injection Calibration Standards

Caption: Experimental workflow for this compound quantification.

Stability Considerations

It is important to note that this compound is unstable under certain conditions. It is particularly susceptible to degradation under alkaline hydrolysis and its thermal degradation can be accelerated by humidity.[1][3] Conversely, it is relatively stable to photosensitivity.[1][3] Therefore, samples should be handled accordingly, avoiding high pH and prolonged exposure to heat and humidity to ensure accurate quantification. Standard solutions should be stored under appropriate conditions (e.g., refrigerated) and their stability verified over the course of the analysis.[8]

References

Application Notes and Protocols: Determining Cell Viability with Taxifolin using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic and anti-proliferative effects of taxifolin on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability by assessing the metabolic activity of cells.[1][2][3]

Introduction to this compound and its Anti-Cancer Properties

This compound, also known as dihydroquercetin, is a flavonoid with potent antioxidant and anti-inflammatory properties.[4] Emerging research has highlighted its potential as an anti-cancer agent. This compound has been shown to induce apoptosis, inhibit tumor proliferation, and suppress angiogenesis by modulating key cellular signaling pathways.[5] These pathways include the Wnt/β-catenin and PI3K/Akt signaling pathways, which are often dysregulated in various cancers.[5][6] The MTT assay is a fundamental tool to quantify the dose-dependent effects of this compound on cancer cell viability.

Data Presentation

The quantitative results of the MTT assay can be summarized to determine the IC50 value of this compound, which is the concentration of the drug that inhibits 50% of cell growth.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.2540.089100
101.1020.07587.88
250.8760.06169.86
500.6210.04849.52
1000.3450.03227.51
2000.1580.02112.60

Note: The data presented above is for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and this compound purity.

Experimental Protocols

This section details the materials and step-by-step procedure for performing the MTT assay to evaluate the effect of this compound on cell viability.

Materials:

  • This compound (Dihydroquercetin)

  • Selected cancer cell line (e.g., HCT116, HT29, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[1]

  • Humidified incubator at 37°C with 5% CO2

Protocol for MTT Assay with this compound:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from each well.

    • Add 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve with this compound concentration on the x-axis and cell viability (%) on the y-axis to determine the IC50 value.

Visualizations

Diagram 1: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate taxifolin_prep 2. Prepare this compound Dilutions cell_treatment 3. Treat Cells with This compound taxifolin_prep->cell_treatment incubation_24_72h 4. Incubate (24-72h) cell_treatment->incubation_24_72h add_mtt 5. Add MTT Reagent incubation_24_72h->add_mtt incubation_2_4h 6. Incubate (2-4h) add_mtt->incubation_2_4h solubilize 7. Solubilize Formazan (DMSO) incubation_2_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 9. Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for determining this compound's effect on cell viability.

Diagram 2: Simplified PI3K/Akt Signaling Pathway Inhibition by this compound

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival This compound This compound This compound->PI3K This compound->Akt

Caption: this compound inhibits the PI3K/Akt pathway, reducing cancer cell survival.

References

Application Notes and Protocols for Taxifolin in Neurodegenerative Disease Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of taxifolin (dihydroquercetin), a natural flavonoid, in preclinical animal models of neurodegenerative diseases. The information is curated to assist in the design and execution of experiments aimed at evaluating the therapeutic potential of this compound.

Application Note 1: this compound in Alzheimer's Disease (AD) and Cerebral Amyloid Angiopathy (CAA) Models

This compound has demonstrated significant neuroprotective effects in various animal models of Alzheimer's Disease (AD) and Cerebral Amyloid Angiopathy (CAA). Its mechanisms of action are multifaceted, primarily targeting the reduction of amyloid-beta (Aβ) pathology, suppression of neuroinflammation, and mitigation of oxidative stress.[1][2]

Studies in Tg-SwDI mice, a model for CAA, have shown that oral administration of this compound can improve cerebral blood flow, enhance the clearance of Aβ from the brain, and prevent cognitive dysfunction.[3][4][5] It has been found to inhibit the production of Aβ by suppressing the ApoE–ERK1/2–amyloid-β precursor protein (APP) axis.[3][6] Furthermore, this compound treatment reduces the accumulation of activated microglia and TREM2-expressing cells, which are associated with neuroinflammation in the brain.[2][3] In models where AD is induced by the injection of Aβ oligomers, this compound has been shown to protect against synaptic damage and memory deficits by inhibiting the cytosolic phospholipase A2 (cPLA2)/prostaglandin E2 (PGE2) pathway.[7]

Quantitative Data from AD & CAA Animal Models
Animal ModelThis compound Dosage & AdministrationDurationKey Quantitative OutcomesReference(s)
Tg-SwDI Mice (CAA/AD)3% this compound in chow diet (oral)13 monthsRestored cerebral blood flow and cerebrovascular reactivity to normal levels.[3][4]
Tg-SwDI Mice (CAA/AD)3% this compound in chow diet (oral)13 monthsNormalized spatial reference memory in the Morris water maze test.[4]
Tg-SwDI Mice (CAA/AD)3% this compound in chow diet (oral)13 monthsDecreased expression of amyloid-β precursor protein (APP) in the hippocampus.[4]
Tg-SwDI Mice (CAA/AD)3% this compound in chow diet (oral)7 monthsSignificantly suppressed active caspases 3 and 7 (P < 0.05) in the hippocampus.[3]
Aβ₄₂-injected Mice (AD)10 mg/kg (intraperitoneal)DailySignificantly prevented the Aβ₄₂-induced decrease in post-synaptic density protein-95 (PSD-95) expression.[5][7]
Aβ₄₂-injected Mice (AD)10 mg/kg (intraperitoneal)DailyPrevented recognition and spatial memory deficits in novel object recognition and Morris water maze tests.[7]
AlCl₃-induced Rats (Dementia)1, 2, and 5 mg/kg/d (intraperitoneal)7 daysSignificantly improved memory impairment in Morris water maze, plus maze, and pole tests.[8]
AlCl₃-induced Rats (Dementia)1, 2, and 5 mg/kg/d (intraperitoneal)7 daysMitigated oxidative stress (reduced MDA and nitrite, increased GSH) and inflammation (reduced MPO activity and TLR4 expression).[8]

Signaling Pathways Modulated by this compound in AD/CAA

Taxifolin_AD_CAA_Pathway Abeta_oligomers Aβ Oligomers & Deposition ApoE_ERK_APP ↓ ApoE-ERK1/2-APP Axis cPLA2_PGE2 ↓ cPLA2 / PGE2 Pathway Apoptosis ↓ Apoptosis (Caspase 3/7) Neuroinflammation_stim Inflammatory Stimuli TREM2 ↓ TREM2 Expression NFkB ↓ NF-κB Activation Oxidative_Stress_stim Oxidative Stress Nrf2 ↑ Nrf2 Pathway This compound This compound This compound->ApoE_ERK_APP Inhibits BACE1 ↓ BACE1 Activity This compound->BACE1 Inhibits This compound->cPLA2_PGE2 Inhibits This compound->TREM2 Suppresses This compound->NFkB Inhibits This compound->Nrf2 Activates This compound->Apoptosis Inhibits Neuron_Health ↑ Synaptic Integrity ↑ Neuronal Survival ApoE_ERK_APP->Neuron_Health BACE1->Neuron_Health cPLA2_PGE2->Neuron_Health TREM2->Neuron_Health NFkB->Neuron_Health Nrf2->Neuron_Health Apoptosis->Neuron_Health Taxifolin_PD_Pathway Neurotoxins Neurotoxins (e.g., Rotenone, 6-OHDA) ROS ↓ Reactive Oxygen Species (ROS) NFkB ↓ NF-κB Activation This compound This compound This compound->ROS Reduces This compound->NFkB Inhibits DA_Neuron ↑ Dopaminergic Neuron Survival ROS->DA_Neuron Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation Inflammation->DA_Neuron Experimental_Workflow cluster_setup Phase 1: Model & Treatment cluster_analysis Phase 2: Data Collection & Analysis cluster_outcome Phase 3: Outcome Model 1. Animal Model Induction (e.g., Genetic, Toxin-induced) Grouping 2. Randomization into Groups (Vehicle, this compound Doses) Model->Grouping Admin 3. This compound Administration (Oral, IP, etc.) Grouping->Admin Behavior 4a. Behavioral Testing (Cognition, Motor Function) Admin->Behavior Sacrifice 5. Euthanasia and Tissue Collection Admin->Sacrifice Behavior->Sacrifice Biochem 4b. Biochemical Analysis (Western Blot, ELISA) Sacrifice->Biochem Histo 4c. Histopathological Analysis (IHC, Staining) Sacrifice->Histo Data 6. Data Interpretation & Statistical Analysis Biochem->Data Histo->Data

References

Application Notes and Protocols: Taxifolin in Preclinical Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with potent antioxidant and anti-inflammatory properties. Extensive preclinical research has highlighted its therapeutic potential in a range of cardiovascular diseases, including atherosclerosis, myocardial ischemia-reperfusion injury, and endothelial dysfunction. This document provides a detailed overview of the key preclinical findings, experimental protocols, and associated signaling pathways to guide researchers and drug development professionals in this field.

Key Mechanisms of Action

Preclinical studies have elucidated several mechanisms through which this compound exerts its cardioprotective effects. The primary mechanisms include:

  • Antioxidant Activity: this compound is a potent scavenger of reactive oxygen species (ROS). It also enhances the endogenous antioxidant defense system by activating the Nrf2/HO-1 signaling pathway.

  • Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.

  • Anti-apoptotic Effects: By modulating apoptosis-related proteins, this compound can protect cardiomyocytes and endothelial cells from cell death.

  • Lipid Regulation: In models of atherosclerosis, this compound has been observed to improve lipid profiles.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key in vitro and in vivo preclinical studies investigating the efficacy of this compound in cardiovascular disease models.

Table 1: In Vitro Efficacy of this compound

Cell ModelConditionThis compound ConcentrationOutcome MeasureResultReference
Human Umbilical Vein Endothelial Cells (HUVECs)Oxidative Stress (H₂O₂)10, 20, 40 µMCell ViabilityIncreased cell viability in a dose-dependent manner.
HUVECsOxidative Stress (H₂O₂)40 µMApoptotic RateSignificantly reduced apoptosis.
HUVECsOxidative Stress (H₂O₂)10, 20, 40 µMNrf2 and HO-1 ExpressionDose-dependently increased protein expression.
RAW 264.7 MacrophagesLPS-Induced Inflammation12.5, 25, 50 µMNitric Oxide (NO) ProductionSignificantly inhibited NO production.
RAW 264.7 MacrophagesLPS-Induced Inflammation12.5, 25, 50 µMiNOS and COX-2 ExpressionDose-dependently suppressed protein expression.
RAW 264.7 MacrophagesLPS-Induced Inflammation50 µMNF-κB p65 Nuclear TranslocationSuppressed the translocation of NF-κB p65.

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelThis compound DosageDurationKey FindingsReference
Male C57BL/6 MiceMyocardial Ischemia/Reperfusion10, 20, 40 mg/kg/day (i.p.)7 daysReduced infarct size, improved cardiac function, decreased apoptosis.
Male C57BL/6 MiceMyocardial Ischemia/Reperfusion40 mg/kg/day (i.p.)7 daysIncreased Nrf2 and HO-1 expression in cardiac tissue.
ApoE-/- MiceAtherosclerosis (High-Fat Diet)15, 30 mg/kg/day (oral gavage)12 weeksReduced atherosclerotic lesion area, improved lipid profile.

Signaling Pathways and Experimental Workflows

This compound's Cardioprotective Signaling Pathways

This compound's therapeutic effects in the cardiovascular system are mediated by its influence on key signaling cascades. The diagrams below illustrate the antioxidant and anti-inflammatory pathways modulated by this compound.

Taxifolin_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS ROS Nrf2 Nrf2 ROS->Nrf2 Promotes dissociation This compound This compound This compound->Nrf2 Promotes dissociation ARE ARE Nrf2->ARE Translocates to nucleus and binds Keap1 Keap1 Keap1->Nrf2 Binds and degrades HO1 HO-1 ARE->HO1 Induces transcription Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces transcription HO1->ROS Neutralizes Antioxidant_Enzymes->ROS Neutralizes Taxifolin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell_response Cellular Response LPS LPS IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm NFkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces transcription iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Induces transcription Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., HUVECs, Macrophages) treatment Induce Injury/Inflammation (e.g., H₂O₂, LPS) + this compound Treatment cell_culture->treatment assays Molecular & Cellular Assays (Western Blot, qPCR, Viability, Apoptosis) treatment->assays histology_analysis Histology & Biochemical Analysis (e.g., Lesion Staining, Lipid Profile, Cytokines) assays->histology_analysis Correlate Findings animal_model Animal Model (e.g., ApoE-/- mice, C57BL/6 mice) disease_induction Disease Induction (e.g., High-Fat Diet, I/R Surgery) animal_model->disease_induction taxifolin_admin This compound Administration (e.g., oral gavage, i.p.) disease_induction->taxifolin_admin monitoring Physiological Monitoring (e.g., Echocardiography, Blood Pressure) taxifolin_admin->monitoring tissue_collection Tissue & Blood Collection monitoring->tissue_collection tissue_collection->histology_analysis

Taxifolin: A Promising Flavonoid for Combating Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including the Siberian larch and Douglas fir.[1] Emerging research has highlighted its potent anti-inflammatory, antioxidant, and neuroprotective properties, making it a compound of significant interest in the field of neuroinflammation.[1][2] These application notes provide a comprehensive overview of the experimental protocols and key signaling pathways involved in the action of this compound against neuroinflammation, intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through multiple pathways. It is known to suppress the production of pro-inflammatory mediators, reduce oxidative stress, and inhibit apoptotic pathways in neuronal and glial cells.[1][2] Key signaling pathways modulated by this compound include:

  • Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins.[1][3][4][5] This leads to the upregulation of heme oxygenase-1 (HO-1), which plays a crucial role in mitigating oxidative stress and inflammation.[1][3][4]

  • NF-κB Signaling: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses.[1][6] By suppressing NF-κB, this compound downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also a target of this compound. It can attenuate the phosphorylation of key MAPK proteins, thereby reducing the inflammatory response in brain cells.[7][9]

  • PI3K/Akt Pathway: this compound has been observed to regulate the PI3K/Akt signaling pathway, which is involved in cell survival and has implications for reducing microglial pyroptosis, a form of inflammatory cell death.[10]

  • NLRP3 Inflammasome: this compound can suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines.[1][10][11]

Summary of In Vitro and In Vivo Studies

The following tables summarize quantitative data from various studies investigating the effects of this compound on neuroinflammation.

Table 1: In Vitro Studies on this compound's Anti-Neuroinflammatory Effects
Cell LineModel of NeuroinflammationThis compound ConcentrationKey FindingsReference
BV-2 MicrogliaLipopolysaccharide (LPS) + ATPNot specifiedAttenuated microglial activation and oxidative stress; inhibited pyroptosis-related proteins.[10]
BV-2 MicrogliaHigh GlucoseNot specifiedSuppressed IL-1β production by reducing intracellular ROS and inhibiting the TXNIP–NLRP3 axis.[11][12][13]
BV-2 MicrogliaLPS10 μMReduced levels of NO, IL-6, and TNF-α.[8]
RAW264.7 MacrophagesLPS (200 ng/mL)20, 40, 80 μmol/LReduced mRNA and protein levels of iNOS, VEGF, COX-2, and TNF-α; down-regulated phosphorylation of MAPK pathway.[7]
HT22 Hippocampal NeuronsOxidative StressNot specifiedExhibited neuroprotective effects against oxytosis and ferroptosis.[8]
Table 2: In Vivo Studies on this compound's Neuroprotective Effects
Animal ModelDisease ModelThis compound AdministrationKey FindingsReference
MouseCerebral Amyloid Angiopathy (CAA)Oral administrationSuppressed intracerebral amyloid-β production, neuroinflammation, and oxidative tissue damage.[2][14]
MouseSpinal Cord Injury (SCI)Not specifiedReduced microglial activation and oxidative stress; inhibited pyroptosis-related proteins and inflammatory cytokines.[10]
MouseAlzheimer's Disease (Aβ₄₂ injection)Intraperitoneal administrationSuppressed the increase in cPLA2 and PGE2 levels in the hippocampus; improved cognitive function.[15][16]
RatRotenone-induced Parkinson's DiseaseNot specifiedAmeliorated oxidative stress and inhibited the expression of pro-inflammatory genes (IL-1β, TNF-α) via inactivation of NF-κB signaling.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-neuroinflammatory effects of this compound.

In Vitro Microglia Activation Assay

This protocol is designed to assess the effect of this compound on the inflammatory response of microglial cells stimulated with lipopolysaccharide (LPS).

a. Cell Culture and Treatment:

  • Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 μM) for 1-2 hours.[7]

  • Induce an inflammatory response by adding LPS (e.g., 100-200 ng/mL) to the culture medium and incubate for the desired time (e.g., 24 hours).[7]

b. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

c. Western Blot Analysis for Signaling Proteins:

  • Lyse the treated cells and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, IκBα, p38 MAPK, ERK1/2, JNK, and Nrf2).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]

In Vivo Mouse Model of Neuroinflammation

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of neuroinflammation induced by intracerebral injection of amyloid-β (Aβ).

a. Animals and Treatment:

  • Use adult male C57BL/6 mice.

  • Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a predetermined period (e.g., 2-4 weeks) before and after the induction of neuroinflammation.[15][16] A control group should receive the vehicle alone.

b. Induction of Neuroinflammation:

  • Anesthetize the mice and stereotactically inject oligomerized Aβ₂₅₋₃₅ or Aβ₄₂ into a specific brain region, such as the hippocampus.[8][16]

c. Behavioral Testing:

  • After the treatment period, assess cognitive function using behavioral tests such as the Morris water maze for spatial learning and memory or the Y-maze for short-term memory.[8][16]

d. Immunohistochemistry and Biochemical Analysis:

  • Perfuse the mice and collect the brain tissue.

  • Perform immunohistochemical staining of brain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal damage.

  • Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA and to analyze signaling pathways by Western blotting as described in the in vitro protocol.

Visualizing Key Pathways and Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow.

Taxifolin_Signaling_Pathways cluster_stimulus Neuroinflammatory Stimuli (e.g., LPS, Aβ) cluster_this compound This compound Intervention cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Stimulus LPS / Aβ NFkB_path NF-κB Pathway Stimulus->NFkB_path MAPK_path MAPK Pathway Stimulus->MAPK_path NLRP3_path NLRP3 Inflammasome Stimulus->NLRP3_path OxidativeStress Oxidative Stress Stimulus->OxidativeStress This compound This compound This compound->NFkB_path Inhibits This compound->MAPK_path Inhibits Nrf2_path Nrf2/HO-1 Pathway This compound->Nrf2_path Activates This compound->NLRP3_path Inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_path->Inflammation MAPK_path->Inflammation Neuroprotection Antioxidant Response & Neuroprotection Nrf2_path->Neuroprotection NLRP3_path->Inflammation OxidativeStress->Inflammation Neuroprotection->OxidativeStress

Caption: this compound's multifaceted mechanism against neuroinflammation.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture 1. Cell Culture (e.g., BV-2 Microglia) Pretreatment 2. This compound Pre-treatment Cell_Culture->Pretreatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Analysis_vitro 4. Analysis (ELISA, Western Blot, Griess Assay) Stimulation->Analysis_vitro Animal_Model 1. Animal Model Selection (e.g., Mouse) Treatment_vivo 2. This compound Administration (Oral/IP) Animal_Model->Treatment_vivo Induction 3. Induction of Neuroinflammation (e.g., Aβ injection) Treatment_vivo->Induction Behavioral 4. Behavioral Testing Induction->Behavioral Analysis_vivo 5. Histological & Biochemical Analysis Behavioral->Analysis_vivo

Caption: Workflow for evaluating this compound's efficacy.

These protocols and diagrams provide a foundational framework for investigating the therapeutic potential of this compound in the context of neuroinflammation. Researchers are encouraged to adapt and optimize these methods based on their specific experimental goals and resources.

References

Application Notes and Protocols for Studying Nrf2 Pathway Activation by Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, a naturally occurring flavonoid, has garnered significant interest for its potent antioxidant and cytoprotective properties. A key mechanism underlying these effects is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a battery of detoxifying and antioxidant enzymes.[1][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Upon exposure to oxidative stress or electrophilic compounds like this compound, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][4] This application note provides a comprehensive overview of this compound-mediated Nrf2 activation, including detailed experimental protocols and quantitative data to guide researchers in this field.

Mechanism of Action: this compound and the Nrf2 Pathway

This compound activates the Nrf2 pathway through multiple mechanisms:

  • Disruption of the Keap1-Nrf2 Interaction: this compound can directly or indirectly interact with Keap1, potentially modifying its cysteine residues, which leads to a conformational change and the release of Nrf2.[5][6]

  • Epigenetic Modifications: Studies have shown that this compound can induce the expression of Nrf2 and its downstream targets by reducing the methylation of CpG sites in the Nrf2 promoter.[1][3][7][8] It has also been observed to inhibit the expression of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[1][7][8]

  • Upstream Signaling Pathways: While direct interaction with Keap1 is a primary mechanism, this compound may also influence upstream kinases that can phosphorylate Nrf2, further promoting its stabilization and nuclear accumulation.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on Nrf2 pathway activation and its downstream targets in various cell lines.

Table 1: Effect of this compound on Nrf2 and Target Gene mRNA Expression in JB6 P+ Cells [1][7]

This compound Concentration (µM)Nrf2 mRNA Upregulation (Fold Change vs. Control)HO-1 mRNA Upregulation (Fold Change vs. Control)NQO1 mRNA Upregulation (Fold Change vs. Control)
10Significant IncreaseSignificant IncreaseSignificant Increase
20Dose-dependent IncreaseDose-dependent IncreaseDose-dependent Increase
40Dose-dependent IncreaseDose-dependent IncreaseDose-dependent Increase

Table 2: Effect of this compound on Nrf2 and Target Gene Protein Expression in JB6 P+ Cells [1][7]

This compound Concentration (µM)Nrf2 Protein Level IncreaseHO-1 Protein Level IncreaseNQO1 Protein Level Increase
10Dose-dependent IncreaseDose-dependent IncreaseDose-dependent Increase
20Dose-dependent IncreaseDose-dependent IncreaseDose-dependent Increase
40Dose-dependent IncreaseDose-dependent IncreaseDose-dependent Increase

Table 3: Effect of this compound on ARE-Luciferase Activity in HepG2-C8 Cells [7][8]

This compound Concentration (µM)ARE-Luciferase Activity (Inducible Fold Change vs. Control)
5~1.5
10~2.0
20~2.5
40~3.0

Signaling Pathway and Experimental Workflow Diagrams

Nrf2_Pathway_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Target_Genes Target Genes (HO-1, NQO1, etc.) ARE->Target_Genes Activates Transcription

Caption: this compound activates the Nrf2 signaling pathway.

Experimental_Workflow cluster_assays Experimental Assays start Start: Cell Culture (e.g., JB6 P+, HepG2) treatment Treatment with this compound (Varying Concentrations and Time Points) start->treatment western_blot Western Blot (Nrf2, Keap1, HO-1, NQO1) treatment->western_blot qpcr qPCR (Nrf2, HO-1, NQO1 mRNA) treatment->qpcr luciferase ARE-Luciferase Assay treatment->luciferase antioxidant_assays Antioxidant Capacity Assays (DPPH, ABTS) treatment->antioxidant_assays data_analysis Data Analysis and Interpretation western_blot->data_analysis qpcr->data_analysis luciferase->data_analysis antioxidant_assays->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for studying Nrf2 activation by this compound.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis for Nrf2, Keap1, HO-1, and NQO1

Objective: To determine the protein expression levels of Nrf2 and its related proteins in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control (β-actin or GAPDH).[7]

Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2, HO-1, and NQO1 mRNA Expression

Objective: To measure the mRNA expression levels of Nrf2 and its target genes following this compound treatment.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated cells according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[9]

Protocol 3: Antioxidant Response Element (ARE) Luciferase Reporter Assay

Objective: To assess the transcriptional activity of Nrf2 by measuring the activation of an ARE-driven luciferase reporter.[1]

Materials:

  • HepG2-C8 cells (or other suitable cell line) stably transfected with an ARE-luciferase reporter construct

  • Luciferase assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2-ARE-C8 cells in a multi-well plate.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Normalization: Normalize the luciferase activity to the total protein concentration in each well to account for differences in cell number.

  • Data Analysis: Express the results as fold induction over the vehicle-treated control.[8]

Protocol 4: General Antioxidant Capacity Assays (DPPH and ABTS)

Objective: To evaluate the direct radical scavenging activity of this compound.

DPPH Radical Scavenging Assay: [10]

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Mix various concentrations of this compound with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the scavenging activity as the percentage of DPPH discoloration.

ABTS Radical Cation Scavenging Assay: [11]

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

  • Mix various concentrations of this compound with the diluted ABTS•+ solution.

  • Measure the absorbance at 734 nm after a set incubation time.

  • Calculate the scavenging activity as the percentage of absorbance reduction.

Conclusion

This compound is a potent activator of the Nrf2 signaling pathway, offering a promising avenue for the development of therapeutic agents against diseases associated with oxidative stress. The protocols and data presented in this application note provide a robust framework for researchers to investigate the mechanisms of this compound action and to screen for other Nrf2 activators. Consistent and reproducible results can be achieved by carefully following these methodologies.

References

Taxifolin in Preclinical Diabetes Models: A Comparative Overview of Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Taxifolin, a natural flavonoid found in various plants, has garnered significant interest for its potential therapeutic applications in diabetes and its associated complications. Preclinical studies in various animal models have demonstrated its ability to modulate key pathways involved in glucose homeostasis, insulin sensitivity, oxidative stress, and inflammation. These notes provide a comparative summary of this compound's effects in different diabetes animal models, detailed experimental protocols derived from published studies, and a visualization of the key signaling pathways involved. This document is intended to guide researchers and drug development professionals in designing and interpreting studies on this compound for diabetes research.

Data Summary: Comparative Efficacy of this compound in Animal Models

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound in different animal models of diabetes.

Table 1: Effects of this compound on Glycemic Control and Insulin Sensitivity

Animal ModelThis compound Dose & DurationFasting Blood GlucoseInsulin LevelsHOMA-IRReference
Type 1 Diabetes
Streptozotocin (STZ)-induced diabetic rats50 mg/kg/day (oral), 4 weeks↓ 12% vs. untreated diabetic--[1]
STZ-induced diabetic rats10 & 20 mg/kg/day (intragastric), 28 days↓ Significantly vs. diabetic control↑ Significantly vs. diabetic control-[2]
Type 2 Diabetes
KK-Ay/Ta mice30 mg/kg/day (oral), 4 weeks↓ Significantly vs. diabetic control↓ Significantly vs. diabetic control↓ Significantly vs. diabetic control[3][4][5]
High-Fat Diet (HFD) + STZ-induced T2DM mice80 mg/kg/day (oral), 12 weeks↓ Significantly vs. diabetic control--[6]
HFD-fed C57BL/6J mice0.5 & 1 mg/mL in drinking water, 15 weeks-Improved insulin resistance-[7]

HOMA-IR: Homeostatic Model Assessment for Insulin Resistance

Table 2: Effects of this compound on Biochemical Parameters and Organ Protection

Animal ModelThis compound Dose & DurationKey Biochemical ChangesOrgan-Specific Protective EffectsReference
Type 1 Diabetes
STZ-induced diabetic rats50 mg/kg/day (oral), 4 weeks-Pancreas & Liver: Protective effect against STZ cytotoxicity[1]
STZ-induced diabetic rats10 & 20 mg/kg/day (intragastric), 28 days↓ Uric acid, ↓ CreatinineKidney: Alleviated pathological changes[2][8]
STZ-induced diabetic rats10, 25 & 50 mg/kg/day (oral), 10 weeks-Eye: Improved retinopathy and cataract[9]
Type 2 Diabetes
KK-Ay/Ta mice30 mg/kg/day (oral), 4 weeks↓ Uric acid. No significant change in triglycerides or total cholesterol.-[3][5]
HFD + STZ-induced T2DM mice80 mg/kg/day (oral), 12 weeks↓ ALT, ↓ AST, ↓ TriglyceridesLiver: Attenuated hepatic interstitial fibrosis[6]
STZ + Nicotinamide-induced diabetic rats25 & 50 mg/kg/day (oral), 3 months↓ TNF-α, ↓ IL-6, ↑ AdiponectinLiver: Mitigated hepatic damage, reduced oxidative stress and inflammation[10]

ALT: Alanine transaminase; AST: Aspartate transaminase; TNF-α: Tumor necrosis factor-alpha; IL-6: Interleukin-6

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Induction of Type 1 Diabetes in Rats (Streptozotocin Model)
  • Animal Model: Male Wistar rats.

  • Induction Agent: Streptozotocin (STZ).

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in citrate buffer (pH 4.5).

    • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ at a dose of 45-50 mg/kg body weight.[1][10]

    • Confirm diabetes development 3-7 days post-injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • This compound Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose).[11]

    • Administer this compound orally via gavage at the desired dose (e.g., 50 mg/kg/day) for the specified duration of the study (e.g., 4 weeks).[1]

Induction of Type 2 Diabetes in Mice (High-Fat Diet and STZ Model)
  • Animal Model: Male C57BL/6 mice.[6]

  • Procedure:

    • Feed mice a high-fat diet (HFD) for a period of 4-8 weeks to induce insulin resistance.

    • After the HFD feeding period, administer a low dose of STZ (e.g., 40 mg/kg) intraperitoneally for 5 consecutive days to induce partial beta-cell dysfunction.[6]

    • Monitor blood glucose levels to confirm the development of type 2 diabetes.

  • This compound Administration:

    • Administer this compound orally (e.g., 80 mg/kg/day) for the duration of the study (e.g., 12 weeks).[6]

Oral Glucose Tolerance Test (OGTT)
  • Purpose: To assess glucose metabolism and insulin sensitivity.

  • Procedure:

    • Fast animals overnight (12-16 hours).

    • Collect a baseline blood sample (time 0) from the tail vein.

    • Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

    • Collect blood samples at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels in all collected samples.

    • The area under the curve (AUC) for glucose can be calculated to quantify glucose tolerance.

Biochemical Analysis
  • Sample Collection: At the end of the study, collect blood samples via cardiac puncture under anesthesia. Euthanize animals and collect relevant tissues (e.g., liver, pancreas, kidney).

  • Plasma/Serum Analysis:

    • Use commercial ELISA kits to measure insulin, TNF-α, and IL-6 levels.

    • Use enzymatic colorimetric assays for the determination of total cholesterol, triglycerides, ALT, AST, uric acid, and creatinine.

  • Tissue Analysis:

    • Oxidative Stress Markers: Homogenize tissues and measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) using commercially available kits.[12]

    • Western Blotting: Analyze protein expression of key signaling molecules (e.g., PI3K, Akt, AMPK, NF-κB) in tissue lysates.[13]

    • Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology or specific stains (e.g., Masson's trichrome for fibrosis).[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-diabetic effects through the modulation of several key signaling pathways.

PI3K/Akt and AMPK Signaling Pathways in Glucose Uptake

This compound has been shown to activate both the PI3K/Akt and AMPK signaling pathways in muscle cells.[3][4] This dual activation leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake from the blood into the cells.[3][4][5]

PI3K_AMPK_Pathway This compound This compound PI3K PI3K This compound->PI3K AMPK AMPK This compound->AMPK Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation AMPK->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: this compound-mediated activation of PI3K/Akt and AMPK pathways.

Modulation of Inflammatory and Apoptotic Pathways

In diabetic conditions, chronic hyperglycemia can lead to increased inflammation and apoptosis. This compound has been shown to mitigate these effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokines like TNF-α and IL-6.[2][8] Furthermore, in the context of diabetic complications, this compound can modulate the Bcl-2 family of proteins to reduce apoptosis.[10]

Inflammatory_Apoptotic_Pathway Hyperglycemia Hyperglycemia Oxidative_Stress Oxidative Stress Hyperglycemia->Oxidative_Stress NF_kB NF-κB Oxidative_Stress->NF_kB Bax Bax Oxidative_Stress->Bax Inflammation Inflammation (TNF-α, IL-6) NF_kB->Inflammation Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis This compound This compound This compound->NF_kB Inhibits This compound->Bax Inhibits This compound->Bcl2 Promotes

Caption: this compound's role in mitigating inflammation and apoptosis.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-diabetic effects of this compound in an animal model.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., STZ-rat, HFD-mouse) Induction Diabetes Induction (STZ, HFD, etc.) Animal_Model->Induction Grouping Grouping (Control, Diabetic, this compound-treated) Induction->Grouping Treatment This compound Administration (Oral gavage) Grouping->Treatment Monitoring In-life Monitoring (Body weight, food/water intake, blood glucose) Treatment->Monitoring Functional_Tests Functional Tests (OGTT) Monitoring->Functional_Tests Endpoint Endpoint Analysis Functional_Tests->Endpoint Biochemical Biochemical Assays Endpoint->Biochemical Histology Histopathology Endpoint->Histology Molecular Molecular Analysis (Western Blot, PCR) Endpoint->Molecular

Caption: A generalized workflow for preclinical studies of this compound in diabetes.

Conclusion

This compound demonstrates significant therapeutic potential in various animal models of both type 1 and type 2 diabetes. Its beneficial effects are attributed to its ability to improve glycemic control, enhance insulin sensitivity, and protect against diabetic complications through the modulation of key signaling pathways involved in glucose metabolism, inflammation, and oxidative stress. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the anti-diabetic properties of this compound. Future studies should focus on long-term efficacy, safety, and the translation of these preclinical findings to clinical settings.

References

Taxifolin: A Promising Natural Compound for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Taxifolin, a flavonoid found in various plants, has emerged as a significant area of interest in oncology research due to its demonstrated ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. These application notes provide a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental protocols for studying the pro-apoptotic effects of this compound. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutic agents.

Introduction to this compound-Induced Apoptosis

This compound, also known as dihydroquercetin, exhibits selective cytotoxicity against cancer cells while showing minimal adverse effects on normal cells.[1][2] Its anti-cancer activity is largely attributed to its capacity to trigger the intrinsic and extrinsic apoptotic pathways. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[3][4]

Quantitative Data Summary

The efficacy of this compound in inhibiting cancer cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 values of this compound vary across different cancer cell lines, reflecting differential sensitivities to its pro-apoptotic effects.

Cancer Cell LineCell TypeIC50 Value (µM)Reference
SSCCSkin Scar Carcinoma20[1][5]
HepG2Hepatocellular Carcinoma0.15[6]
Huh7Hepatocellular Carcinoma0.22[6]
HCT-116Colon Carcinoma32 µg/mL[7]
DU 145Prostate Cancer500[6]

Key Signaling Pathways in this compound-Induced Apoptosis

This compound modulates several key signaling pathways to initiate and execute the apoptotic program in cancer cells. The primary pathways implicated are the PI3K/Akt/mTOR, MAPK, and p53 signaling pathways.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[1][5][8] It downregulates the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[8][9] This inhibition leads to the downstream suppression of anti-apoptotic proteins and the activation of pro-apoptotic factors.

PI3K_AKT_Pathway cluster_inhibition Inhibition This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound, leading to apoptosis.

Regulation of Bcl-2 Family Proteins and Caspase Activation

A critical downstream effect of PI3K/Akt pathway inhibition is the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. This compound decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[1][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[10] Activated caspase-3 then cleaves various cellular substrates, culminating in apoptotic cell death.[6]

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway.

The p53 Signaling Pathway

The tumor suppressor protein p53 plays a pivotal role in inducing apoptosis in response to cellular stress. In some cancer types, such as cervical cancer, this compound has been shown to re-establish p53 function by inhibiting the E6 oncoprotein, which targets p53 for degradation.[11][12] The restoration of p53 levels can lead to the transcriptional activation of pro-apoptotic genes and subsequent cell death.[11]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow Start Seed and Treat Cells with this compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentration of this compound for the appropriate time.

  • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[13]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • This compound-treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates significant potential as a natural anti-cancer agent through its ability to induce apoptosis in a wide range of cancer cells. Its multi-targeted approach, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway and modulation of the Bcl-2 family of proteins, makes it an attractive candidate for further preclinical and clinical investigation. The protocols outlined in these notes provide a robust framework for researchers to explore the therapeutic potential of this compound in cancer treatment.

References

Troubleshooting & Optimization

Technical Support Center: Taxifolin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing taxifolin in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's solubility in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my cell culture medium?

A1: this compound, also known as dihydroquercetin, is a flavonoid with low aqueous solubility at room temperature.[1][2] Direct dissolution in cell culture media is often challenging due to its physicochemical properties.[3] For cell culture experiments, it is standard practice to first dissolve this compound in a small amount of a suitable organic solvent to create a concentrated stock solution, which is then further diluted into the final culture medium.[4][5]

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions for in vitro studies.[4][6] Ethanol is another organic solvent in which this compound is soluble.[4] When using any organic solvent, it is crucial to ensure the final concentration in the cell culture medium is non-toxic to your specific cell line, typically below 0.5% for DMSO.[7]

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to the cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds.[8][9] This occurs because the compound's solubility dramatically decreases as the solvent composition changes from primarily organic to aqueous.

To troubleshoot this, you can:

  • Perform a stepwise dilution: Instead of adding the concentrated stock directly to your final culture volume, create an intermediate dilution in your cell culture medium.[7]

  • Pre-warm the media: Adding the this compound solution to pre-warmed (37°C) cell culture media can help maintain solubility.[7]

  • Increase the final volume: Adding the stock solution to a larger volume of media can help keep the final concentration of this compound below its solubility limit in the aqueous environment.

  • Vortex while adding: Gently vortex or swirl the culture medium while adding the this compound stock solution to ensure rapid and even distribution.

Q4: Are there alternative methods to improve this compound solubility without using organic solvents?

A4: Yes, several advanced formulation techniques can enhance the aqueous solubility of this compound:

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their water solubility.[10][11][12] Studies have shown that forming an inclusion complex with γ-cyclodextrin can increase this compound's solubility significantly.[10]

  • Nanoformulations: Nanosizing techniques, such as creating nanodispersions or nanoparticles, can improve the dissolution rate and solubility of this compound.[13][14][15] These methods increase the surface area of the compound, leading to better interaction with the aqueous medium.

  • Solid Dispersions: Preparing solid dispersions of this compound with a carrier polymer like polyvinylpyrrolidone (PVP) can enhance its dissolution.[13]

  • Spray Drying: This technique can be used to create an amorphous form of this compound, which typically has a higher solubility than its crystalline counterpart.[1]

Troubleshooting Guide: this compound Precipitation in Cell Culture

This guide provides a step-by-step approach to address the issue of this compound precipitation during your experiments.

Problem: this compound precipitates out of solution after being added to the cell culture medium.

Step 1: Identify the Cause

Use the following flowchart to diagnose the potential reason for precipitation.

A Precipitation Observed B Was a stock solution in an organic solvent used? A->B C Was the final solvent concentration in the media <0.5%? B->C Yes F Potential Cause: Direct dissolution attempted. This compound has low aqueous solubility. B->F No D Was the media pre-warmed to 37°C? C->D Yes G Potential Cause: Solvent toxicity or high concentration is shocking the compound out of solution. C->G No E Was a stepwise dilution performed? D->E Yes H Potential Cause: Temperature shock causing precipitation. D->H No I Potential Cause: Rapid change in solvent environment. E->I No J Consider alternative solubilization methods: - Cyclodextrin complexation - Nanoformulations E->J Yes

Figure 1: Troubleshooting flowchart for this compound precipitation.

Step 2: Implement Solutions

Based on the potential cause identified, follow the recommended solutions in the table below.

Potential CauseRecommended Solution
Direct dissolution attempted Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or ethanol before diluting it in the cell culture medium.[4]
High final solvent concentration Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below 0.5% to avoid cytotoxicity and precipitation.[7]
Temperature shock Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[7]
Rapid solvent change Perform a stepwise dilution. First, create an intermediate dilution of the stock solution in a small volume of media before adding it to the final culture volume.[7]
Persistent precipitation If the above methods fail, consider using advanced solubilization techniques such as cyclodextrin complexation or nanoformulations.[3][10]

Quantitative Data on Solubility Enhancement

The following table summarizes the reported improvements in this compound solubility using various methods.

MethodFold Increase in Solubility (approx.)Reference
Spray Drying2.2 times[1]
Inclusion Complex with γ-cyclodextrin18.5 times (at 25°C)[10]
Nanoparticles (Liquid Antisolvent Precipitation)1.72 times[15]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.[16]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

This protocol provides a general procedure for diluting a DMSO stock solution to a final concentration in the cell culture medium, minimizing precipitation.

A Start: 10 mM this compound in DMSO Stock C Prepare Intermediate Dilution: Add a small volume of stock to a small volume of pre-warmed medium A->C B Pre-warm cell culture medium to 37°C B->C E Add the intermediate dilution to the final volume of pre-warmed cell culture medium B->E D Gently mix the intermediate dilution C->D D->E F Gently swirl to mix E->F G Final working solution (e.g., 10 µM this compound) F->G

Figure 2: Workflow for diluting this compound stock solution.

Procedure:

  • Thaw and Pre-warm: Thaw an aliquot of the this compound stock solution and pre-warm your cell culture medium to 37°C.[7]

  • Intermediate Dilution (Recommended): In a sterile tube, prepare an intermediate dilution of the stock solution in the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1:100 intermediate dilution to get a 100 µM solution.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture vessel containing the final volume of pre-warmed media.

  • Mix Gently: Gently swirl the culture vessel to ensure even distribution of the this compound.

This compound and Cellular Signaling

This compound has been shown to modulate various cellular signaling pathways. Understanding these pathways can be crucial for interpreting experimental results.

This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 Activates NFkB NF-κB Pathway This compound->NFkB Inhibits Apoptosis Apoptotic Pathways This compound->Apoptosis Modulates Antioxidant Increased Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Reduced Inflammation NFkB->Anti_inflammatory Pro_apoptotic Induction of Apoptosis Apoptosis->Pro_apoptotic

Figure 3: Simplified overview of signaling pathways modulated by this compound.

This diagram illustrates that this compound can activate the Nrf2 pathway, leading to an increased antioxidant response, and inhibit the NF-κB pathway, resulting in reduced inflammation. It also modulates apoptotic pathways, which can lead to the induction of apoptosis in certain cell types.[6]

References

Technical Support Center: Enhancing Taxifolin Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the oral bioavailability of taxifolin.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Poor Water Solubility: this compound is only marginally soluble in water, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2][3][4]

  • Extensive Metabolism: this compound undergoes significant metabolism in the body, which reduces the amount of active compound reaching systemic circulation.[3][5]

Q2: What are the most common strategies to improve the oral bioavailability of this compound?

A2: Several technological approaches have been successfully employed to enhance the solubility and bioavailability of this compound. These include:

  • Nanoformulations: Reducing the particle size to the nanometer range significantly increases the surface area, leading to improved solubility and dissolution rates.[6][7][8][9] This is considered one of the most efficient methods.[6][7][8][9] Examples include nanodispersions, nanoparticles, liposomes, niosomes, and micelles.[2][5][10][11]

  • Micronization: This technique reduces particle size to the micrometer range, which can also improve solubility.[7][8][9]

  • Inclusion Complexes: Using molecules like cyclodextrins to form inclusion complexes can enhance the solubility of this compound.[7][8][9]

  • Crystal Engineering: Modifying the crystal structure of this compound can lead to improved physicochemical properties, including solubility.[7][8][9][12]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the absorption of poorly water-soluble drugs like this compound.[7][8][9]

  • Chemical Modification: Altering the chemical structure of this compound can improve its pharmacokinetic profile.[7][8][9]

Q3: How significant is the improvement in bioavailability with these new formulations?

A3: Advanced formulations have shown substantial improvements in this compound's oral bioavailability. For instance, a nanodispersion formulation increased the absolute bioavailability in rats to 0.75% compared to 0.49% for a physical mixture.[1][13] In another study, selenized liposomes increased the relative bioavailability to 216.65% compared to a this compound suspension.[2] this compound nanoparticles prepared by liquid antisolvent precipitation showed a 7-fold increase in bioavailability compared to raw this compound.[14][15]

Troubleshooting Guides

Nanoformulation Issues

Problem: Low entrapment efficiency of this compound in liposomes/niosomes.

  • Possible Cause 1: Suboptimal formulation parameters. The ratio of lipids/surfactants to cholesterol and the drug-to-lipid ratio are critical.

    • Solution: Systematically optimize these ratios. For example, in the preparation of selenized liposomes, the phospholipid-to-cholesterol and drug-to-lipid ratios were key parameters that were optimized.[2]

  • Possible Cause 2: Inefficient hydration or sonication. The thin film may not be fully hydrated, or the energy from sonication may be insufficient to form vesicles and encapsulate the drug effectively.

    • Solution: Ensure the thin film is hydrated for an adequate amount of time above the lipid phase transition temperature. Use a probe sonicator with optimized power and duration settings. The thin-film hydration method followed by sonication is a common technique.[10]

Problem: Aggregation and instability of this compound nanoparticles/nanosuspensions.

  • Possible Cause 1: Inadequate stabilization. The concentration or type of stabilizer (surfactant) may not be optimal.

    • Solution: Screen different types and concentrations of stabilizers. Poloxamer 188 has been successfully used as a surfactant for this compound nanoparticles.[14] The stability of the formulation should be assessed by monitoring particle size and zeta potential over time.

  • Possible Cause 2: Issues with lyophilization. The choice of cryoprotectant can affect the redispersibility of nanoparticles after freeze-drying.

    • Solution: Select an appropriate cryoprotectant. For this compound nanoparticles prepared by liquid antisolvent precipitation, γ-cyclodextrin was found to be a suitable cryoprotectant.[14][15]

Pharmacokinetic Study Issues

Problem: High variability in plasma concentration data between subjects.

  • Possible Cause 1: Inconsistent oral administration (gavage). The volume and technique of administration can vary.

    • Solution: Ensure all personnel are properly trained in oral gavage techniques to deliver a consistent dose volume to the stomach.

  • Possible Cause 2: Food effect. The presence of food in the gastrointestinal tract can significantly alter drug absorption.

    • Solution: Fast the animals overnight before the experiment, ensuring free access to water. This is a standard procedure in many preclinical pharmacokinetic studies.[1]

Problem: Difficulty in detecting and quantifying this compound in plasma.

  • Possible Cause 1: Low plasma concentrations. Due to its poor bioavailability, the concentration of this compound in plasma may be below the limit of quantification (LOQ) of the analytical method.

    • Solution: Develop a highly sensitive analytical method. Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) is a validated and sensitive method for quantifying this compound in plasma.[1]

  • Possible Cause 2: Inefficient extraction from plasma. The method used to extract this compound and the internal standard from the plasma matrix may not be efficient.

    • Solution: Optimize the extraction method. Liquid-liquid extraction has been shown to be an effective sample preparation technique for this compound.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute/Relative Bioavailability (%)Reference
This compound (Physical Mixture)15 (oral)35.23 ± 5.170.75 ± 0.2759.11 ± 8.620.49 (Absolute)[1]
Nanodispersion15 (oral)48.72 ± 6.211.25 ± 0.2990.89 ± 11.760.75 (Absolute)[1]
This compound Suspensions-0.489 (µg/mL)---[2]
Unmodified Liposomes-0.608 (µg/mL)--137.23 (Relative to suspension)[1]
Selenized Liposomes-0.599 (µg/mL)--216.65 (Relative to suspension)[2]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Preparation of this compound Nanodispersion

Methodology: A physical mixture of this compound and a this compound nanodispersion are prepared for oral administration to rats.

  • Preparation of Physical Mixture: Mix this compound with the vehicle used for the nanodispersion in the same concentration.

  • Preparation of Nanodispersion: The specific method for preparing the nanodispersion (e.g., high-pressure homogenization, media milling) should be detailed here based on the specific research. The final concentration of this compound should be the same as the physical mixture.

Source: Adapted from UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of this compound in Rat Plasma after Oral Administration of its Nanodispersion.[13]

Preparation of this compound-Loaded Selenized Liposomes (Tax-Se@LPs)

Methodology: Tax-Se@LPs are fabricated using a thin-film hydration/in situ reduction technique.

  • Film Hydration: Dissolve this compound, phospholipids, and cholesterol in an organic solvent. Evaporate the solvent under reduced pressure to form a thin lipid film. Hydrate the film with an aqueous solution to form liposomes.

  • In Situ Reduction: Incorporate a selenium source into the liposome formulation and perform a reduction step to form selenized liposomes.

  • Characterization: Characterize the resulting Tax-Se@LPs for particle size, entrapment efficiency, and in vitro release profile.

Source: Adapted from Nanometerizing this compound Into Selenized Liposomes to Ameliorate Its Hypoglycemic Effect by Optimizing Drug Release and Bioavailability.[2]

In Vivo Pharmacokinetic Study in Rats

Methodology: This protocol outlines the steps for a comparative pharmacokinetic study of different this compound formulations.

  • Animal Model: Use male Sprague-Dawley rats.

  • Formulation Administration:

    • Divide the rats into groups.

    • Administer the different this compound formulations (e.g., physical mixture, nanodispersion, liposomes) orally via gavage at a specific dose.

    • For absolute bioavailability determination, administer this compound intravenously to a separate group.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points post-administration.

  • Sample Preparation: Separate plasma from the blood samples by centrifugation. Employ a liquid-liquid extraction method to extract this compound and an internal standard from the plasma.

  • Analytical Method: Quantify the concentration of taxiflin in the plasma samples using a validated UHPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time profiles. Calculate absolute or relative bioavailability by comparing the AUC values.

Source: Adapted from Enhancing the Therapeutic Potential of this compound: A Comparative Guide to Bioavailability.[1]

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Pharmacokinetic Study cluster_analysis Bioanalysis & Data Interpretation Formulation This compound Formulation (e.g., Nanodispersion, Liposomes) Characterization Physicochemical Characterization (Size, EE%) Formulation->Characterization Administration Oral Administration to Rats Characterization->Administration Blood_Sampling Blood Sampling (Time Points) Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Extraction Liquid-Liquid Extraction Plasma_Separation->Extraction UHPLC_MSMS UHPLC-MS/MS Quantification Extraction->UHPLC_MSMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) UHPLC_MSMS->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability

Caption: Experimental workflow for evaluating this compound formulations.

signaling_pathways cluster_this compound This compound cluster_pathways Cellular Signaling Pathways cluster_effects Therapeutic Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt modulates NF_kB IKK/NF-κB Pathway This compound->NF_kB inhibits MAPK MAPKs/cPLA2 Pathway This compound->MAPK inhibits Anti_cancer Anti-cancer Effects PI3K_Akt->Anti_cancer Neuroprotection Neuroprotective Effects PI3K_Akt->Neuroprotection Anti_inflammatory Anti-inflammatory Effects NF_kB->Anti_inflammatory MAPK->Anti_inflammatory

Caption: Key signaling pathways modulated by this compound.

logical_relationships cluster_problem Core Problem cluster_causes Primary Causes cluster_strategies Enhancement Strategies cluster_outcome Desired Outcome Low_Bioavailability Low Oral Bioavailability of this compound Poor_Solubility Poor Water Solubility Low_Bioavailability->Poor_Solubility Extensive_Metabolism Extensive Metabolism Low_Bioavailability->Extensive_Metabolism Nanoformulations Nanoformulations (Nanoparticles, Liposomes, etc.) Poor_Solubility->Nanoformulations Micronization Micronization Poor_Solubility->Micronization Inclusion_Complexes Inclusion Complexes Poor_Solubility->Inclusion_Complexes Other_Strategies Other Strategies (Crystal Engineering, etc.) Poor_Solubility->Other_Strategies Enhanced_Bioavailability Enhanced Oral Bioavailability & Therapeutic Efficacy Nanoformulations->Enhanced_Bioavailability Micronization->Enhanced_Bioavailability Inclusion_Complexes->Enhanced_Bioavailability Other_Strategies->Enhanced_Bioavailability

Caption: Strategies to overcome low this compound bioavailability.

References

Technical Support Center: Taxifolin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of taxifolin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, presence of oxidizing agents, and humidity. It is particularly susceptible to degradation under alkaline conditions.[1][2][3] While it shows relative stability to light (photostability), its thermal stability is reduced in the presence of moisture.[1][2]

Q2: How does pH impact the stability of this compound?

A2: this compound is extremely unstable under alkaline (high pH) conditions, leading to significant degradation.[1][2] Acidic and neutral conditions are generally more favorable for its stability, although some degradation can still occur.[1][4] Forced degradation studies show that alkaline hydrolysis is a primary pathway for its breakdown.[2][5]

Q3: What is the effect of temperature on this compound stability?

A3: Increased temperature accelerates the degradation of this compound, especially in the presence of humidity.[1][2] In one study of a semi-solid formulation, only 3% of the initial amount of this compound was found after 12 weeks at 40°C.[1] Therefore, storing this compound solutions at lower temperatures (e.g., 4°C) is recommended to minimize thermal degradation.

Q4: Is this compound sensitive to light?

A4: this compound is considered to be relatively stable under exposure to combined daylight fluorescent and UVA lamps, indicating a low photosensitivity.[1][2]

Q5: What are the common degradation products of this compound in aqueous solutions?

A5: Under alkaline conditions, this compound has been shown to form dimers.[2][5] In the presence of atmospheric oxygen, particularly in slightly alkaline solutions, it can be oxidized to its hydroxylated derivatives and other open-ring structures.[6]

Q6: How can I improve the stability of my this compound solutions?

A6: To enhance stability, consider the following:

  • pH Control: Maintain the pH of the solution in the acidic to neutral range.

  • Low Temperature Storage: Store solutions at refrigerated temperatures (e.g., 4°C) and protect from freezing, unless flash-frozen for long-term storage at -20°C or -80°C.

  • Use of Antioxidants: The inclusion of antioxidants may help to prevent oxidative degradation.

  • Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.

  • Formulation Strategies: For drug development, encapsulation in systems like nanostructured lipid carriers or transfersomes can improve stability.[7]

Q7: What is the aqueous solubility of this compound?

A7: this compound is generally considered to be slightly soluble in water.[1] Its equilibrium solubility has been reported to be around 1.2 mg/mL.[8] Raw this compound has a measured solubility of approximately 0.96 mg/mL, which can be improved through formulation techniques.[9]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound solutions.

Problem 1: Rapid loss of this compound concentration in my prepared solution.

  • Possible Cause: The pH of your aqueous solution may be alkaline.

  • Troubleshooting Steps:

    • Measure the pH of your buffer or solution.

    • If the pH is > 7.5, remake the solution using a buffer in the acidic to neutral range (e.g., pH 4.5-7.0).[6]

    • Verify the stability of this compound in the newly buffered solution over a short time course using an appropriate analytical method like HPLC-UV.

Problem 2: Appearance of unknown peaks in my chromatogram during HPLC analysis.

  • Possible Cause: These are likely degradation products due to hydrolysis or oxidation.

  • Troubleshooting Steps:

    • Review your solution preparation and storage conditions. Was the solution exposed to high temperatures or alkaline pH?

    • If degradation is suspected, use techniques like UPLC-ESI-MS/MS to characterize the unknown peaks, which may correspond to this compound dimers or oxidized forms.[1][2]

    • Prepare fresh solutions immediately before use to minimize the formation of degradation products.

Problem 3: Variability in experimental results between batches of this compound solution.

  • Possible Cause: Inconsistent storage conditions or age of the solution.

  • Troubleshooting Steps:

    • Standardize your protocol for solution preparation and storage. Always store solutions at a consistent, low temperature and protect from light, even though it is relatively photostable.

    • Note the preparation date on all solutions and establish a maximum use-by date based on preliminary stability tests.

    • For critical experiments, quantify the this compound concentration by HPLC before each use to ensure consistency.

Quantitative Data Summary

Table 1: Summary of this compound Stability Under Various Stress Conditions

Stress ConditionMedium/ParametersObservationReference
Alkaline Hydrolysis 1 mM NaOHExtremely unstable (classified as class 1)[1][2]
Acid Hydrolysis 1 M HClUnstable[1]
Oxidation 30% H₂O₂Decrease in this compound concentration[1]
Photostability Daylight fluorescent & UVA lampStable (classified as class 4)[1][2]
Thermal (Dry Heat) 40°CNo significant change[1]
Thermal (Humid Heat) 40°C / 75% RHDegradation increased compared to dry heat[1][2]
Plasma Stability Rat PlasmaStable for 4h at room temp, 12h at 4°C, 2 weeks at -20°C, and after 3 freeze-thaw cycles[10]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions using HPLC-UV.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Mobile phase for HPLC (e.g., Methanol:0.3% Acetic Acid in water)

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl to a final concentration of ~200 µg/mL. Incubate at a set temperature (e.g., 25°C) and take samples at various time points (e.g., 15, 30, 60, 240 min, 24 h). Neutralize with NaOH before HPLC analysis.[1][3]

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1 mM NaOH to a final concentration of ~200 µg/mL. Incubate at 25°C and sample at the same time points. Neutralize with HCl before analysis.[1][3]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂ to a final concentration of ~200 µg/mL. Incubate at 25°C and sample at the same time points.[1][3]

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 40°C) and sample over time.

4. HPLC-UV Analysis:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture like Methanol:0.3% Acetic Acid solution (40:60).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 290 nm.[11]

  • Analysis: Dilute stressed samples with methanol to a suitable concentration (e.g., 100 µg/mL) before injection.[1] Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

Visualizations

Taxifolin_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare this compound Aqueous Solution stress_ph pH Stress (Acidic/Alkaline) prep->stress_ph Expose to stress_temp Thermal Stress (e.g., 40°C, 60°C) prep->stress_temp Expose to stress_ox Oxidative Stress (e.g., H2O2) prep->stress_ox Expose to stress_light Photostability (UV/Visible Light) prep->stress_light Expose to analysis HPLC-UV Analysis (Quantify Parent Peak) stress_ph->analysis Sample over Time stress_temp->analysis Sample over Time stress_ox->analysis Sample over Time stress_light->analysis Sample over Time characterize UPLC-MS/MS (Identify Degradants) analysis->characterize If Degradants Present results Assess Stability Profile (Degradation Kinetics) analysis->results

Caption: Workflow for assessing this compound stability.

Troubleshooting_Degradation start Unexpected Degradation Observed in Experiment check_ph Is the solution pH > 7.5? start->check_ph check_temp Was solution exposed to high temperature? check_ph->check_temp No action_ph Action: Buffer solution to acidic/neutral pH check_ph->action_ph Yes check_age Is the solution freshly prepared? check_temp->check_age No action_temp Action: Store solution at low temperature (4°C) check_temp->action_temp Yes action_age Action: Prepare fresh solution before use check_age->action_age No end_node Problem Resolved check_age->end_node Yes action_ph->end_node action_temp->end_node action_age->end_node

References

preventing taxifolin oxidation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of taxifolin during experiments. This compound, also known as dihydroquercetin, is a potent antioxidant flavonoid of high interest for its therapeutic potential.[1] However, its poor stability and susceptibility to degradation can pose significant challenges in experimental settings.[1]

Troubleshooting Guide: Common Issues

Problem EncounteredPotential CauseRecommended Solution
Solution Discoloration (e.g., turning yellow/brown) Oxidation of this compound.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (-20°C) and protect from light.[2][3] Use deoxygenated solvents and consider adding a stabilizing agent like ascorbic acid.[4][5]
Loss of Biological Activity / Inconsistent Results Degradation of the active this compound molecule.Confirm the purity of your this compound stock using HPLC. Implement stringent handling procedures to prevent oxidation (see FAQs below). Ensure experimental conditions (pH, temperature) are optimized for this compound stability.[6][7]
Precipitate Formation in Aqueous Buffers Poor water solubility and potential formation of degradation products (e.g., dimers).[1][8]Prepare stock solutions in organic solvents like DMSO or ethanol before diluting in aqueous media.[2] Do not store aqueous solutions for more than one day.[2]
Unexpected Peaks in Analytical Readouts (HPLC, MS) Presence of oxidation or degradation products.[1][4]Analyze your stock solution for degradation products. Review and optimize your experimental protocol to minimize exposure to destabilizing factors like high pH, temperature, and oxygen.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to oxidize?

This compound's structure, particularly the catechol group (o-dihydroxy structure) on its B-ring, makes it a potent antioxidant but also highly susceptible to oxidation.[4][9] The main factors that accelerate its degradation are:

  • High pH: this compound is extremely unstable under alkaline conditions.[1][10]

  • Temperature: Elevated temperatures promote thermal degradation.[7][10]

  • Oxygen: The presence of atmospheric oxygen can lead to autoxidation.[6]

  • Humidity: The presence of water can increase thermal degradation, likely through hydrolysis.[1][10]

  • Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze oxidation.[6][11]

Q2: How significantly does pH impact this compound stability?

The pH of the solution is a critical factor. Forced degradation studies show that this compound is extremely unstable under alkaline hydrolysis (e.g., in NaOH solution).[1][12] Conversely, it is more stable in acidic to neutral aqueous solutions (pH 4.5-7.5), although some degradation can still occur.[6] For experiments, it is crucial to maintain the pH in a slightly acidic or neutral range whenever possible.

Q3: What is the recommended procedure for preparing and storing this compound solutions?

To ensure maximum stability, follow these guidelines:

  • Storage of Powder: Store solid this compound in a tightly sealed container in a dry, cool (2–8 °C), and well-ventilated place, protected from light.[3][13]

  • Solvent Choice: For stock solutions, use organic solvents such as DMSO, ethanol, or dimethylformamide (DMF), in which this compound is more soluble and stable.[2] The stock solution should be purged with an inert gas like argon or nitrogen to remove dissolved oxygen.[4]

  • Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[2] To prepare an aqueous solution, first dissolve the compound in a small amount of DMSO and then dilute it with the desired aqueous buffer.[2] It is strongly recommended not to store aqueous solutions for more than a day.[2]

  • Storage of Solutions: Store stock solutions at -20°C for long-term stability (up to several months).[14] For short-term storage, 2-8°C is acceptable.

Q4: How can I minimize this compound oxidation during an in vitro experiment?

The following workflow is recommended to minimize degradation during typical laboratory procedures.

G cluster_prep Solution Preparation cluster_exp Experimental Use cluster_additives Optional Stabilizers powder Store this compound Powder at 2-8°C, Dry, Dark stock Prepare Concentrated Stock in Degassed DMSO/Ethanol powder->stock Inert Gas Purge working Dilute to Working Concentration in Pre-warmed, Degassed Buffer (pH < 7.5) Just Before Use stock->working Final Step add Add Solution to Experimental System (e.g., Cell Culture) working->add Immediate Use incubate Incubate for Required Time (Minimize Duration) add->incubate analyze Analyze Results incubate->analyze additives Co-administer with Ascorbic Acid or Metal Chelator (EDTA) additives->working Add to Buffer

Caption: Recommended workflow for handling this compound to prevent oxidation.

Q5: Are there any chemical stabilizers I can add to my this compound solution?

Yes, co-administering other antioxidants can protect this compound.

  • Ascorbic Acid (Vitamin C): Ascorbic acid has been shown to work synergistically with this compound, effectively inhibiting oxidation and improving its stability and protective effects in various systems.[5][15][16][17]

  • Metal Chelators: Since metal ions can catalyze this compound oxidation, adding a chelating agent like EDTA to your buffers can help sequester trace metals and improve stability.[11][18]

Q6: How can I quantitatively assess if my this compound has degraded?

The most reliable method is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1] This technique can separate this compound from its degradation products and quantify the remaining amount.[19][20]

Data Summary: this compound Stability

The following table summarizes the stability of this compound under various forced degradation conditions, providing a clear indication of its lability.

Stress ConditionReagent / ParametersDurationDegradation LevelStability ClassificationSource
Alkaline Hydrolysis 1 mM NaOH15 min - 24 h~90% degradation within 15 minExtremely Unstable (Class 1)[1][10]
Acid Hydrolysis 1 M HCl24 h~10-20% degradationUnstable[10]
Oxidation 30% H₂O₂24 hMinimal degradationStable (Class 4)[1][10]
Thermal (Dry Heat) 80°C24 hSignificant degradationThermolabile[1]
Thermal (Humid Heat) 80°C with humidity24 hDegradation increased vs. dry heatHighly Thermolabile[1][10]
Photolysis Visible & UVA light400 Wh/m²No significant degradationPhotostable (Class 4)[1][10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Materials:

    • This compound powder (purity >98%)

    • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

    • Inert gas (Argon or Nitrogen)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube under subdued light.

    • Place the open tube in a chamber or desiccator connected to an inert gas line. Gently purge the tube with inert gas for 1-2 minutes to displace oxygen.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Immediately cap the tube tightly and vortex until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C.

Protocol 2: HPLC Method for this compound Stability Assessment

This protocol provides a general method for quantifying this compound, adapted from published studies.[19][20]

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19][20]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of methanol and 0.3% acetic acid in water (e.g., 40:60 v/v).[19]

    • Flow Rate: 1.0 mL/min.[19]

    • Detection Wavelength: 290 nm.[19][20]

    • Column Temperature: 25-30°C.

  • Procedure:

    • Prepare a standard curve by diluting a fresh, carefully prepared this compound stock solution to a range of known concentrations (e.g., 1 to 80 µg/mL).[19]

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • At specified time points during your experiment, take an aliquot of your this compound-containing sample.

    • Dilute the sample with the mobile phase to fall within the concentration range of your standard curve.

    • Inject the diluted sample into the HPLC system.

    • Calculate the concentration of this compound in your sample by comparing its peak area to the standard curve. A decrease in concentration over time indicates degradation.

References

Taxifolin in DMSO: A Technical Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for using taxifolin dissolved in DMSO for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO). The solubility is approximately 30 mg/mL.[1][2] Another source indicates a solubility of at least 13.8 mg/mL.[3] It is important to note that this compound is sparingly soluble in aqueous buffers.[1][2]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve the crystalline this compound in anhydrous, sterile DMSO.[1][2] Gentle warming at 37°C or brief sonication can aid in complete dissolution.[4] It is recommended to visually inspect the solution to ensure no undissolved particles remain.[4] For long-term storage, it is best to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[5][6]

Q3: My this compound-DMSO solution precipitates when I add it to my cell culture media. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound.[4][7] This occurs because the compound is much less soluble in the aqueous environment of the cell culture medium. The following troubleshooting guide and workflow can help address this issue.

Q4: What is the recommended final concentration of DMSO in my in vitro assay?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with 0.1% being considered safe for most cell lines.[5][8][9] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q5: How stable is this compound in DMSO and in aqueous solutions?

A5: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1][2] However, this compound is unstable under alkaline conditions, and its degradation is accelerated by heat and humidity.[10] Aqueous solutions of this compound are not recommended for storage longer than one day.[1][2] One study observed that a this compound derivative in cell culture medium degraded to about half of its initial concentration within four hours.[11]

Quantitative Data Summary

The following tables provide a summary of this compound's solubility and the concentration ranges used in various in vitro assays.

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO~ 30 mg/mL[1][2]
DMSO≥ 13.8 mg/mL[3]
Ethanol~ 2-3 mg/mL[1][2]
1:1 DMSO:PBS (pH 7.2)~ 0.5 mg/mL[1][2]

Table 2: Examples of this compound Concentrations in In Vitro Assays

Cell LineCancer TypeIC50 Value (µM)Effective Concentration Range (µM)Reference
HCT116Colorectal Carcinoma32 ± 2.35 µg/mL-[12]
HepG2Hepatocellular Carcinoma0.150.1 - 0.15[12][13]
Huh7Hepatocellular Carcinoma0.220.2 - 0.22[12][13]
A549Lung Cancer-25 - 100[14]
H1975Lung Cancer-25 - 100[14]
4T1Mouse Breast Cancer-up to 500[15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (FW: 304.3 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume and concentration. For example, for 1 mL of a 10 mM stock solution, you will need 3.043 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved.

  • If dissolution is slow, gently warm the tube to 37°C or sonicate for short intervals.[4]

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture media (with or without serum)

  • Sterile conical tubes or microcentrifuge tubes

Procedure (for a final concentration of 10 µM in 10 mL of media):

  • It is recommended to perform a serial dilution to avoid precipitation.[4]

  • Prepare an intermediate dilution by adding a small volume of the stock solution to a portion of the media. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media to make a 100 µM intermediate solution.

  • Gently mix the intermediate dilution by pipetting up and down or by gentle vortexing.

  • Add the required volume of the intermediate dilution to the final volume of your cell culture media. In this example, add 1 mL of the 100 µM intermediate solution to 9 mL of media.

  • Mix the final solution thoroughly but gently by inverting the tube several times.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visual Guides

Troubleshooting_Workflow Troubleshooting Precipitation of this compound in Media start Precipitation Observed in Cell Culture Media check_stock Is the stock solution clear? start->check_stock stock_issue Stock not fully dissolved. Re-dissolve: warm, sonicate. check_stock->stock_issue No check_dilution How was the working solution prepared? check_stock->check_dilution Yes stock_issue->start direct_dilution Direct dilution of concentrated stock into media. check_dilution->direct_dilution serial_dilution Perform serial dilution. Prepare an intermediate dilution first. check_dilution->serial_dilution Indirect direct_dilution->serial_dilution check_dmso_conc What is the final DMSO concentration? serial_dilution->check_dmso_conc high_dmso High DMSO% can contribute to precipitation and toxicity. check_dmso_conc->high_dmso > 0.5% check_media_temp Was the media pre-warmed? check_dmso_conc->check_media_temp <= 0.5% lower_dmso Lower the final DMSO concentration (ideally <= 0.1%). high_dmso->lower_dmso lower_dmso->check_media_temp cold_media Cold media can cause precipitation. check_media_temp->cold_media No end Clear Solution, Proceed with Experiment check_media_temp->end Yes warm_media Use pre-warmed media (37°C). cold_media->warm_media warm_media->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow General In Vitro Assay Workflow for this compound prep_stock Prepare this compound Stock Solution in DMSO treatment Prepare Working Solutions and Treat Cells (Include Vehicle Control) prep_stock->treatment cell_culture Seed Cells in Multi-well Plates cell_culture->treatment incubation Incubate for Desired Time Period (e.g., 24, 48, 72 hours) treatment->incubation assay Perform In Vitro Assay (e.g., MTT, Flow Cytometry, Western Blot) incubation->assay data_analysis Data Collection and Analysis assay->data_analysis

References

Technical Support Center: Optimizing Taxifolin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing taxifolin (also known as dihydroquercetin) in in vivo studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design and execute your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: I am starting a new in vivo study with this compound. What is a good starting dose?

A good starting dose for this compound depends heavily on the animal model and the pathological condition being studied. For initial pilot studies, a dose range of 10-100 mg/kg body weight administered orally is a common starting point.[1]

  • For Cardiovascular Studies: In spontaneously hypertensive rats (SHRs), oral doses of 15, 30, and 60 mg/kg have been shown to be effective in reducing blood pressure over a 28-day period.[2] Another study in SHRs used a 20 mg/kg daily oral dose for 10 days and observed a reduction in blood pressure.[3][4]

  • For Cancer Studies: In a lung cancer xenograft mouse model, an intraperitoneal (i.p.) administration of 1 mg/kg/day significantly suppressed tumor growth.[5] For colorectal cancer models in mice, i.p. doses of 15 and 25 mg/kg have been used.[1]

  • For Hepatoprotective Studies: To protect against CCl₄-induced liver injury in mice, doses of 100 mg/kg have been shown to be effective.[6][7]

  • For Neurological Studies: In mouse models of Alzheimer's disease, this compound has been administered as a 3% mixture in the chow.[8]

It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: this compound has poor water solubility. How can I prepare it for oral administration?

This is a common challenge. This compound's therapeutic application is often limited by its poor water solubility and resulting low oral bioavailability.[9][10] Researchers have successfully used several methods for oral administration:

  • Suspension: this compound can be suspended in a vehicle. For example, a stock solution was prepared in distilled water containing 25% DMSO and then diluted to the final working concentrations for oral gavage in rats.[2]

  • Formulations: Advanced formulations like nanodispersions, microemulsions, and liposomes have been developed to significantly improve bioavailability.[9][11][12][13] A this compound nanodispersion, for instance, increased absolute bioavailability from 0.49% to 0.75% in rats.[9][14]

Q3: What is the pharmacokinetic profile of this compound? I'm concerned about its low bioavailability.

The pharmacokinetics of this compound are characterized by rapid absorption and metabolism, but low absolute bioavailability.[7][11][15]

  • Bioavailability: The absolute oral bioavailability in rats is very low, reported to be between 0.17% and 0.49% for standard this compound.[7][15] However, this can be improved with advanced formulations.[9][16]

  • Time to Peak Concentration (Tmax): After oral administration in rats, Tmax is typically observed around 0.75 hours.[9]

  • Metabolism: this compound is extensively metabolized. The main metabolites found in plasma are its sulfated and glucuronidated forms.[17] Over 190 metabolites have been identified in rats, suggesting that the biological activity may be due to both the parent compound and its metabolites.[18]

  • Non-Linear Pharmacokinetics: Studies in rats have shown that this compound exhibits non-linear pharmacokinetics in the dose range of 10-50 mg/kg.[11]

When designing experiments, consider that the low bioavailability might necessitate higher doses or advanced delivery systems to achieve therapeutic concentrations.

Q4: What are the potential toxic effects of this compound at higher doses?

This compound is generally considered to have a good safety profile with minimal toxicity.[2][6]

  • In a 28-day study with spontaneously hypertensive rats, oral doses up to 60 mg/kg did not produce adverse effects on behavior, body weight, or hematological and biochemical parameters.[2]

  • A No Observed Adverse Effect Level (NOAEL) for this compound has been defined at over 1500 mg/kg of body weight in a 6-month oral toxicity study in rats.[1]

  • Human studies have also found no side effects, leading to its potential use as a food supplement.[19]

Despite its high safety margin, it is always best practice to perform preliminary toxicity studies if you plan to use doses significantly higher than those reported in the literature.

Data Presentation: Summary of In Vivo Dosages

The following tables summarize effective this compound dosages from various preclinical studies.

Table 1: this compound Dosage in Cardiovascular Disease Models

Animal ModelDisease/ConditionRouteDosageDurationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)HypertensionOral15, 30, 60 mg/kg/day28 daysDose-dependent reduction in blood pressure.[2]
Spontaneously Hypertensive Rats (SHR)HypertensionOral20 mg/kg/day10 daysReduced blood pressure, improved vascular function.[3][4]

Table 2: this compound Dosage in Cancer Models

Animal ModelCancer TypeRouteDosageDurationKey FindingsReference
BALB/c Nude MiceLung Cancer (A549 Xenograft)i.p.1 mg/kg/day25 daysSuppressed tumor growth.[5]
Athymic Male MiceColorectal Cancer (HCT116 Xenograft)i.p.15, 25 mg/kgN/AInduced apoptosis and arrested cell growth.[1]
BALB/c MiceBreast Cancer (4T1 Allograft)N/AN/AN/ACo-administration with Epirubicin suppressed tumor growth.[20]

Table 3: this compound Dosage in Other Models

Animal ModelDisease/ConditionRouteDosageDurationKey FindingsReference
Wistar RatsCCl₄-induced HepatitisN/A100, 300 mg/kgN/APotent antioxidant effect, more effective than quercetin.[6][21]
MiceMRSA-induced PneumoniaN/AN/AN/AImproved survival rates.[7][22]
RatsCaffeine-induced SeizuresN/AN/AN/ASuppressed increase in oxidative stress markers.[19]

Table 4: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

FormulationDosage (mg/kg)Cmax (ng/mL)Tmax (h)Absolute Bioavailability (%)Reference
Physical Mixture1535.23 ± 5.170.75 ± 0.270.49%[9]
Nanodispersion1548.72 ± 6.211.25 ± 0.290.75%[9]
Standard10-100Very low plasma conc.N/A0.17%[1]
Standard12.5, 25, 50N/A0.524%[1]
Experimental Protocols
Protocol 1: General Procedure for an In Vivo Antihypertensive Study

This protocol is based on a study using spontaneously hypertensive rats (SHRs).[2]

  • Animal Model: Use healthy male spontaneously hypertensive rats (SHRs), typically weighing 200-220g.

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.

  • Group Allocation: Randomly divide the animals into groups (n=6-8 per group):

    • Negative Control (Vehicle)

    • Positive Control (e.g., Propranolol 80 mg/kg)

    • This compound Group 1 (e.g., 15 mg/kg)

    • This compound Group 2 (e.g., 30 mg/kg)

    • This compound Group 3 (e.g., 60 mg/kg)

  • Drug Preparation: Prepare this compound as a suspension. A stock of 120 mg/mL can be made in distilled water containing 25% DMSO and then diluted to the required concentrations.[2]

  • Administration: Administer the respective treatments orally (p.o.) via gavage once daily for the duration of the study (e.g., 28 days).

  • Blood Pressure Measurement: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) weekly using a non-invasive tail-cuff method.

  • Toxicological Evaluation: Monitor the animals daily for any signs of toxicity, changes in behavior, or mortality. Record body weight weekly.

  • Endpoint Analysis: At the end of the study, collect blood for hematological and biochemical analysis (liver and kidney function). Tissues such as the aorta can be harvested for further ex vivo analysis (e.g., vasorelaxation studies, Western blotting for p-Akt, eNOS).[2]

Protocol 2: Pharmacokinetic Analysis in Rats

This protocol is adapted from studies evaluating this compound bioavailability.[9][14]

  • Animal Model: Use male Sprague-Dawley rats.

  • Group Allocation:

    • Intravenous (IV) Group: To determine absolute bioavailability, administer a single dose of this compound (e.g., 15 mg/kg) intravenously.

    • Oral Group 1 (Control): Administer a single oral dose of this compound suspended in a vehicle (e.g., 15 mg/kg).

    • Oral Group 2 (Test Formulation): Administer a single oral dose of the test formulation (e.g., this compound nanodispersion) at the same dose.

  • Blood Sampling: Collect blood samples (approx. 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration into heparinized tubes.

  • Sample Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -20°C or lower until analysis.

  • Bioanalytical Method:

    • Use a validated LC-MS/MS method for the quantification of this compound in plasma.[11][14]

    • Perform liquid-liquid extraction of this compound from the plasma using a solvent like ethyl acetate or methyl tert-butyl ether.[11][14]

    • Use an internal standard (e.g., butylparaben or candesartan) for accurate quantification.[11][14]

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time for each group.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC) using appropriate software.

    • Calculate absolute bioavailability using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations: Pathways and Workflows

Experimental Workflow for Dose Optimization

G cluster_0 Phase 1: Pilot Study cluster_1 Phase 2: Dose-Response Study cluster_2 Phase 3: Analysis & Selection A Literature Review: Identify dose range (e.g., 10-100 mg/kg) B Select 3-4 Doses (Low, Medium, High) A->B C Acute Toxicity & Efficacy Screen (Small animal groups, short duration) B->C D Refine Dose Range Based on Pilot Data C->D Pilot Results E Full-Scale Study (Larger groups, longer duration) D->E F Measure Key Efficacy Endpoints E->F G Monitor for Adverse Effects E->G H Analyze Dose-Response Curve G->H Efficacy & Safety Data I Determine Optimal Dose (Max efficacy, min toxicity) H->I J Definitive Studies I->J Proceed to further in vivo experiments

Caption: Workflow for determining the optimal in vivo dose of this compound.

Signaling Pathway: this compound's Antihypertensive Action

This compound exerts its blood pressure-lowering effects through multiple vascular mechanisms, including the PI3K/Akt/eNOS pathway.[2][6]

G This compound This compound pi3k PI3K This compound->pi3k Activates akt Akt pi3k->akt Phosphorylates p_akt p-Akt (Active) enos eNOS p_akt->enos Phosphorylates p_enos p-eNOS (Active) no Nitric Oxide (NO) p_enos->no Catalyzes conversion l_arginine L-Arginine l_arginine->no vasodilation Vasodilation (Blood Pressure Reduction) no->vasodilation Leads to

Caption: this compound activates the PI3K/Akt/eNOS signaling pathway to increase NO production.

References

Taxifolin HPLC Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of taxifolin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with your this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for this compound analysis?

A1: A summary of typical reversed-phase HPLC conditions for this compound analysis is provided in the table below. These parameters can be a good starting point for method development and optimization.

ParameterTypical Conditions
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[1]
Mobile Phase A mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., with 0.3% acetic acid or orthophosphoric acid to pH 3.0)[1][2]. A common ratio is 40:60 (methanol:acidified water)[1].
Elution Mode Isocratic[1][2] or gradient
Flow Rate 0.8 - 1.0 mL/min[1]
Detection Wavelength 290 nm[1] or 288 nm[3]
Column Temperature Ambient or controlled (e.g., 40 °C or 50 °C)[2][3]
Injection Volume 20 µL[3][4]

Q2: What is the expected retention time for this compound?

A2: The retention time for this compound can vary significantly depending on the specific HPLC method used. For example, in one method using a C18 column with a methanol:water (90:10 v/v) mobile phase at a flow rate of 1 ml/min, the retention time was found to be 3.924 minutes[5]. It is essential to run a standard of this compound to determine its retention time under your specific experimental conditions.

Q3: Is this compound stable during HPLC analysis?

A3: this compound can be unstable under certain conditions, which can affect the accuracy and reproducibility of HPLC analysis. It is particularly unstable under alkaline hydrolysis[6][7]. It is also sensitive to thermal degradation, especially in the presence of humidity[7][8]. However, it is relatively stable to photosensitivity[6][7]. Therefore, it is crucial to control the pH of the mobile phase (acidic conditions are preferred) and the temperature during analysis.

Troubleshooting Guides

Below are common peak shape and retention time issues encountered during this compound HPLC analysis, along with their potential causes and recommended solutions.

Problem 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can lead to inaccurate peak integration and reduced resolution[9].

Troubleshooting Workflow for Peak Tailing

Start Peak Tailing Observed Check_Column Assess Column Health Start->Check_Column Check_Mobile_Phase Evaluate Mobile Phase Start->Check_Mobile_Phase Check_Sample Investigate Sample Effects Start->Check_Sample Solution_Column Solutions: - Flush with strong solvent - Replace column Check_Column->Solution_Column Degradation or Contamination Solution_Mobile_Phase Solutions: - Adjust pH (lower) - Increase buffer strength - Use end-capped column Check_Mobile_Phase->Solution_Mobile_Phase Incorrect pH or Buffer Strength Solution_Sample Solutions: - Reduce injection volume/concentration - Match injection solvent to mobile phase Check_Sample->Solution_Sample Overload or Solvent Mismatch

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Potential CauseRecommended Solution
Secondary Interactions with Silanol Groups The primary cause of peak tailing for compounds with hydroxyl groups like this compound is often interaction with residual silanol groups on the silica-based stationary phase[10][11].Solution: - Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5) ensures that the silanol groups are fully protonated, minimizing these secondary interactions[9][10]. - Use an end-capped column: These columns have had their residual silanol groups chemically deactivated, reducing their interaction with polar analytes[10].
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing[9][12].Solution: - Reduce the injection volume or sample concentration: Dilute your sample and reinject to see if the peak shape improves[9][12].
Column Degradation or Contamination Over time, columns can degrade or become contaminated, leading to poor peak shapes[9][11].Solution: - Flush the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove contaminants[9]. - Replace the column: If flushing does not improve the peak shape, the column may need to be replaced[9].
Mismatch between Injection Solvent and Mobile Phase If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion[9].Solution: - Match the injection solvent to the mobile phase: Whenever possible, dissolve your sample in the initial mobile phase[9].
Problem 2: Split Peaks

Q: My this compound peak is splitting into two or more peaks. What is happening?

A: Peak splitting can occur due to various issues related to the column, the HPLC system, or the sample itself[13][14].

Logical Relationship for Troubleshooting Split Peaks

Problem Split Peak Cause1 Column Issue Problem->Cause1 Cause2 Sample/Mobile Phase Mismatch Problem->Cause2 Cause3 System Issue Problem->Cause3 Solution1a Partially Blocked Frit Cause1->Solution1a Solution1b Column Void/Channeling Cause1->Solution1b Solution2a Sample Solvent Stronger than Mobile Phase Cause2->Solution2a Solution3a Injector Rotor Seal Failure Cause3->Solution3a Action1a Backflush or Replace Frit/Column Solution1a->Action1a Action1b Replace Column Solution1b->Action1b Action2a Prepare Sample in Mobile Phase Solution2a->Action2a Action3a Replace Rotor Seal Solution3a->Action3a

Caption: Logical relationship between the problem of split peaks, its potential causes, and solutions.

Potential CauseRecommended Solution
Partially Blocked Column Frit If the inlet frit of the column is partially blocked, it can cause the sample to be distributed unevenly onto the column, leading to split peaks[13].Solution: - Backflush the column: Disconnect the column and flush it in the reverse direction to dislodge any particulates. - Replace the frit or the column: If backflushing is unsuccessful, the frit or the entire column may need to be replaced[13].
Column Bed Deformation (Void) A void or channel in the column packing can lead to split peaks as some of the analyte travels through the void while the rest moves through the packed bed[13][14].Solution: - Replace the column: A column with a void cannot be repaired and must be replaced[13].
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak splitting[15].Solution: - Prepare the sample in the mobile phase: Dissolving the sample in the initial mobile phase is the best practice to ensure good peak shape[15].
Co-eluting Impurity What appears to be a split peak may actually be two different compounds eluting very close to each other[13].Solution: - Adjust the mobile phase composition or gradient: Modify your method to improve the resolution between the two peaks[13].
Injector Issues A worn or damaged injector rotor seal can cause sample to be improperly introduced to the column, resulting in split peaks[16].Solution: - Replace the injector rotor seal: This is a common maintenance procedure for HPLC systems[16].
Problem 3: Broad Peaks

Q: My this compound peak is very broad. What are the likely causes?

A: Broad peaks can result from a loss of column efficiency, extra-column volume, or inappropriate mobile phase conditions[17].

Potential CauseRecommended Solution
Column Contamination or Degradation A contaminated or old column will lose its efficiency, leading to broader peaks[17].Solution: - Clean the column: Flush the column with a series of strong solvents. - Replace the column: If cleaning does not restore performance, the column should be replaced[17].
Extra-Column Volume Excessive volume between the injector, column, and detector can cause peak broadening. This includes using tubing with a large internal diameter or long lengths of tubing[9].Solution: - Use shorter, narrower tubing: Minimize the length and internal diameter of all connecting tubing[9]. - Ensure proper connections: Check that all fittings are secure and properly seated to avoid dead volume.
Mobile Phase Flow Rate is Too Low A very low flow rate can sometimes lead to broader peaks due to increased diffusion[17].Solution: - Optimize the flow rate: Ensure the flow rate is appropriate for the column dimensions and particle size[17].
Incompatibility of Injection Solvent Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to broaden[17].Solution: - Dissolve the sample in the mobile phase: This will ensure the peak starts as a narrow band on the column[17].
Problem 4: Retention Time Shifts

Q: The retention time of my this compound peak is shifting between injections. How can I stabilize it?

A: Retention time shifts can be either gradual (drift) or abrupt (jump) and can be caused by a variety of factors related to the mobile phase, column, or HPLC system[18].

Potential CauseRecommended Solution
Inadequate Column Equilibration If the column is not properly equilibrated with the mobile phase before injection, retention times can shift, especially in the first few runs of a sequence[19].Solution: - Increase equilibration time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs[20].
Changes in Mobile Phase Composition Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time drift[21][22].Solution: - Prepare fresh mobile phase daily: This minimizes changes due to evaporation or degradation. - Ensure proper solvent mixing: If using an online mixer, ensure it is functioning correctly. If preparing the mobile phase manually, mix the components thoroughly[21].
Fluctuations in Column Temperature Changes in the column temperature can affect retention times[17][22].Solution: - Use a column oven: A column oven will maintain a stable temperature, leading to more reproducible retention times[17].
Column Aging Over the lifetime of a column, the stationary phase can change, leading to a gradual shift in retention times[19].Solution: - Monitor column performance: Keep a record of column performance and replace it when retention times shift outside of acceptable limits.
Pump Malfunction or Leaks Issues with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate, leading to unstable retention times[17][22].Solution: - Perform regular pump maintenance: Check for leaks and replace pump seals and check valves as needed[17].

Experimental Protocols

Protocol 1: HPLC Method for the Determination of this compound in Supplements [1]

  • Sample Preparation: Homogenize the supplement and extract this compound via ultrasonication with methanol.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol and 0.3% acetic acid solution (40:60, v/v)

    • Elution: Isocratic

    • Flow Rate: 1.0 mL/min

    • Detection: UV-Vis at 290 nm

    • Injection Volume: 20 µL

Protocol 2: RP-HPLC Method for Simultaneous Quantification of this compound and this compound-3-O-rhamnoside [5]

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol: water (90:10, v/v)

    • Flow Rate: 1 mL/min

    • Detection: 254 nm

This technical support center provides a starting point for troubleshooting your this compound HPLC analysis. For more complex issues, consulting the instrument manual and seeking advice from experienced chromatographers is recommended.

References

Taxifolin Stability Under Different pH Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with taxifolin (also known as dihydroquercetin). It addresses common challenges and questions regarding its stability under various pH conditions, offering troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solutions of varying pH?

A1: this compound's stability is highly dependent on pH. It is relatively stable in acidic to neutral conditions but becomes extremely unstable as the pH increases into the alkaline range.[1][2] One study demonstrated a 20.2% degradation in 1 M HCl after 30 minutes, while a 16.3% degradation was observed in 1 mM NaOH in just 15 minutes.[1] At a neutral pH of 7.0, this compound has been reported to undergo polymerization.[1]

Q2: What are the primary degradation products of this compound, particularly in alkaline conditions?

A2: Under alkaline conditions, the primary degradation products of this compound have been identified as dimers.[1][2][3] The exact structures of these dimers can vary, but their formation is a key indicator of this compound's instability in basic solutions. In acidic and oxidative stress conditions, other degradation products may also form.

Q3: How does pH-induced degradation affect the antioxidant activity of this compound?

A3: The degradation of this compound, particularly the alteration of its flavonoid structure, can lead to a decrease in its antioxidant activity.[4][5][6] The antioxidant capacity of flavonoids is closely linked to their molecular structure, and degradation can disrupt the functional groups responsible for radical scavenging. However, some degradation products may still retain some level of antioxidant activity.

Q4: I am observing a rapid loss of this compound in my cell culture medium (pH ~7.4). What could be the cause?

A4: The pH of standard cell culture medium is typically around 7.4, which is slightly alkaline. As this compound is unstable in alkaline conditions, you can expect significant degradation over time.[1] Consider preparing fresh stock solutions and minimizing the time the compound spends in the culture medium before analysis. For longer-term experiments, the stability of this compound in your specific medium should be validated.

Q5: What is the best way to prepare and store this compound stock solutions to ensure stability?

A5: For maximum stability, this compound stock solutions should be prepared in an acidic buffer (e.g., pH 4-5) or an organic solvent like methanol or ethanol. These stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light. Avoid using alkaline aqueous solutions for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in bioassays This compound degradation in the assay medium.Prepare this compound solutions immediately before use. Run a stability check of this compound in your specific assay buffer at the experimental temperature and duration. Consider using a more acidic buffer if your assay permits.
Appearance of unknown peaks in HPLC analysis pH-induced degradation of this compound during sample preparation or storage.Ensure all solvents and buffers used for sample preparation are at an appropriate pH (ideally acidic). Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at low temperatures.
Loss of antioxidant activity in a formulation Degradation of this compound due to the pH of the formulation.Measure the pH of your formulation. If it is neutral to alkaline, consider adjusting the pH to a more acidic range or using a stabilizing agent. Encapsulation techniques can also protect this compound from degradation.
Precipitation in aqueous solutions Poor solubility of this compound, which can be exacerbated by pH changes.This compound has low water solubility. Use of co-solvents (e.g., ethanol, propylene glycol) or preparing a more concentrated stock in an organic solvent and diluting it into the aqueous medium just before use can help.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under forced acidic and alkaline conditions.

Condition Time Degradation (%) Reference
1 M HCl30 min20.2[1]
1 mM NaOH15 min16.3[1]

Note: This data is from forced degradation studies and represents accelerated degradation.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assay of this compound using HPLC-UV

This protocol outlines a method to determine the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol and acetonitrile

  • Phosphoric acid

  • Sodium hydroxide

  • Buffer salts (e.g., phosphate, citrate) for preparing buffers of different pH (e.g., 3, 5, 7, 9, 11)

  • Deionized water

2. Preparation of Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer salts and adjust the pH with phosphoric acid or sodium hydroxide.

  • Working Solutions: For each pH to be tested, dilute the this compound stock solution with the respective buffer to a final concentration of 100 µg/mL.

3. Incubation:

  • Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately neutralize the acidic and alkaline samples and/or dilute with the mobile phase to stop further degradation before analysis.

4. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% phosphoric acid) and acetonitrile or methanol is commonly used.[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 290 nm.[4]

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Visualizations

Logical Relationship of pH and this compound Stability

pH Effect on this compound Stability cluster_pH pH Conditions cluster_Stability This compound State Acidic Acidic (pH < 7) Stable Relatively Stable Acidic->Stable Neutral Neutral (pH ≈ 7) Polymerization Polymerization Neutral->Polymerization Alkaline Alkaline (pH > 7) Degradation Rapid Degradation (Dimerization) Alkaline->Degradation Workflow for this compound pH Stability Analysis A Prepare this compound Stock Solution (in Methanol) C Incubate this compound in Buffers (Controlled Temperature) A->C B Prepare Buffers (pH 3, 5, 7, 9, 11) B->C D Withdraw Aliquots at Time Intervals (0, 1, 2, 4, 8, 24h) C->D E Neutralize/Dilute Samples D->E F Analyze by HPLC-UV E->F G Quantify Peak Area F->G H Calculate % Degradation and Determine Kinetics G->H Hypothesized Impact of this compound Degradation on Biological Activity cluster_Molecule This compound State cluster_Pathway Cellular Signaling cluster_Effect Biological Effect This compound Intact this compound PI3K PI3K/Akt Pathway This compound->PI3K Activates AntioxidantResponse Antioxidant Response Element (ARE) This compound->AntioxidantResponse Activates DegradationProducts Degradation Products (e.g., Dimers) DegradationProducts->PI3K Potential Loss of Activation DegradationProducts->AntioxidantResponse Potential Loss of Activation ReducedActivity Reduced/Altered Biological Activity DegradationProducts->ReducedActivity eNOS eNOS Activation PI3K->eNOS Leads to NO NO Production eNOS->NO Increases Vasorelaxation Vasorelaxation NO->Vasorelaxation Induces

References

Taxifolin Formulation Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing on taxifolin formulations.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing crucial for this compound formulations?

A1: Stability testing is essential to understand how the quality of a this compound formulation changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2][3] this compound, like many flavonoids, has poor stability and low bioavailability, which can hinder its use in pharmaceutical or nutritional products.[4][5] Stability studies provide evidence to establish a shelf life, recommend storage conditions, and identify degradation pathways and potential degradation products, which is a regulatory requirement for new drug substances and products.[2][3][6]

Q2: What are the primary factors that cause this compound degradation?

A2: Research indicates that this compound is highly susceptible to degradation under specific conditions. The most significant factors are:

  • Alkaline pH: this compound is extremely unstable under alkaline hydrolysis conditions.[4][5][7]

  • Oxidation: The molecular structure of this compound has sites that are susceptible to oxidation.[4][5]

  • Humidity: The presence of moisture can accelerate thermal degradation.[4][5]

  • Temperature: Elevated temperatures can promote degradation, especially in the presence of humidity.[4][8][9]

Conversely, studies have shown that this compound is relatively stable under exposure to UV/visible radiation (photostable).[4][5][7]

Q3: What is a "forced degradation" or "stress testing" study?

A3: Forced degradation studies, also known as stress testing, intentionally expose the drug substance to harsh conditions that are more severe than accelerated stability conditions.[6][10] These conditions include high temperatures, humidity, strong acidic and basic environments, oxidation, and intense light.[2][3] The goal is to identify likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[6][10] This process is critical for developing and validating stability-indicating analytical methods that can accurately measure the active ingredient without interference from degradants.[2][3]

Q4: Which analytical methods are best suited for a this compound stability study?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for quantifying this compound and detecting degradation products.[4][11][12] For more detailed characterization and identification of unknown degradation products, hyphenated techniques like Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) are employed.[4][5] These methods are considered "stability-indicating" when they can separate the intact this compound from all potential degradation products.[3]

Troubleshooting Guide

Problem 1: Rapid loss of this compound content in my formulation, even under ambient conditions.

  • Possible Cause 1: pH of the Formulation. this compound is extremely unstable in alkaline conditions.[4][5] Even a slightly alkaline pH in your formulation can lead to rapid degradation.

    • Troubleshooting Step: Measure the pH of your formulation. If it is neutral to alkaline, consider adjusting the pH to the acidic range (e.g., pH 4-6) using a suitable buffering system.

  • Possible Cause 2: Presence of Oxidizing Agents. Your formulation may contain excipients that have an oxidizing effect or may be contaminated with trace metals that catalyze oxidation.

    • Troubleshooting Step: Review the composition of your formulation for any potential oxidizing agents. Consider incorporating an antioxidant (chelating agents like EDTA can also be effective if metal-ion-catalyzed oxidation is suspected).

  • Possible Cause 3: Inappropriate Packaging. If the formulation is sensitive to humidity, storage in a container that does not protect against moisture ingress can accelerate degradation.[4][5]

    • Troubleshooting Step: Use containers with tight seals and consider including a desiccant in the secondary packaging. Stability studies should be conducted in the same container closure system proposed for the final product.[3]

Problem 2: Appearance of new peaks in my HPLC chromatogram during the stability study.

  • Possible Cause 1: Degradation Products. The new peaks are likely degradation products of this compound. Under alkaline stress, for example, this compound can form dimers.[4][5] Acidic hydrolysis and oxidation will also produce distinct degradants.[7]

    • Troubleshooting Step: These peaks are expected in a stability study. The key is to ensure your analytical method can resolve them from the main this compound peak. Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra to see if they differ from the parent compound. Use mass spectrometry (MS) to identify the mass of the degradation products to help in their structural elucidation.

  • Possible Cause 2: Interaction with Excipients. this compound may be reacting with one or more of the excipients in the formulation.

    • Troubleshooting Step: Conduct a drug-excipient compatibility study by preparing binary mixtures of this compound and each excipient and exposing them to stress conditions. Analyze the samples to pinpoint which excipient is causing the interaction.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the conditions for stress testing to identify potential degradation pathways, as mandated by ICH guidelines.[7]

1. Preparation of Stock Solution:

  • Dissolve an accurately weighed amount of this compound (e.g., 10 mg) in a suitable solvent like methanol to prepare a stock solution (e.g., 1 mg/mL).[4]

2. Stress Conditions:

  • For each condition, dilute the stock solution with the stressor to a final concentration of approximately 200 µg/mL.[7] Analyze samples at various time points (e.g., 15 min, 30 min, 1 h, 4 h, 24 h).[4][7]

  • Acid Hydrolysis: Use 1 M HCl.[4][7]

  • Alkaline Hydrolysis: Use 1 mM NaOH.[4][7] Note: Expect very rapid degradation.

  • Oxidative Degradation: Use 30% H₂O₂.[4][7]

  • Thermal Degradation: Expose the solid drug substance and the formulation to dry heat (e.g., 70-80°C) and humid heat (e.g., 70°C / 75% RH) for a defined period.[3][8]

  • Photodegradation: Expose the sample to a combination of UV and visible light as per ICH Q1B guidelines.[2][3]

3. Sample Analysis:

  • Before injection into the HPLC system, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Data Presentation: Summary of this compound Degradation

The following table summarizes typical degradation behavior under forced conditions. The goal is often to achieve 5-20% degradation to ensure that the analytical method is challenged without completely degrading the parent compound.

Stress ConditionReagent/ParameterTypical ObservationReference
Alkaline Hydrolysis 1 mM NaOHExtremely Unstable (Class 1)[4][5]
Acid Hydrolysis 1 M HClModerate Degradation[4][7]
Oxidation 30% H₂O₂Moderate Degradation[4][7]
Thermal (Solid) Increased TemperatureDegradation increases with humidity[4][5]
Photolysis UV/Visible LightStable (Class 4)[4][5][7]
Protocol 2: Stability-Indicating HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV/Vis or PDA detector.

2. Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% acetic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13][14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm (maximum absorbance for this compound).[14]

  • Injection Volume: 20 µL.

  • Column Temperature: 30-50°C.[13]

3. Method Validation:

  • The method must be validated according to ICH Q2(R1) guidelines.[4]

  • Specificity is key: Analyze the samples from the forced degradation study to demonstrate that the peaks for degradation products are well-separated from the this compound peak.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Phase 1: Preparation & Initial Analysis cluster_stress Phase 2: Stability Storage cluster_analysis Phase 3: Analysis & Evaluation Formulation Prepare this compound Formulation Batches Initial_Analysis Initial Analysis (t=0) (HPLC, pH, Appearance) Formulation->Initial_Analysis Long_Term Long-Term Conditions (e.g., 25°C / 60% RH) Initial_Analysis->Long_Term Accelerated Accelerated Conditions (e.g., 40°C / 75% RH) Initial_Analysis->Accelerated Time_Points Pull Samples at Scheduled Time Points Long_Term->Time_Points Accelerated->Time_Points Analysis Analyze Samples (HPLC, pH, etc.) Time_Points->Analysis Evaluation Evaluate Data & Determine Shelf Life Analysis->Evaluation

Caption: General workflow for conducting a formal stability study.

Potential Degradation Pathways of this compound

G cluster_degradation Degradation Products This compound This compound (Intact Molecule) Dimers Dimers This compound->Dimers Alkaline Conditions (NaOH) Oxidized Oxidized Products This compound->Oxidized Oxidizing Agent (H₂O₂) Hydrolysis Ring-Opened Products (Acid/Base Hydrolysis) This compound->Hydrolysis Strong Acid/Base (HCl / NaOH)

Caption: Conceptual overview of this compound degradation pathways.

References

Validation & Comparative

Taxifolin vs. Quercetin: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between flavonoid antioxidants is critical. This guide provides an objective comparison of the antioxidant capacities of taxifolin (dihydroquercetin) and quercetin, supported by experimental data and detailed methodologies.

Introduction

Quercetin and this compound are closely related flavonoids, sharing the same pattern of hydroxyl group distribution.[1][2][3] The primary structural difference lies in the C-ring: quercetin possesses a C2-C3 double bond, while this bond is saturated in this compound, which is also known as dihydroquercetin.[1][2][3] This seemingly minor structural variance has a significant impact on their antioxidant activity, with quercetin generally regarded as the more potent antioxidant.[1][2][4][5][6] This is because the double bond in quercetin's structure contributes to its stronger antioxidant activity.[6]

Chemical Structures

The key structural difference, the C2-C3 double bond in quercetin's C-ring, is absent in this compound. This structural feature is believed to contribute to quercetin's enhanced antioxidant capacity.[6]

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of flavonoids can be quantified using various assays that measure different aspects of their radical-scavenging and reducing abilities. The most common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

While both are potent antioxidants, studies consistently demonstrate that quercetin exhibits superior radical scavenging and reducing power compared to this compound.[1][2][6] The saturation in the this compound structure is thought to be responsible for its lower antioxidant activity in comparison to quercetin.[1][2][3]

Table 1: Comparative Antioxidant Activity of this compound and Quercetin

AssayCompoundIC50 / ValueReference CompoundNotes
DPPH Radical Scavenging QuercetinLower IC50This compoundQuercetin shows a lower IC50 value, indicating higher scavenging activity.[7]
ABTS Radical Scavenging QuercetinHigher ActivityThis compound, CatechinQuercetin demonstrates high scavenging activity against radicals generated in the aqueous phase.[8]
Metal Reducing Activity QuercetinHigh ActivityThis compound, Eriodictyol, CatechinCompounds with a catechol group, like quercetin and this compound, exhibit high copper- and iron-reducing activity.[9]
Lipid Peroxidation Inhibition Quercetin & this compoundSimilar EfficacyCatechin, EriodictyolBoth quercetin and this compound are effective inhibitors of lipid peroxidation, showing similar inhibitory effects.[8]

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of antioxidant capacity. Below are the methodologies for key assays.

DPPH Radical Scavenging Assay
  • Reagent Preparation : A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol.

  • Reaction : The test compound (this compound or quercetin) at various concentrations is added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation : The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Scavenging Assay
  • Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction : The test compound is added to the ABTS•+ solution.

  • Incubation : The reaction mixture is incubated at room temperature for a set time.

  • Measurement : The decrease in absorbance is measured spectrophotometrically.

  • Calculation : The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in hydrochloric acid, and a ferric chloride solution.

  • Reaction : The test compound is added to the FRAP reagent.

  • Incubation : The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Measurement : The formation of a colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (e.g., 593 nm).

  • Calculation : The antioxidant capacity is determined from a standard curve, typically using ferrous sulfate.

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, flavonoids like this compound and quercetin exert their antioxidant effects by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant defense system.[10][11]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[12] Upon exposure to oxidative stress or in the presence of activators like this compound and quercetin, Nrf2 is released from Keap1 and translocates to the nucleus.[10][11][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a suite of protective enzymes.[10][11]

Both this compound and quercetin have been shown to activate the Nrf2 signaling pathway.[10][12][13] this compound has been found to increase Nrf2-ARE activity and upregulate the mRNA and protein levels of Nrf2 and its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10] Similarly, quercetin can promote the nuclear translocation and phosphorylation of Nrf2.[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2:Nrf2 induces dissociation Antioxidant This compound / Quercetin Antioxidant->Keap1_Nrf2:Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2:Nrf2->Nrf2_free release Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2 signaling pathway by this compound and quercetin.

Conclusion

References

taxifolin versus luteolin anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anti-inflammatory Effects of Taxifolin and Luteolin

Introduction

This compound and luteolin are naturally occurring flavonoids found in a variety of plants, fruits, and vegetables. Both compounds have garnered significant attention from the scientific community for their potent antioxidant and anti-inflammatory properties.[1][2] Inflammation is a crucial biological response to injury and infection; however, its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. This guide provides an objective comparison of the anti-inflammatory effects of this compound and luteolin, focusing on their mechanisms of action, supported by quantitative experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals.

Mechanisms of Anti-inflammatory Action

Both this compound and luteolin exert their anti-inflammatory effects by modulating key signaling pathways that are central to the inflammatory response. The primary targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • Luteolin: Luteolin has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκB-α.[3] By blocking IκB-α degradation, luteolin ensures that NF-κB remains sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[3][4] This inhibition has been observed in various cell types, including macrophages and adipocytes.[3][5]

  • This compound: Similarly, this compound suppresses the activation of the NF-κB pathway.[6] It has been demonstrated to inhibit the phosphorylation of both the p65 subunit of NF-κB and IκBα.[6][7] This action prevents the nuclear translocation of NF-κB and reduces the expression of downstream inflammatory mediators.[6][8] Studies in mouse models of colitis have shown that this compound's protective effects are linked to its ability to suppress NF-κB signaling in the colon.[6][8]

NF_kB_Inhibition cluster_stimulus cluster_pathway cluster_inhibitors LPS LPS IKK IKK LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degradation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Initiates This compound This compound This compound->IKK Inhibits This compound->IkBa_NFkB Prevents Degradation Luteolin Luteolin Luteolin->IKK Inhibits Luteolin->IkBa_NFkB Prevents Degradation

Inhibition of the NF-κB Signaling Pathway.
Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in cellular responses to a wide range of stimuli, leading to the activation of transcription factors like AP-1, which also regulates the expression of inflammatory genes.

  • Luteolin: Luteolin has been shown to effectively suppress the phosphorylation of ERK, JNK, and p38 in various inflammatory models.[9][10] By inhibiting MAPK activation, luteolin blocks the downstream activation of AP-1, contributing to its broad anti-inflammatory effects.[4] This mechanism has been demonstrated in models of gastric cancer and in macrophages stimulated with inflammatory agents.[9][11]

  • This compound: this compound also attenuates inflammation by suppressing the MAPK signaling pathway.[1][12] It has been observed to reduce the phosphorylation of ERK, p38, and JNK in platelets and macrophage cell lines.[1][13][14] This inhibition of MAPK signaling is a key part of how this compound reduces the expression of pro-inflammatory cytokines and enzymes.[1][12]

MAPK_Inhibition cluster_stimulus cluster_pathway cluster_inhibitors Stimulus Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->MAPK Inhibits Phosphorylation Luteolin Luteolin Luteolin->MAPK Inhibits Phosphorylation

Inhibition of the MAPK Signaling Pathway.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize quantitative data from various studies, comparing the efficacy of this compound and luteolin in reducing the production of key inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Activity
CompoundCell LineStimulusMarkerConcentration% Inhibition / EffectReference
This compound RAW 264.7LPS (200 ng/mL)IL-6 mRNA20, 40, 80 µMDose-dependent decrease[1]
RAW 264.7LPS (200 ng/mL)IL-1β mRNA20, 40, 80 µMDose-dependent decrease[1]
RAW 264.7LPS (200 ng/mL)TNF-α20, 40, 80 µMDose-dependent reduction[1]
RAW 264.7LPS (200 ng/mL)iNOS, COX-220, 40, 80 µMDose-dependent reduction[1]
Luteolin RAW 264.7LPSNO ProductionNot SpecifiedPotent Inhibition[15]
RAW 264.7LPSPGE2 ProductionNot SpecifiedPotent Inhibition[15]
RAW 264.7LPSiNOS, COX-2Not SpecifiedPotent Inhibition[15]
MH-SLPSTNF-α, IL-6Dose-dependentInhibition of expression[4]
Table 2: In Vivo Anti-inflammatory Activity
CompoundAnimal ModelDisease ModelDosageEffectReference
This compound MiceDSS-induced ColitisNot SpecifiedAlleviated symptoms, inhibited TNF-α, IL-1β, IL-6[6][8]
Luteolin MiceCarrageenan-induced Paw Edema10, 50 mg/kg (oral)Suppressed edema[16]
MiceCotton Pellet Granuloma10, 50 mg/kg (oral)Reduced granuloma formation[16]
MiceAir PouchNot SpecifiedReduced leukocyte infiltration and 6-keto-PGF1α[16]

Experimental Protocols

The following section details the methodologies used in the cited studies to evaluate the anti-inflammatory effects of this compound and luteolin.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound or luteolin (e.g., 20, 40, 80 µM) for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 200 ng/mL) for a further period (e.g., 24 hours).[1]

  • Measurement of Inflammatory Mediators:

    • Cytokines (IL-6, IL-1β, TNF-α): Levels in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

    • Nitric Oxide (NO): NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.[15]

    • Gene Expression (iNOS, COX-2, Cytokines): Total RNA is extracted from the cells, and the relative mRNA expression levels of target genes are determined by quantitative real-time PCR (qRT-PCR).[1]

    • Protein Expression (p-p65, p-ERK, etc.): Cellular proteins are extracted, and the levels of total and phosphorylated signaling proteins are determined by Western blot analysis.[1][7]

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Inflammatory Response A Culture RAW 264.7 Macrophages B Pre-treat with This compound or Luteolin A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F ELISA for Cytokines (TNF-α, IL-6) D->F G Griess Assay for NO D->G H Western Blot for Signaling Proteins (p-NF-κB, p-MAPK) E->H I qRT-PCR for Gene Expression (iNOS, COX-2) E->I

In Vitro Anti-inflammatory Assay Workflow.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Colitis: Mice are given DSS (e.g., 3% w/v) in their drinking water for a period of 7 days to induce acute colitis.

  • Treatment: this compound is administered orally to the treatment group daily for a specified period before and/or during DSS administration.[6][8]

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Body weight, stool consistency, and rectal bleeding are monitored daily.

    • Histological Analysis: At the end of the experiment, the colons are removed, and sections are stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue is measured as an indicator of neutrophil infiltration.

    • Cytokine Levels: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA.[6][8]

Conclusion

Both this compound and luteolin are potent natural flavonoids with significant anti-inflammatory properties. Their mechanisms of action are remarkably similar, primarily involving the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of a wide array of inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2 and iNOS.

Based on the available literature, both compounds demonstrate efficacy in various in vitro and in vivo models of inflammation. While direct, head-to-head comparative studies are limited, the existing data suggests that both are strong candidates for further investigation as therapeutic agents for inflammatory diseases. Luteolin has been more extensively studied for its anti-inflammatory effects, with a broader range of experimental models documented. However, this compound also shows robust anti-inflammatory activity.

Future research should focus on direct comparative studies under identical experimental conditions to definitively determine the relative potency of this compound and luteolin. Furthermore, investigations into their bioavailability, pharmacokinetics, and safety profiles in clinical settings are essential to translate these promising preclinical findings into therapeutic applications.

References

A Comparative Analysis of Taxifolin and Other Notable Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Taxifolin, also known as dihydroquercetin, is a flavonoid that has garnered significant scientific interest for its potent biological activities. As a member of the flavanonol subclass, its unique structure contributes to a range of pharmacological effects, including superior antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of this compound against other well-researched flavonoids like quercetin, luteolin, and catechin, offering researchers and drug development professionals a comprehensive overview supported by experimental data.

Comparative Biological Activity: Quantitative Insights

The efficacy of flavonoids is often determined through in vitro assays that quantify their antioxidant, anti-inflammatory, and anticancer capabilities. The following tables summarize key performance indicators for this compound and its counterparts.

Antioxidant Activity

A flavonoid's antioxidant power is frequently measured by its ability to scavenge free radicals. Flavonoids containing a catechol moiety (two hydroxyl groups on the B-ring) generally exhibit higher antioxidant activity.[1][2][3] this compound, quercetin, eriodictyol, and catechin, all of which possess this feature, are potent antioxidants.[1][2] In some studies, this compound has demonstrated stronger antioxidant effects than catechin and eriodictyol.[4]

FlavonoidAntioxidant AssayIC50 / Activity MetricSource
This compound Lipid Peroxidation InhibitionComparable to Quercetin[1]
Quercetin Lipid Peroxidation InhibitionSimilar to this compound[1]
Catechin Lipid Peroxidation InhibitionSimilar to this compound & Quercetin[1]
Eriodictyol Lipid Peroxidation InhibitionSimilar to this compound & Quercetin[1]
Hesperetin Lipid Peroxidation InhibitionWeaker than catechol-containing flavonoids[1]
Naringenin Lipid Peroxidation InhibitionWeaker than catechol-containing flavonoids[1]
This compound H₂O₂ ScavengingHigher than Quercetin, Catechin, Eriodictyol[3]

Table 1: Comparative antioxidant activities of selected flavonoids. Lower IC50 values indicate higher potency.

Anticancer Activity

The anticancer potential of flavonoids is evaluated by their ability to inhibit the growth of cancer cell lines, often expressed as the half-maximal inhibitory concentration (IC50). This compound has shown efficacy against a range of cancer cells through mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6]

FlavonoidCell LineIC50 (µM)Source
This compound HCT-116 (Colon Cancer)32 µg/mL[7]
Quercetin HCT-116 (Colon Cancer)36 µg/mL[7]
Luteolin A549 (Lung Carcinoma)3.1 µM[8]
Luteolin B16 Melanoma 4A5 (Mouse)2.3 µM[8]
Luteolin TGBC11TKB (Gastric Cancer)1.3 µM[8]
Luteolin HeLa (Uterine Cancer)Highly cytotoxic[8]

Table 2: Comparative IC50 values of this compound, quercetin, and luteolin against various cancer cell lines.

Modulation of Cellular Signaling Pathways

Flavonoids exert their effects by modulating key intracellular signaling pathways involved in inflammation, cell proliferation, and survival. This compound and quercetin, while structurally similar, demonstrate distinct as well as overlapping mechanisms of action.

This compound's Mechanism of Action

This compound has been shown to inhibit critical signaling pathways, including the PI3K/Akt and MAPK pathways, which are often overactivated in cancer and inflammatory conditions.[9][10] By inhibiting these pathways, this compound can suppress tumor growth and reduce inflammatory responses.[11][12][13] Specifically, this compound treatment leads to decreased phosphorylation of key proteins like AKT, mTOR, ERK, and p38, effectively blocking downstream signaling.[8][10][12]

Taxifolin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK (ERK, p38, JNK) Receptor->MAPK_cascade Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Inflammation mTOR->Proliferation MAPK_cascade->Proliferation This compound This compound This compound->PI3K inhibits This compound->mTOR inhibits This compound->MAPK_cascade inhibits

Fig. 1: this compound inhibits PI3K/Akt/mTOR and MAPK signaling pathways.
Quercetin's Anti-inflammatory Pathway

Quercetin is well-documented for its anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[14][15] It can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκB, thereby blocking the transcription of pro-inflammatory cytokines like TNF-α and various interleukins.[14][16][17]

Quercetin_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus IKK IKK Stimulus->IKK IkB IκB IKK->IkB phosphorylates (leads to degradation) NFkB_IkB NF-κB / IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Transcription translocates to nucleus NFkB_IkB->NFkB releases Quercetin Quercetin Quercetin->IKK inhibits

Fig. 2: Quercetin inhibits the NF-κB inflammatory signaling pathway.

Bioavailability Considerations

A critical factor in the therapeutic application of flavonoids is their bioavailability. This compound, despite its potent in vitro activities, suffers from low water solubility and poor oral bioavailability, which can limit its in vivo efficacy.[18] Studies show that the absolute oral bioavailability of a standard this compound mixture in rats is very low, around 0.49%.[18] However, advanced formulation strategies, such as creating nanodispersions or liposomes, have been shown to significantly enhance its solubility and bioavailability.[18][19] For instance, the bioavailability of this compound nanoparticles was found to be 7 times higher than that of raw this compound.[19]

Experimental Protocols

Standardized methodologies are crucial for the comparative assessment of flavonoid activity. Below are outlines for key in vitro assays.

Workflow for In Vitro Antioxidant Capacity Assessment

Antioxidant_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Prepare methanolic DPPH radical solution (violet color) DPPH_2 Add flavonoid sample at various concentrations DPPH_1->DPPH_2 DPPH_3 Incubate in dark (e.g., 30 mins) DPPH_2->DPPH_3 DPPH_4 Measure absorbance (e.g., at 515-517 nm) DPPH_3->DPPH_4 DPPH_5 Calculate % inhibition and IC50 value DPPH_4->DPPH_5 ABTS_1 Generate ABTS radical cation (ABTS + K₂S₂O₈) (blue-green color) ABTS_2 Add flavonoid sample at various concentrations ABTS_1->ABTS_2 ABTS_3 Incubate at room temp (e.g., 30 mins) ABTS_2->ABTS_3 ABTS_4 Measure absorbance (e.g., at 734 nm) ABTS_3->ABTS_4 ABTS_5 Calculate % inhibition and IC50 value ABTS_4->ABTS_5

Fig. 3: General experimental workflow for DPPH and ABTS antioxidant assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of an antioxidant to donate hydrogen and scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the violet-colored DPPH radical is reduced to the pale yellow DPPH-H.[20]

  • Procedure:

    • A solution of DPPH in methanol (e.g., 1 mM) is prepared.[20]

    • The flavonoid sample, dissolved in a suitable solvent, is added to the DPPH solution at various concentrations.

    • The mixture is incubated in the dark at room temperature for approximately 30 minutes.[20][21]

    • The absorbance of the solution is measured spectrophotometrically (typically around 515-517 nm).

    • The percentage of DPPH radical scavenging is calculated relative to a control, and the IC50 value is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay This assay evaluates the ability of a sample to scavenge the ABTS radical cation (ABTS•+).

  • Principle: Antioxidants neutralize the blue-green ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant power.

  • Procedure:

    • The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark for 12-16 hours before use.[21][22]

    • The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm.[21]

    • The flavonoid sample is added to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 30 minutes), the absorbance is measured at 734 nm.[22]

    • The scavenging activity is calculated, and results are often expressed as IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

3. Cell Viability (MTT) Assay This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and treated with varying concentrations of the flavonoid for a specified duration (e.g., 48 hours).[7]

    • An MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

    • A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured (typically at 570 nm).[5] The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound stands out as a highly potent flavonoid, often demonstrating comparable or superior antioxidant and anticancer activities to its well-known counterpart, quercetin. Its primary mechanism involves the potent inhibition of the PI3K/Akt and MAPK signaling pathways. While other flavonoids like luteolin show remarkable cytotoxicity against specific cancer cell lines, this compound's broad-spectrum activity makes it a compelling candidate for further research. The principal challenge for its therapeutic use remains its low oral bioavailability.[18] Therefore, future research and development should focus on advanced drug delivery systems to unlock the full clinical potential of this promising natural compound.

References

Unraveling the Anticancer Mechanisms of Taxifolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of taxifolin's anticancer performance against various cancer cell lines and in comparison to other flavonoids, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further investigation.

This compound, a natural flavonoid also known as dihydroquercetin, has emerged as a promising candidate in cancer therapy. Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle across a variety of cancer types. This guide synthesizes the current understanding of this compound's anticancer mechanisms, presenting a comparative analysis of its efficacy and a detailed look at the experimental protocols used for its validation.

Comparative Efficacy of this compound Across Cancer Cell Lines

The anticancer potential of this compound has been evaluated against a range of cancer cell lines, with its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varying depending on the specific cell type. The following table summarizes the IC50 values of this compound in different human cancer cell lines, providing a quantitative comparison of its cytotoxic effects.

Cell LineCancer TypeIC50 Value (µM)Reference
SSCCSkin Scar Cell Carcinoma20[1]
HCT-116Colorectal Carcinoma32 ± 2.35 µg/mL[2][3][4][5]
HepG2Hepatocellular Carcinoma0.15
Huh7Hepatocellular Carcinoma0.22[6]
A549 & H1975Lung CancerDose-dependent decrease in viability[7]
B16F10 (murine)Melanoma200-400
A375Melanoma100-200[8]

This compound vs. Quercetin: A Flavonoid Face-Off

This compound and quercetin are structurally similar flavonoids, both exhibiting anticancer properties. A comparative study on HCT-116 human colon cancer cells provides insights into their relative potencies.

CompoundIC50 Value on HCT-116 cells (µg/mL)Reference
This compound32 ± 2.35[2][3][4][5]
Quercetin36 ± 1.95[2][3]

The data suggests that this compound exhibits comparable, if not slightly more potent, antiproliferative activity against HCT-116 colon cancer cells when compared to quercetin.[2][3]

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest.

1. Induction of Apoptosis:

This compound has been shown to trigger apoptosis in various cancer cells.[9][10][11] This is achieved through the modulation of key apoptotic proteins, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[9]

2. Cell Cycle Arrest:

The flavonoid also demonstrates the ability to halt the cell cycle at different phases, thereby preventing cancer cell proliferation. For instance, in skin scar cell carcinoma cells, this compound induces G2/M phase arrest.[9] Studies on colorectal cancer cell lines have also indicated that this compound can cause cell cycle arrest.[12]

Modulation of Key Signaling Pathways

The anticancer activity of this compound is intrinsically linked to its ability to modulate several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[13][14] this compound has been shown to inhibit this pathway by downregulating the phosphorylation of key components like PI3K and Akt.[1][13][15][16] This inhibition contributes to the suppression of tumor growth and induction of apoptosis.[1][13][15][16]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Wnt/β-catenin Pathway:

The Wnt/β-catenin signaling pathway plays a significant role in cell fate determination and proliferation. This compound has been found to interfere with this pathway, leading to a decrease in the expression of β-catenin, which in turn affects the expression of cell cycle regulators.[12]

Note: A study investigating the role of this compound in activating the Wnt/β-catenin signaling pathway has been retracted.[17][18]

MAPK Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[19] this compound has been shown to suppress this pathway, contributing to its anti-inflammatory and anticancer effects.[20] In melanoma, this compound's antitumor effect is mediated through the modulation of the USP18/Rac1/JNK/β-catenin axis, which is linked to the MAPK pathway.[8]

MAPK_Pathway This compound This compound MAPK_Pathway MAPK Pathway (e.g., JNK) This compound->MAPK_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation Inflammation Inflammation MAPK_Pathway->Inflammation

Caption: this compound suppresses the MAPK signaling pathway.

Other Mechanisms:

  • Generation of Reactive Oxygen Species (ROS): At higher concentrations, some natural compounds can act as pro-oxidants, leading to increased ROS levels within cancer cells, which can trigger apoptosis.[21] this compound has been shown to inhibit H2O2-induced intracellular ROS generation in retinal pigment epithelial cells.[22]

  • Anti-Metastatic Effects: this compound can inhibit the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1][9]

  • Inhibition of Fatty Acid Synthase (FAS): The induction of apoptosis by some flavonoids, including this compound, is associated with their ability to inhibit FAS, a key enzyme in lipogenesis that is often overexpressed in cancer cells.[10]

Experimental Workflow and Protocols

The validation of this compound's anticancer activity relies on a series of well-established in vitro assays.

Experimental_Workflow cluster_0 In Vitro Assessment Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay (Viability/Proliferation) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI, DAPI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Transwell_Assay Transwell Assay (Invasion/Migration) Treatment->Transwell_Assay

Caption: General experimental workflow for in vitro validation.

Detailed Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[23][24][25]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[25]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[24]

2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with this compound for the desired time.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

3. DAPI (4',6-diamidino-2-phenylindole) Staining for Nuclear Morphology

DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Protocol:

    • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

    • Fixation: Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Staining: Incubate the cells with DAPI solution.

    • Visualization: Mount the coverslips on microscope slides and visualize the nuclear morphology using a fluorescence microscope.

4. Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is crucial for investigating the effect of this compound on the expression levels of proteins involved in signaling pathways, apoptosis, and the cell cycle.

  • Protocol:

    • Protein Extraction: Lyse this compound-treated and control cells to extract total proteins.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

    • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

5. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

    • Fixation: Fix the cells in cold ethanol.

    • Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

6. Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

  • Principle: The assay utilizes a chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel). Cancer cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the pores to the lower surface of the membrane.

  • Protocol:

    • Chamber Preparation: Rehydrate the Matrigel-coated inserts.

    • Cell Seeding: Seed this compound-treated and control cells in the upper chamber in a serum-free medium.

    • Incubation: Place the inserts into wells containing a medium with a chemoattractant (e.g., fetal bovine serum) and incubate.

    • Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane.

    • Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane and count them under a microscope.

References

Potential In Vivo Drug Interactions of Taxifolin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Taxifolin, a naturally occurring flavonoid also known as dihydroquercetin, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. As the therapeutic potential of this compound continues to be explored, understanding its interactions with other drugs is crucial for ensuring safety and efficacy in clinical applications. However, direct in vivo studies on this compound's drug interactions are currently limited. This guide provides a comparative overview of potential in vivo drug interactions of this compound, drawing upon available data for the structurally similar and extensively studied flavonoid, quercetin. The information presented herein aims to guide researchers and drug development professionals in designing preclinical and clinical studies involving this compound.

Mechanisms of Interaction:

In vitro and in silico studies suggest that this compound may influence the pharmacokinetics of co-administered drugs through the modulation of drug transporters and metabolizing enzymes.

  • P-glycoprotein (P-gp) Inhibition: this compound has been shown to interact with P-gp, an efflux transporter that plays a significant role in drug absorption and distribution. By inhibiting P-gp, this compound could potentially increase the bioavailability and systemic exposure of P-gp substrate drugs.

  • Cytochrome P450 (CYP) Enzyme Modulation: this compound has demonstrated weak inhibitory effects on CYP3A4 in vitro, a key enzyme responsible for the metabolism of a wide range of drugs. Inhibition of CYP3A4 could lead to decreased clearance and increased plasma concentrations of co-administered drugs metabolized by this enzyme.

Comparative In Vivo Drug Interaction Studies (Quercetin as a Surrogate):

The following sections summarize the findings of in vivo studies investigating the interaction of quercetin with commonly used drugs. These findings may provide insights into the potential interactions of this compound.

Table 1: Quercetin-Midazolam Interaction in Humans
ParameterMidazolam AloneMidazolam + Single Dose Quercetin (1500 mg)Midazolam + Short-term Quercetin (1500 mg/day for 1 week)Reference
AUC (0-∞) (ng·h/mL) Data not providedNo significant alterationTrend towards reduction (Geometric mean ratio: 0.82)[1]
Cmax (ng/mL) Data not providedNo significant alterationData not provided[1]
Table 2: Quercetin-Warfarin Interaction in Rats
ParameterWarfarin AloneWarfarin + Quercetin (Co-administration)Warfarin + Quercetin (Pre-treatment for 14 days)Reference
Cmax (µg/mL) ControlIncreased by 10.98%Increased by 30.43%[2]
AUC (0-∞) (µg·h/mL) ControlIncreased by 20.20%Increased by 62.94%[2]
t1/2 (h) ControlIncreased by 8.87%Increased by 10.54%[2]
Clearance (mL/h) ControlDecreased by 16.40%Decreased by 41.35%[2]
Table 3: Quercetin-Digoxin Interaction in Pigs
ParameterDigoxin Alone (0.02 mg/kg)Digoxin (0.02 mg/kg) + Quercetin (40 mg/kg)Reference
Cmax (ng/mL) ControlIncreased by 413%[3][4]
AUC (0-t) (ng·h/mL) ControlIncreased by 170%[3][4]
Table 4: Quercetin-Caffeine Interaction in Humans
ParameterCaffeine Alone (100 mg)Caffeine (100 mg) + Quercetin (500 mg/day for 14 days)Reference
Paraxanthine Cmax (ng/mL) ControlSignificantly decreased[5]
Paraxanthine AUC (ng·h/mL) ControlSignificantly decreased[5]

Experimental Protocols:

1. Quercetin-Midazolam Interaction Study in Humans[1]

  • Study Design: A crossover study involving 10 healthy volunteers.

  • Treatment Arms:

    • Oral administration of 7.5 mg midazolam.

    • Co-administration of a single oral dose of 1500 mg quercetin with 7.5 mg midazolam.

    • Oral administration of 7.5 mg midazolam after 1 week of daily supplementation with 1500 mg quercetin.

  • Pharmacokinetic Analysis: Plasma concentrations of midazolam and its 1'-hydroxy metabolite were measured to determine pharmacokinetic parameters.

2. Quercetin-Warfarin Interaction Study in Rats[2]

  • Study Design: Male Wistar rats were divided into three groups.

  • Treatment Groups:

    • Control Group: Received a single oral dose of warfarin.

    • Co-administration Group: Received a single oral dose of quercetin and warfarin concomitantly.

    • Pre-treatment Group: Received oral quercetin for 14 consecutive days, followed by a single oral dose of warfarin on the 15th day.

  • Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the plasma concentrations of warfarin and calculate pharmacokinetic parameters.

3. Quercetin-Digoxin Interaction Study in Pigs[3][4]

  • Study Design: A crossover study in pigs.

  • Treatment: Oral administration of digoxin (0.02 mg/kg) with and without quercetin (40 mg/kg).

  • Pharmacokinetic Analysis: Blood samples were collected to determine the serum concentration of digoxin using a fluorescence polarization immunoassay.

4. Quercetin-Caffeine Interaction Study in Humans[5]

  • Study Design: A study involving healthy volunteers.

  • Treatment: Subjects received a single oral dose of 100 mg caffeine before and after a 14-day treatment with 500 mg quercetin daily.

  • Pharmacokinetic Analysis: Blood samples were collected to measure the plasma concentrations of caffeine and its primary metabolite, paraxanthine.

Visualizations:

Figure 1: Workflow of in vivo drug interaction studies with quercetin.

signaling_pathway This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibition CYP3A4 CYP3A4 This compound->CYP3A4 Weak Inhibition Drug_Substrate Co-administered Drug (P-gp or CYP3A4 Substrate) Pgp->Drug_Substrate Efflux Absorption Increased Drug Absorption and Bioavailability Pgp->Absorption CYP3A4->Drug_Substrate Metabolism Metabolism Decreased Drug Metabolism and Clearance CYP3A4->Metabolism

Figure 2: Potential mechanisms of this compound-drug interactions.

Disclaimer: The data presented in this guide is primarily based on studies conducted with quercetin, a flavonoid structurally similar to this compound. While these findings provide valuable insights into the potential for drug interactions, they should be interpreted with caution. Further in vivo research is imperative to definitively establish the drug interaction profile of this compound. Researchers are strongly encouraged to conduct specific preclinical and clinical studies to evaluate the safety and efficacy of co-administering this compound with other therapeutic agents.

References

A Comparative Guide to Analytical Methods for Taxifolin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of taxifolin (also known as dihydroquercetin), a flavonoid of significant interest in the pharmaceutical and nutraceutical industries for its antioxidant, anti-inflammatory, and cardioprotective properties. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This document details and compares High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry, presenting their respective experimental protocols and validation data to aid in the selection of the most suitable method for specific research needs.

Comparison of Analytical Method Validation Parameters

The following tables summarize the key performance parameters of various validated analytical methods for this compound quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1Method 2Method 3
Column C18 (150 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)C18 (Zorbax SB, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (90:10, v/v)[1]Acetonitrile:0.1% Acetic Acid in Water (Gradient)[1]Acetonitrile:0.1% Acetic Acid in Water (Gradient)[1]
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]1.0 mL/min[1]
Detection (UV) 254 nm[1]288 nm288 nm
Linearity Range 0.1 - 0.8 µg/mL[1]40 - 60 µg/mL5.0 - 100 µg/mL
Correlation Coefficient (R²) > 0.9941[1]> 0.999> 0.999
LOD 0.156 µg/mL[1]6.52 µg/mL0.23 µg/mL
LOQ 0.473 µg/mL[1]21.70 µg/mLNot Reported
Accuracy (% Recovery) 97 - 102.1%[1]98.23%97.4 - 101.2%
Precision (% RSD) < 2%[1]< 5%Not Reported
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method
ParameterMethod 1
Stationary Phase HPTLC plates with silica gel 60 F254
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)
Derivatization Reagent Natural Product (NP) / Polyethylene Glycol (PEG) Reagent
Detection Densitometric scanning at 366 nm
Linearity Range 200 - 700 ng/band
Correlation Coefficient (R²) 0.994[2]
LOD 54.06 ng/band[2]
LOQ 163.84 ng/band[2]
Accuracy (% Recovery) 88.38 - 100.72%[2]
Precision (% RSD) < 5%[2]
Table 3: UV-Vis Spectrophotometry Method
ParameterMethod 1
Solvent Ethanol
Detection Wavelength (λmax) 288 nm
Linearity Range Method dependent
Correlation Coefficient (R²) Method dependent
LOD Method dependent
LOQ Method dependent
Accuracy (% Recovery) Method dependent
Precision (% RSD) Method dependent

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation (General Protocol for Plant Material)
  • Extraction: Weigh a known amount of dried and powdered plant material. Extract the sample with a suitable solvent (e.g., methanol, ethanol, or a hydroalcoholic mixture) using techniques such as maceration, sonication, or Soxhlet extraction.

  • Filtration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove particulate matter.

  • Concentration (if necessary): Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase or a suitable solvent to achieve the desired concentration for analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection or application.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with a small percentage of acid like acetic acid or formic acid) is typical. The elution can be isocratic or gradient.

    • Flow Rate: Typically set between 0.8 and 1.2 mL/min.

    • Column Temperature: Maintained at a constant temperature, usually between 25°C and 40°C.

    • Injection Volume: A fixed volume, typically 10-20 µL, is injected.

    • Detection: The UV detector is set to the maximum absorption wavelength of this compound, which is around 288 nm.

  • Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the samples is then determined from this curve.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Instrumentation: An HPTLC system including an automatic sample applicator, a developing chamber, a plate heater, and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.

    • Sample Application: Apply standard and sample solutions as bands of a specific width using an automated applicator.

    • Mobile Phase and Development: Develop the plate in a twin-trough chamber saturated with the mobile phase (e.g., a mixture of toluene, ethyl acetate, and formic acid) up to a defined distance.

    • Drying: Dry the developed plate in an oven or with a stream of warm air.

    • Derivatization: For enhanced visualization and quantification, spray the plate with a suitable derivatizing agent (e.g., NP/PEG reagent).

    • Densitometric Analysis: Scan the derivatized plate using a densitometer at the wavelength of maximum fluorescence or absorbance for this compound.

  • Quantification: Similar to HPLC, a calibration curve is generated by plotting the peak area of the standards against their concentrations to quantify this compound in the samples.

UV-Vis Spectrophotometry
  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorption (λmax) for this compound, which is approximately 288 nm.

    • Prepare the sample solution in the same solvent and measure its absorbance at the same wavelength.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from its absorbance using the calibration curve. It is important to note that this method is less specific than chromatographic techniques and may be subject to interference from other compounds in the sample that absorb at the same wavelength.

Workflow and Process Diagrams

The following diagrams illustrate the general workflow for the analytical quantification of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Reconstitution Reconstitution Concentration->Reconstitution Final_Filtration Final Filtration Reconstitution->Final_Filtration HPLC HPLC Analysis Final_Filtration->HPLC HPTLC HPTLC Analysis Final_Filtration->HPTLC UV_Vis UV-Vis Analysis Final_Filtration->UV_Vis Calibration_Curve Calibration Curve Generation HPLC->Calibration_Curve HPTLC->Calibration_Curve UV_Vis->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Validation Method Validation Quantification->Validation

Caption: General analytical workflow for this compound quantification.

cluster_HPLC HPLC Method cluster_HPTLC HPTLC Method cluster_UV UV-Vis Method HPLC_Injection Sample Injection HPLC_Separation Chromatographic Separation (C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection (288 nm) HPLC_Separation->HPLC_Detection HPLC_Data Peak Area Measurement HPLC_Detection->HPLC_Data HPTLC_Application Sample Application HPTLC_Development Plate Development HPTLC_Application->HPTLC_Development HPTLC_Derivatization Derivatization HPTLC_Development->HPTLC_Derivatization HPTLC_Scanning Densitometric Scanning HPTLC_Derivatization->HPTLC_Scanning HPTLC_Data Peak Area Measurement HPTLC_Scanning->HPTLC_Data UV_Preparation Sample & Standard Preparation UV_Measurement Absorbance Measurement (288 nm) UV_Preparation->UV_Measurement UV_Data Absorbance Value UV_Measurement->UV_Data

Caption: Comparison of key steps in different analytical methods.

References

Revolutionizing Taxifolin Delivery: A Comparative Guide to Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Taxifolin, also known as dihydroquercetin, is a potent natural flavonoid with a remarkable spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] However, its therapeutic promise is significantly hampered by poor water solubility and consequently, low oral bioavailability.[1][2] This guide provides an objective comparison of various advanced delivery systems designed to overcome these limitations, supported by experimental data, to empower researchers in selecting the optimal formulation for their preclinical and clinical investigations.

Comparative Analysis of this compound Bioavailability Across Delivery Systems

The oral bioavailability of this compound has been markedly improved through innovative formulation strategies. The following table summarizes key pharmacokinetic parameters from preclinical studies in rats, offering a clear comparison of the performance of different delivery systems.

Delivery SystemDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative/Absolute Bioavailability (%)Reference
This compound (Physical Mixture/Suspension) 15 (oral)35.23 ± 5.170.75 ± 0.2759.11 ± 8.620.49% (Absolute)[1]
Oral0.489 (µg/mL)---[3]
Nanodispersion 15 (oral)48.72 ± 6.211.25 ± 0.2990.89 ± 11.760.75% (Absolute)[1]
Nanoparticles (Liquid Antisolvent Precipitation) ----Increased 7-fold vs. raw this compound[2]
Zein-Caseinate Nanoparticles ----Bioavailability increased from 0.35% to 0.52%[4]
Unmodified Liposomes Oral0.608 (µg/mL)--137.23% (Relative to suspension)[3]
Selenized Liposomes Oral0.599 (µg/mL)--216.65% (Relative to suspension)[3]
γ-Cyclodextrin Inclusion Complex ----Increased 3.72-fold vs. raw this compound[5]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical signaling pathways. Understanding these mechanisms is crucial for elucidating its mode of action and identifying novel therapeutic targets.

Taxifolin_Signaling_Pathways cluster_stimulus Cellular Stress/Stimuli cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inflammatory Signals (e.g., LPS) Inflammatory Signals (e.g., LPS) IKK IKK Inflammatory Signals (e.g., LPS)->IKK MAPK MAPK Inflammatory Signals (e.g., LPS)->MAPK This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates NFkB NFkB This compound->NFkB inhibits This compound->MAPK inhibits PI3K PI3K This compound->PI3K activates ARE ARE Nrf2->ARE translocation & binding Keap1->Nrf2 inhibition Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes (HO-1, NQO1) upregulation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro-inflammatory Cytokines (TNF-α, IL-6) upregulation IKK->NFkB inhibition of inhibitor Inflammatory Mediators Inflammatory Mediators MAPK->Inflammatory Mediators activation Akt Akt PI3K->Akt Cell Survival/Growth Cell Survival/Growth Akt->Cell Survival/Growth

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

Pharmacokinetic Study of this compound Nanodispersion in Rats[1]
  • Animal Model: Male Sprague-Dawley rats.

  • Formulation Administration: A physical mixture of this compound and a this compound nanodispersion were administered orally to different groups of rats at a dose of 15 mg/kg. For the determination of absolute bioavailability, a separate group of rats received an intravenous administration of this compound.

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-administration.

  • Sample Preparation: Plasma was separated by centrifugation. A liquid-liquid extraction method was employed to extract this compound and an internal standard from the plasma.

  • Analytical Method: The concentration of this compound in the plasma samples was quantified using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles. The absolute bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Pharmacokinetic Study of this compound-Loaded Liposomes in Rats[3]
  • Animal Model: Normal rats were used for the pharmacokinetic study.

  • Formulation Administration: this compound suspensions, unmodified liposomes containing this compound, and selenized liposomes containing this compound were administered orally to different groups of rats.

  • Blood Sampling: Blood samples were collected at various time intervals after oral administration.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound were determined at each time point to generate plasma concentration-time profiles. Pharmacokinetic parameters were then calculated. The relative bioavailability of the liposomal formulations was determined by comparing their AUC values to that of the this compound suspension.

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a general experimental workflow for assessing the bioavailability of different this compound delivery systems.

Bioavailability_Workflow cluster_formulation Formulation & Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Data Interpretation F1 This compound Formulation (e.g., Nanoparticles, Liposomes) F3 Oral Administration F1->F3 F2 Animal Model (e.g., Sprague-Dawley Rats) F2->F3 S1 Timed Blood Sampling F3->S1 S2 Plasma Separation (Centrifugation) S1->S2 S3 Extraction of this compound S2->S3 A1 LC-MS/MS Analysis S3->A1 A2 Pharmacokinetic Modeling A1->A2 A3 Calculation of Bioavailability (Cmax, Tmax, AUC) A2->A3

Caption: General workflow for bioavailability studies.

Conclusion

The development of advanced delivery systems, particularly those based on nanotechnology, has proven to be a highly effective strategy for enhancing the oral bioavailability of this compound. Liposomal and nanoparticle formulations have demonstrated significant improvements in key pharmacokinetic parameters compared to conventional suspensions. The choice of a specific delivery system will depend on the desired release profile, therapeutic application, and manufacturing considerations. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals to make informed decisions in their pursuit of harnessing the full therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of Taxifolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential procedural information for the proper disposal of Taxifolin, also known as (+)-Dihydroquercetin, based on available safety data.

Core Disposal Principles

According to multiple safety data sheets, this compound is not classified as a hazardous substance under GHS and Regulation (EC) No 1272/2008.[1][2] However, proper disposal is still necessary to ensure environmental safety and regulatory compliance. The primary methods of disposal involve treating it as non-hazardous chemical waste, with special considerations if it is mixed with hazardous materials.

Procedural Steps for Disposal

1. Hazard Assessment: The initial step is to assess the waste stream containing this compound.

  • Pure this compound and Non-Hazardous Solutions: If the waste consists of pure this compound or is in a non-hazardous aqueous solution, it can be managed as non-hazardous chemical waste.[3]

  • Mixtures with Hazardous Solvents: If this compound is dissolved in or mixed with hazardous solvents (e.g., ethanol, methanol, xylene) or other toxic substances, the entire mixture must be treated as hazardous waste.[3]

2. Waste Segregation: Proper segregation is crucial for safe and compliant disposal.[3]

  • Non-Hazardous this compound Waste: Collect in a designated, clearly labeled container for non-hazardous chemical waste. Do not mix with hazardous waste.[3]

  • Hazardous this compound Waste: Collect in a separate, clearly labeled hazardous waste container.[3]

3. Container Selection and Labeling:

  • Use a chemically compatible container with a secure, leak-proof lid.[3]

  • Label the container clearly with "Hazardous Waste" (if applicable) and a complete list of its contents, including the concentration of each component.[3]

4. Final Disposal:

  • Non-recyclable surplus and solutions must be sent to a licensed professional waste disposal service in accordance with local regulations. [1]

  • Product may be burned in an incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated packaging should be disposed of in the same manner as the product itself.[1][2]

  • Do not empty into drains or release into the environment. [2][5]

Accidental Spills

In the event of a spill:

  • Evacuate personnel from the contaminated area and ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Clean up the spill without creating dust.[1] For powdered this compound, sweep up or vacuum the spillage and collect it in a suitable, sealed container for disposal.[4]

  • Wash the contaminated area thoroughly with soap and water.[1]

  • Confine washing water and dispose of it according to local regulations.[1]

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

TaxifolinDisposalWorkflow start Start: this compound Waste Generated assess_waste 1. Hazard Assessment: Identify all constituents in the waste stream. start->assess_waste is_hazardous Is the waste mixed with hazardous solvents or chemicals? assess_waste->is_hazardous non_hazardous_path Segregate as NON-HAZARDOUS Chemical Waste is_hazardous->non_hazardous_path No hazardous_path Segregate as HAZARDOUS Chemical Waste is_hazardous->hazardous_path Yes container_non_hazardous 2. Use designated non-hazardous waste container. non_hazardous_path->container_non_hazardous container_hazardous 2. Use designated hazardous waste container. hazardous_path->container_hazardous label_non_hazardous 3. Label with contents. container_non_hazardous->label_non_hazardous label_hazardous 3. Label as 'Hazardous Waste' and list all contents and concentrations. container_hazardous->label_hazardous disposal_non_hazardous 4. Dispose via licensed professional waste disposal service. label_non_hazardous->disposal_non_hazardous disposal_hazardous 4. Dispose via licensed hazardous waste disposal service. label_hazardous->disposal_hazardous end End: Compliant Disposal disposal_non_hazardous->end disposal_hazardous->end

Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Taxifolin, also known as dihydroquercetin. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to several safety data sheets, it is prudent to handle it with a comprehensive approach to safety.[1][2][3] The following personal protective equipment is recommended to minimize exposure and ensure personal safety.

Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

Skin Protection:

  • Gloves: Wear suitable chemical-resistant gloves tested according to EN 374.[1] While specific breakthrough times for this compound are not available, nitrile or latex gloves are generally appropriate for handling powders. Always inspect gloves for tears or punctures before use.

  • Lab Coat: A standard laboratory coat should be worn to protect from dust and accidental skin contact.

  • Clothing: For procedures with a higher risk of dust generation, consider wearing impervious clothing.[4]

Respiratory Protection:

  • For operations where dust formation is likely, a particulate filter respirator (e.g., P1 or N95) is necessary.[1] Ensure the respirator is properly fitted and tested. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plans: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid the formation of dust and aerosols.[2]

  • Use in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation.[2][4]

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Do not breathe in dust.

  • Keep away from food, drink, and animal feedingstuffs.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4]

  • Recommended storage temperatures can vary, with some sources suggesting powder be stored at -20°C for long-term stability (up to 3 years).[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[2][4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the dust or powder.

  • Clean-up:

    • Wear appropriate PPE as described above.

    • Carefully sweep or scoop up the spilled material. Avoid generating dust. A wet paper towel can be used to gently wipe up fine powder.

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal.

    • Clean the spill area with soap and water.[5]

  • Dispose: Dispose of the waste according to local, state, and federal regulations.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: While this compound itself may not be classified as hazardous, any solvents or other chemicals mixed with it will determine the hazardous nature of the waste stream.

  • Container Disposal: Dispose of contaminated packaging in the same manner as the substance itself.

  • Disposal Method: Waste material should be disposed of in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to ensure proper disposal. Do not allow the material to enter drains or waterways.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
Appearance White to off-white or pale yellow solid
Melting Point 239-240 °C
Boiling Point 687.6 °C at 760 mmHg
Density 1.702 g/cm³
Solubility Soluble in DMSO (20 mg/mL)[6]

Workflow for Safe Handling of this compound

Taxifolin_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Select_PPE Select & Don PPE (Goggles, Gloves, Lab Coat, Respirator) Risk_Assessment->Select_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit Ready) Select_PPE->Prepare_Workspace Weigh_Transfer Weigh & Transfer this compound Prepare_Workspace->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate Decontaminate Workspace Perform_Experiment->Decontaminate Spill Spill Occurs Perform_Experiment->Spill Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste per Regulations Segregate_Waste->Dispose_Waste Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE First_Aid Administer First Aid Spill->First_Aid Emergency_Services Contact Emergency Services First_Aid->Emergency_Services

Workflow for the safe handling of this compound from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.